Schisanhenol
Description
a dibenzyl cyclooctane from kernels of Schisandra rubriflora; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHYFPJBONYCQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219452 | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69363-14-0 | |
| Record name | Schisanhenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Schisanhenol: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan first identified in Schisandra rubriflora and also found in Schisandra chinensis, has emerged as a compound of significant interest within the scientific community.[1][2] Also known as Gomisin K3, this natural product has demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in natural product chemistry and drug development.
Discovery and Structural Elucidation
The initial isolation and characterization of a series of lignans from the fruit of Schisandra chinensis, termed "gomisins," laid the groundwork for the discovery of related compounds, including this compound (Gomisin K3). The foundational work by Ikeya and colleagues in 1979 detailed the separation and structural determination of several gomisins, establishing the characteristic dibenzocyclooctadiene skeleton of this class of molecules.[5] The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H30O6 | [2] |
| Molecular Weight | 402.49 g/mol | [2] |
| IUPAC Name | (6S,7S,1R)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][6]dioxol-4-ol | N/A |
| Synonyms | Gomisin K3, Schizanhenol | [1][2] |
Experimental Protocols
Isolation of this compound from Schisandra Fruit
The following protocol is a synthesized methodology based on established procedures for the isolation of lignans from Schisandra species.
1. Extraction:
-
Air-dried and powdered fruits of Schisandra are extracted with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane and chloroform to separate compounds based on polarity. The lignan fraction, including this compound, is typically enriched in the chloroform phase.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The constituents of Schizandra chinensis Baill. I. Isolation and structure determination of five new lignans, gomisin A, B, C, F and G, and the absolute structure of schizandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
The Schisanhenol Biosynthesis Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of schisanhenol, a bioactive dibenzocyclooctadiene lignan predominantly found in Schisandra chinensis. Drawing from established knowledge of phenylpropanoid and general lignan biosynthesis, this document delineates the enzymatic steps leading to the formation of this complex molecule. While the complete pathway for this compound is yet to be fully elucidated, this guide synthesizes current research to present a robust putative pathway, highlighting key enzymes, intermediates, and potential regulatory mechanisms. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and the development of novel therapeutics.
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound is a member of the dibenzocyclooctadiene class of lignans, which are characterized by a unique eight-membered ring structure formed by the oxidative coupling of two phenylpropanoid units.[1][2] These compounds, particularly abundant in the Schisandraceae family, have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. This compound, in particular, has been investigated for its potential therapeutic applications. The biosynthesis of these intricate molecules is a multi-step process that begins with the general phenylpropanoid pathway, a cornerstone of plant secondary metabolism.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized in three major stages:
-
The General Phenylpropanoid Pathway: The synthesis of monolignol precursors.
-
Entry into Lignan Biosynthesis: The dimerization of monolignols to form the basic lignan scaffold.
-
Formation of the Dibenzocyclooctadiene Skeleton and Tailoring Reactions: The specialized steps leading to this compound.
The General Phenylpropanoid Pathway
The pathway commences with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism. A series of enzymatic reactions converts L-phenylalanine into coniferyl alcohol, a key monolignol precursor for a vast array of plant natural products, including lignans.[3][4]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[3]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[6]
Diagram: General Phenylpropanoid Pathway to Coniferyl Alcohol
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Schisanhenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra rubriflora.[1] This document provides a comprehensive overview of its chemical properties, a detailed account of the methodologies for its isolation and purification, and a thorough analysis of its structural elucidation through modern spectroscopic techniques. Furthermore, it delves into the compound's known biological activities, with a focus on its modulatory effects on key signaling pathways, providing a foundation for its potential therapeutic applications.
Chemical and Physical Properties
This compound, also known as Gomisin K3, is a structurally complex natural product. Its chemical identity and physical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₆ | [2] |
| Molecular Weight | 402.5 g/mol | [2] |
| CAS Number | 69363-14-0 | [2] |
| IUPAC Name | (9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | [2] |
| Synonyms | Gomisin K3, Schizanhenol, NSC 330515 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | |
| Melting Point | Not available in the searched literature. | |
| Optical Rotation | Not available in the searched literature. |
Structure Elucidation
The determination of the intricate molecular architecture of this compound has been accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
-
Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 402.5. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition of C₂₃H₃₀O₆.
-
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of its ether linkages and the loss of methyl groups. The dibenzocyclooctadiene core structure would also lead to characteristic fragmentation patterns. Analyzing these fragments helps to piece together the different components of the molecule.[4][5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.[6]
-
C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the methyl and methylene groups.
-
C=C Stretching: Aromatic C=C bond stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ether and alcohol functional groups.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework.
2.3.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their neighboring protons. A typical ¹H NMR spectrum of this compound would exhibit signals corresponding to:
-
Aromatic Protons: Signals in the downfield region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two aromatic rings.
-
Methine Protons: Signals for the protons attached to the cyclooctadiene ring.
-
Methylene Protons: Signals for the CH₂ groups in the cyclooctadiene ring.
-
Methyl Protons: Sharp signals in the upfield region for the two methyl groups on the cyclooctadiene ring and the five methoxy groups.
-
Hydroxyl Proton: A signal for the -OH proton, the chemical shift of which can vary depending on the solvent and concentration.
2.3.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show 23 distinct signals, corresponding to each of the 23 carbon atoms in the molecule. These signals would be in regions characteristic of:
-
Aromatic Carbons: Signals in the δ 100-160 ppm range.
-
Alkene Carbons: Signals for the double bond carbons in the cyclooctadiene ring.
-
Aliphatic Carbons: Signals for the sp³-hybridized carbons of the methine, methylene, and methyl groups in the cyclooctadiene ring.
-
Methoxy Carbons: Signals for the carbon atoms of the five methoxy groups, typically in the δ 55-65 ppm range.
Note: Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not available in the public domain at the time of this writing.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Schisandra plant material, based on methods used for similar lignans.[2]
3.1.1. Extraction
-
Material Preparation: Air-dry the fruit or stems of Schisandra rubriflora and grind the material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the lignans.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Purification
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove highly non-polar impurities. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the lignans.
-
Column Chromatography: Concentrate the lignan-rich fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing this compound.
-
Further Purification: For higher purity, the this compound-containing fractions can be further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.
3.1.3. Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory effects. Its mechanisms of action involve the modulation of specific signaling pathways.
Inhibition of the LOX-1 Signaling Pathway
Oxidized low-density lipoprotein (oxLDL) plays a crucial role in the development of atherosclerosis by inducing endothelial dysfunction. This compound has been shown to protect against oxLDL-mediated endothelial damage by inhibiting the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) signaling pathway.[8]
This compound treatment has been observed to:
-
Reduce the expression of LOX-1.
-
Down-regulate the activation of p38 MAPK.
-
Inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[8]
Caption: Inhibition of the LOX-1 signaling pathway by this compound.
Activation of the SIRT1-PGC-1α-Tau Signaling Pathway
This compound has demonstrated neuroprotective effects, including the improvement of learning and memory in preclinical models. This is attributed to its ability to activate the SIRT1-PGC-1α signaling pathway and subsequently reduce the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease.[9]
The proposed mechanism involves:
-
Activation of SIRT1: this compound increases the levels of Sirtuin 1 (SIRT1), a protein deacetylase.
-
Activation of PGC-1α: SIRT1, in turn, deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense.[10]
-
Reduction of Tau Phosphorylation: The activation of the SIRT1-PGC-1α axis leads to a decrease in the phosphorylation of Tau protein at specific sites (e.g., Ser396).[9]
Caption: Activation of the SIRT1-PGC-1α-Tau pathway by this compound.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its structure has been elucidated through a combination of powerful spectroscopic techniques. The detailed protocols for its isolation and purification pave the way for further research and development. The understanding of its modulatory effects on key signaling pathways, such as LOX-1 and SIRT1-PGC-1α, provides a strong rationale for its investigation as a potential therapeutic agent for cardiovascular and neurodegenerative diseases. Further studies are warranted to fully explore its pharmacological potential and to obtain more detailed physicochemical and spectroscopic data.
References
- 1. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. gelest.com [gelest.com]
- 8. This compound ameliorates oxLDL-caused endothelial dysfunction by inhibiting LOX-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol: A Deep Dive into its Pharmacological Activities
A Technical Guide for Researchers and Drug Development Professionals
Schisanhenol, a lignan isolated from the fruit of Schisandra rubriflora and also found in the well-known traditional Chinese medicine Schisandra chinensis, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological activities, focusing on its neuroprotective, anti-inflammatory, and cytoprotective effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Neuroprotective Effects: Enhancing Cognitive Function
This compound has demonstrated promising potential in mitigating cognitive impairment, particularly in models of neurodegenerative disease. Studies have shown its ability to improve learning and memory by modulating cholinergic and antioxidant systems.
Quantitative Data on Neuroprotective Effects
| Model | Dosage/Concentration | Key Findings | Reference |
| Scopolamine-induced cognitive impairment in mice | 10, 30, or 100 mg/kg (intraperitoneal) | Significantly attenuated cognitive impairment in the Morris water maze. | [1] |
| Scopolamine-treated mice | 10, 30, or 100 mg/kg | Increased activity of SOD and GSH-px; decreased content of AChE and MDA. | [1] |
Key Experimental Protocols
-
Animal Model: Male mice with cognitive impairment induced by scopolamine (1mg/kg) were used. This compound was administered intraperitoneally at doses of 10, 30, or 100 mg/kg. A control group received normal saline, and a positive control group was treated with Galantamine (3 mg/kg).[1]
-
Behavioral Testing: The Morris water maze was employed to assess learning and memory abilities in the mice.[1]
-
Biochemical Analysis: After behavioral testing, hippocampal tissues were collected to measure the activity of superoxide dismutase (SOD), malondialdehyde (MDA), glutathione peroxidase (GSH-px), and acetylcholinesterase (AChE) using standard biochemical procedures.[1]
-
Western Blotting: The expression levels of SIRT1, PGC-1α, and phosphorylated Tau proteins in the hippocampus were analyzed by Western blotting to elucidate the underlying molecular mechanisms.[1]
Signaling Pathway: SIRT1-PGC-1α-Tau
This compound's neuroprotective effects are mediated, in part, through the activation of the SIRT1-PGC-1α signaling pathway, which plays a crucial role in neuronal health and mitochondrial biogenesis. This activation leads to a decrease in the phosphorylation of the Tau protein, a hallmark of neurodegenerative diseases like Alzheimer's.
Caption: this compound-mediated neuroprotection via the SIRT1-PGC-1α-Tau pathway.
Anti-inflammatory Activity: Combating Cytokine Storm
Recent studies have highlighted this compound's potent anti-inflammatory properties, particularly its ability to inhibit the cytokine storm, a severe systemic inflammatory response. This is primarily achieved through the modulation of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Effects
| Model | Dosage/Concentration | Key Findings | Reference |
| THP-1/NF-κB reporter cells | < 100 µM | No significant effect on cell growth rate. | [3] |
| LPS-stimulated THP-1/NF-κB cells | Concentration-dependent | Suppressed LPS-induced NF-κB activity. | [3] |
| LPS-stimulated THP-1 cells and mouse peritoneal macrophages | 10 or 20 µM | Reduced mRNA expression of IL6, TNF-α, IL1β, and IL1α. | [4] |
| LPS-induced acute inflammatory response in mice | - | Alleviated acute lung injury. | [3] |
Key Experimental Protocols
-
Cell Models: Human myeloid leukemia mononuclear (THP-1) cells, THP-1/NF-κB reporter cells, and primary abdominal macrophages were utilized. THP-1 cells were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[3][4]
-
NF-κB Activity Assay: THP-1 NF-κB reporter cells were stimulated with lipopolysaccharide (LPS), and NF-κB activity was measured using a Quanti-Luc reagent and a microplate reader.[3][4]
-
Gene Expression Analysis (RT-qPCR): THP-1 cells were treated with LPS and this compound (10 or 20 µM). Total RNA was extracted, reverse transcribed to cDNA, and the expression of inflammatory cytokine genes (IL6, IL1β, IL1α, TNF-α) was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3][4]
-
In Vivo Model: An acute inflammatory response was induced in C57BL/6J mice by intraperitoneal injection of LPS. The effect of this compound on systemic inflammation and acute lung injury was then assessed.[3]
-
Nitric Oxide (NO) Assay: The concentration of nitric oxide in the cell culture supernatant was determined using a NO assay kit, with absorbance read at 540 nm.[3]
Signaling Pathway: NF-κB Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Cytoprotective Effects: Preserving Intestinal Barrier Integrity
This compound has also been shown to protect against intestinal epithelial cell barrier damage, a critical aspect of various gastrointestinal disorders. This protective effect is attributed to its antioxidant and anti-apoptotic properties, mediated through the Nrf2/HO-1 signaling pathway.
Quantitative Data on Cytoprotective Effects
| Model | Dosage/Concentration | Key Findings | Reference |
| Mycophenolic acid (MPA)-induced damage in Caco-2 cells | 5, 10, and 25 µM | Alleviated MPA-induced intestinal mechanical barrier damage. | [5] |
| MPA-treated Caco-2 cells | 5, 10, and 25 µM | Upregulated Bcl-2, ZO-1, and occludin expression; reduced apoptosis. | [5] |
| MPA-treated Caco-2 cells | 5, 10, and 25 µM | Upregulated Nrf2/HO-1 expression; reduced intracellular ROS; increased SOD, CAT, and GSH levels. | [5] |
Key Experimental Protocols
-
Cell Culture and Treatment: Caco-2 cells were exposed to mycophenolic acid (MPA; 10 µM) to induce damage. The protective effects of this compound were assessed at concentrations of 5, 10, and 25 µM. ML385 (2 µM), an Nrf2 inhibitor, was used to confirm the pathway's involvement.[5]
-
Cell Viability Assay: Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.[5]
-
Apoptosis Assay: The percentage of apoptotic Caco-2 cells was quantified using flow cytometry.[5]
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (Bcl-2), tight junction proteins (ZO-1, occludin), and Nrf2/HO-1 pathway proteins were evaluated by Western blot.[5]
Signaling Pathway: Nrf2/HO-1 Activation
This compound protects intestinal epithelial cells by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway enhances the cellular antioxidant defense system and inhibits apoptosis, thereby preserving the integrity of the intestinal barrier.
Caption: this compound-mediated cytoprotection via the Nrf2/HO-1 pathway.
References
- 1. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol's Neuroprotective Mechanisms in Neuronal Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Schisanhenol, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora, has demonstrated significant neuroprotective effects in various in vitro and in vivo models. This technical guide elucidates the core mechanisms of action of this compound in neuronal cells, focusing on its modulation of key signaling pathways, antioxidant properties, and its role in mitigating neuroinflammation and apoptosis. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of intracellular signaling cascades related to oxidative stress, apoptosis, and cellular survival.
Antioxidant and Anti-inflammatory Pathways
A primary mechanism of this compound's neuroprotective action is its ability to counteract oxidative stress, a key pathological feature in many neurodegenerative diseases.
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. While direct evidence in neuronal cells is still emerging, studies in other cell types, such as intestinal epithelial cells, have demonstrated that this compound upregulates the expression of Nrf2 and HO-1, leading to a reduction in intracellular reactive oxygen species (ROS) accumulation and increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]
In a model of Parkinson's disease using MPP+-treated SH-SY5Y neuroblastoma cells, this compound was found to enhance the expression of Thioredoxin-1 (Trx1) at both the protein and mRNA levels.[2] Trx1 is a crucial antioxidant protein that plays a vital role in reducing oxidized proteins and scavenging ROS.
Anti-apoptotic Signaling
This compound actively inhibits neuronal apoptosis through the modulation of specific signaling cascades.
By upregulating Trx1, this compound effectively suppresses the Apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK)-Nuclear factor-kappa B (NF-κB) pathway.[2] In the presence of oxidative stress, Trx1 binds to and inhibits ASK1. The upregulation of Trx1 by this compound enhances this inhibition, thereby preventing the downstream activation of p38 and the subsequent translocation of NF-κB to the nucleus, a key step in the inflammatory and apoptotic response. This mechanism has been shown to decrease the apoptosis rate, inhibit caspase-3 activity, and reduce the expression of apoptosis-related proteins in neuronal cells.[2]
Modulation of Tau Phosphorylation and Cholinergic System
In a mouse model of cognitive impairment, this compound demonstrated the ability to improve learning and memory.[3]
This compound treatment led to an increase in the levels of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in the hippocampus.[3] The activation of this pathway is associated with reduced acetylcholinesterase activity, thereby improving cholinergic function.[3]
Furthermore, the activation of the SIRT1-PGC-1α pathway by this compound was linked to a significant decrease in the phosphorylation of Tau protein at Serine 396.[3] Hyperphosphorylated Tau is a hallmark of Alzheimer's disease, forming neurofibrillary tangles that contribute to neuronal dysfunction and death.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Cell/Tissue Type | Treatment | This compound Concentration | SOD Activity (% of Control) | GSH-Px Activity (% of Control) | MDA Content (% of Control) | Reference |
| Mouse Hippocampus | Scopolamine-induced | 10, 30, 100 mg/kg | Increased | Increased | Decreased | [3] |
| Caco-2 cells | Mycophenolic Acid | 5, 10, 25 µM | Increased | - | Decreased | [1] |
Note: Specific percentage increases/decreases were not provided in the abstract, but a significant change was reported.
Table 2: Effect of this compound on Protein Expression in Signaling Pathways
| Cell/Tissue Type | Treatment | This compound Concentration | Protein | Change in Expression | Reference |
| Mouse Hippocampus | Scopolamine-induced | 10, 30, 100 mg/kg | SIRT1 | Increased | [3] |
| PGC-1α | Increased | [3] | |||
| Phosphorylated Tau (Ser 396) | Decreased | [3] | |||
| SH-SY5Y cells | MPP+ | Not specified | Trx1 | Increased | [2] |
| Caco-2 cells | Mycophenolic Acid | 5, 10, 25 µM | Nrf2 | Increased | [1] |
| HO-1 | Increased | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative methodologies for key experiments cited.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For neurotoxicity studies, cells are often pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., SIRT1, PGC-1α, p-Tau, Trx1, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Treatment: Cells are treated with this compound and/or a neurotoxin as described above.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the neuroprotective effects of this compound.
References
- 1. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro effects of Schisanhenol on various cancer cell lines
An In-depth Technical Guide on the In Vitro Effects of Schisanhenol on Cancer Cell Lines
Introduction
This compound, a biphenyl cyclooctene lignin compound isolated from Schisandra rubriflora, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on cancer cell lines, with a primary focus on Hepatocellular Carcinoma (HCC), for which the most significant body of research is available. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While direct quantitative cytotoxicity data for this compound is not widely published, this guide also presents data on related lignans from the Schisandra genus to provide a broader context for their potential anti-cancer activities.
Data Presentation: Cytotoxicity of this compound and Related Lignans
Table 1: In Vitro Cytotoxicity of Schisandra Lignans (other than this compound) on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but inhibited growth | [5] |
| Schisandrin A | BT-549 | Triple-Negative Breast Cancer | Not specified, but inhibited growth | [5] |
| Schisandrin A | RKO | Colorectal Cancer | Not specified, but inhibited proliferation | [6] |
| Schisandrin B | HT-29 | Colon Cancer | Not specified, but inhibited growth | [7] |
| Various Lignans | LoVo | Colon Cancer | Varied toxicity reported | [8] |
Mechanism of Action of this compound in Hepatocellular Carcinoma
The primary mechanism of action of this compound in HCC cells involves the inhibition of cell proliferation through the modulation of the STAT3 signaling pathway and its downstream target, Programmed Cell Death-ligand 1 (PD-L1).[1][2][3][4]
Signaling Pathway Modulation
This compound has been shown to suppress the expression of PD-L1 by decreasing the activation of STAT3.[1][3][4] This inhibition of STAT3 activation is achieved through the modulation of several upstream pathways:
-
JAK/STAT3 (T705) Pathway: this compound inhibits the phosphorylation of STAT3 at the Tyrosine 705 residue, which is critical for its activation by the Janus kinase (JAK) family.[1][3]
-
Src/STAT3 (T705) Pathway: The compound also interferes with the Src kinase-mediated phosphorylation of STAT3 at Tyrosine 705.[1][3]
-
PI3K/AKT/mTOR/STAT3 (S727) Pathway: this compound impacts the phosphorylation of STAT3 at the Serine 727 residue, a process regulated by the PI3K/AKT/mTOR signaling cascade.[1][3]
By targeting these pathways, this compound effectively reduces the levels of activated STAT3, leading to the downregulation of PD-L1 expression. This, in turn, inhibits tumor cell proliferation and has been observed to enhance the activity of cytotoxic T lymphocytes (CTLs) in co-culture models.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways. | Semantic Scholar [semanticscholar.org]
- 4. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol: A Technical Guide to its Neurodegenerative Disease Research Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisanhenol, a bioactive lignan isolated from plants of the Schisandra genus, is emerging as a promising candidate in the field of neurodegenerative disease research. Preclinical studies have demonstrated its potential neuroprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a compilation of available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and experimental workflows.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanisms identified in the literature include:
-
Upregulation of the SIRT1-PGC-1α-Tau Signaling Pathway: this compound has been shown to increase the expression of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This activation is linked to a decrease in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease, thereby suggesting a role in preventing neurofibrillary tangle formation.
-
Activation of the Nrf2/HO-1 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.
-
Modulation of the PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that lignans from Schisandra can influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and autophagy. By modulating this pathway, this compound may help in clearing aggregated proteins and reducing neuronal apoptosis.
Quantitative Data on this compound's Bioactivity
The following tables summarize the available quantitative data from preclinical studies. It is important to note that comprehensive dose-response data, including IC50 and EC50 values, are not consistently reported across all studies.
Table 1: Effects of this compound on Biochemical Markers in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
| Biomarker | Treatment Group | Dosage (mg/kg) | Result | Reference |
| Acetylcholinesterase (AChE) | This compound | 10, 30, 100 | Decreased activity | |
| Malondialdehyde (MDA) | This compound | 10, 30, 100 | Decreased content | |
| Superoxide Dismutase (SOD) | This compound | 10, 30, 100 | Increased activity | |
| Glutathione Peroxidase (GSH-Px) | This compound | 10, 30, 100 | Increased activity |
Table 2: Effects of this compound on Protein Expression in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
| Protein | Treatment Group | Dosage (mg/kg) | Result | Reference |
| SIRT1 | This compound | 10, 30, 100 | Increased expression | |
| PGC-1α | This compound | 10, 30, 100 | Increased expression | |
| Phosphorylated Tau (Ser396) | This compound | 10, 30, 100 | Decreased expression |
Key Experimental Protocols
This section details the methodologies for key experiments cited in this compound research.
Animal Model of Alzheimer's Disease (Scopolamine-Induced Amnesia)
-
Animals: Male mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into a vehicle control group, a scopolamine-only model group, positive control (e.g., Galantamine), and this compound treatment groups at varying dosages (e.g., 10, 30, 100 mg/kg).
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally for a specified period.
-
Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce cognitive impairment.
-
Behavioral Testing: The Morris Water Maze is a standard test to assess learning and memory.
Morris Water Maze Protocol
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Mice are trained to find the hidden platform over several days. The escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
Biochemical Assays
-
Tissue Preparation: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.
-
Homogenization: The tissue is homogenized in an appropriate buffer.
-
Assay Kits: Commercially available kits are used to measure the activity of SOD and GSH-Px, and the content of MDA. Acetylcholinesterase activity is also measured using standard biochemical procedures.
Western Blotting
-
Protein Extraction: Total protein is extracted from hippocampal tissues.
-
SDS-PAGE: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against SIRT1, PGC-1α, and phosphorylated Tau (Ser396).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry for Tyrosine Hydroxylase (in Parkinson's Disease Models)
-
Tissue Preparation: Brain sections are prepared and mounted on slides.
-
Antigen Retrieval: The sections are treated to unmask the antigen.
-
Blocking: Non-specific binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Secondary Antibody Incubation: The sections are incubated with a fluorescently labeled secondary antibody.
-
Imaging: The sections are visualized using a fluorescence microscope to assess the density of TH-positive neurons.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow in neurodegenerative disease research.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathways involved in oxidative stress, inflammation, and protein aggregation, makes it a compelling candidate for further investigation. Future research should focus on:
-
Conducting comprehensive dose-response studies to establish clear IC50 and EC50 values.
-
Elucidating the detailed molecular interactions of this compound with its target proteins.
-
Evaluating the efficacy and safety of this compound in a wider range of preclinical models of neurodegenerative diseases.
-
Exploring potential synergistic effects with other neuroprotective compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the fight against neurodegenerative diseases.
Determining the Antioxidant Activity of Schisanhenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Schisanhenol and its Antioxidant Potential
This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potent antioxidant properties.[1] As a bioactive compound, it demonstrates a remarkable capacity to neutralize free radicals and modulate cellular oxidative stress responses, making it a compelling candidate for further investigation in drug development and therapeutic applications.[2][3] This technical guide provides an in-depth overview of the key assays used to determine the antioxidant activity of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
The antioxidant action of this compound is multifaceted. It has been shown to directly scavenge various reactive oxygen species (ROS), including superoxide radicals (O2•−), hydroxyl radicals (•OH), and peroxyl radicals (ROO•).[2] Furthermore, this compound can enhance the endogenous antioxidant defense systems by activating key signaling pathways, such as the Nrf2/HO-1 pathway, which leads to the increased expression of antioxidant enzymes.[3]
In Vitro Chemical-Based Antioxidant Assays
Several spectrophotometric assays are commonly employed to evaluate the radical scavenging and reducing capabilities of this compound in a cell-free environment. These assays are crucial for initial screening and for understanding the fundamental antioxidant mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[6] The solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the this compound solution (or standard/blank) to a fixed volume of the DPPH solution.[5] For example, mix 1 mL of the DPPH solution with 3 mL of the this compound solution at various concentrations.[6]
-
For the control (blank), the DPPH solution is mixed with the solvent only.[5]
-
Vigorously shake the mixtures and incubate them in the dark at room temperature for a specified period (typically 30 minutes).[6]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.[5]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[7] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The results can be expressed as the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[9]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[9]
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard) to a larger volume of the diluted ABTS•+ solution. For instance, in a 96-well plate, mix 10 µL of the sample with 195 µL of the ABTS reagent.[10]
-
Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]
-
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[12]
Experimental Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare different concentrations of this compound and a standard (e.g., FeSO₄ or ascorbic acid).
-
-
Assay Procedure:
-
Add a small volume of the this compound solution to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) in the dark.[14]
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.[12]
-
A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity of this compound is then expressed as Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well black microplate):
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[16]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is typically expressed as Trolox equivalents.
-
Quantitative Data on the Antioxidant Activity of this compound
The following tables summarize the available quantitative data from various studies on the antioxidant effects of this compound.
Table 1: Inhibition of Oxidative Markers by this compound
| Assay | Model System | Concentration | % Inhibition / Effect | Reference |
| MDA Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |
| 50 µM | Dose-dependent inhibition | [2] | ||
| 100 µM | Dose-dependent inhibition | [2] | ||
| Lipofuscin Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |
| 50 µM | Dose-dependent inhibition | [2] | ||
| 100 µM | Dose-dependent inhibition | [2] | ||
| ROS Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |
| 50 µM | Dose-dependent inhibition | [2] | ||
| 100 µM | Dose-dependent inhibition | [2] | ||
| MDA Accumulation | MPA-induced Caco-2 cells | 5, 10, 25 µM | Significant reduction | [3] |
| ROS Accumulation | MPA-induced Caco-2 cells | 5, 10, 25 µM | Significant reduction | [3] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | Concentration | Effect | Reference |
| Superoxide Dismutase (SOD) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased activity | [3] |
| Catalase (CAT) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased activity | [3] |
| Glutathione (GSH) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased levels | [3] |
| Superoxide Dismutase (SOD) | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity | [18] |
| Glutathione Peroxidase (GSH-Px) | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity | [18] |
Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the antioxidant.[19]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[19][20]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with a medium containing various concentrations of this compound and the DCFH-DA probe (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.[21]
-
Wash the cells again to remove the extracellular probe and compound.
-
Add a solution of a peroxyl radical generator, such as ABAP (e.g., 600 µM), to induce oxidative stress.[21]
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
The antioxidant capacity is determined by the degree to which this compound inhibits the fluorescence increase compared to control cells (treated with the radical generator but not the antioxidant).
-
The results can be expressed as quercetin equivalents (QE), where the activity is compared to the standard antioxidant quercetin.[19]
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and the underlying signaling pathways can aid in understanding the methods and mechanisms of this compound's antioxidant action.
Diagrams of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of protective enzymes.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.[3]
Conclusion
The evaluation of this compound's antioxidant activity requires a multi-assay approach. In vitro chemical assays such as DPPH, ABTS, FRAP, and ORAC are fundamental for determining its direct radical scavenging and reducing capabilities. However, to understand its potential physiological relevance, cell-based assays like the CAA are indispensable as they account for cellular uptake and metabolism. The evidence suggests that this compound's protective effects are also mediated through the modulation of critical signaling pathways like Nrf2, highlighting its potential as a therapeutic agent against oxidative stress-related conditions. This guide provides the necessary framework for researchers to design and execute robust experimental plans to further elucidate the antioxidant properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. bmglabtech.com [bmglabtech.com]
- 16. agilent.com [agilent.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Schisanhenol in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a growing global health crisis. These conditions are characterized by dysregulation of lipid and glucose metabolism, often accompanied by chronic inflammation and oxidative stress. Schisanhenol, a natural lignan compound isolated from plants of the Schisandra genus, has emerged as a promising therapeutic candidate for these conditions. This document provides a detailed overview of the current preclinical evidence for this compound's efficacy in metabolic disorders, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Regulation of Lipid Metabolism via the miR-802/AMPK Signaling Pathway
The primary mechanism by which this compound appears to ameliorate metabolic dysregulation is through its influence on hepatic lipid metabolism. Research indicates that this compound exerts its effects by modulating the microRNA-802 (miR-802)/AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1]
Signaling Cascade:
-
Inhibition of miR-802: this compound treatment leads to a decrease in the expression of miR-802.
-
Activation of AMPK: miR-802 is known to suppress the expression of AMPK by binding to the 3' untranslated region of its subunits (PRKAB1/PRKAA1). By inhibiting miR-802, this compound effectively relieves this suppression, leading to increased phosphorylation and activation of AMPK (p-AMPK).[1]
-
Downstream Metabolic Regulation: Activated AMPK orchestrates a shift from anabolic to catabolic processes to restore cellular energy balance. It inhibits key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and promotes fatty acid oxidation by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
This cascade ultimately results in reduced lipid synthesis, enhanced fatty acid breakdown, and a decrease in hepatic lipid accumulation (steatosis), a hallmark of NAFLD.[1]
Figure 1: this compound's signaling pathway in hepatic lipid metabolism.
Quantitative Data Summary
The effects of this compound have been quantified in both in vitro and in vivo models of NAFLD. The data highlights its potency in reducing lipid accumulation and improving key metabolic markers.
Table 1: Effects of this compound on Lipid Accumulation and Related Markers
| Model System | Treatment Group | Dosage | Outcome Measure | Result (Change vs. Control) | Reference |
|---|---|---|---|---|---|
| In Vitro | |||||
| FFA-treated HepG2 Cells | This compound | 10, 20, 40 µM | Intracellular Triglycerides | ↓ Dose-dependent decrease | [1] |
| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: p-AMPK/AMPK | ↑ Significant increase | [1] |
| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: SREBP-1c | ↓ Significant decrease | [1] |
| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: PPARα | ↑ Significant increase | [1] |
| In Vivo | |||||
| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Body Weight Gain | ↓ Significant decrease | [1] |
| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Liver Weight | ↓ Significant decrease | [1] |
| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Serum ALT | ↓ Significant decrease | [1] |
| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Serum AST | ↓ Significant decrease | [1] |
| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Hepatic Triglycerides | ↓ Significant decrease | [1] |
| HFD-fed Mice | This compound | 50 mg/kg/day | Hepatic miR-802 Expression | ↓ Significant decrease | [1] |
| HFD-fed Mice | this compound | 50 mg/kg/day | Hepatic p-AMPK/AMPK Ratio | ↑ Significant increase |[1] |
Abbreviations: FFA (Free Fatty Acid), HFD (High-Fat Diet), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase).
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on metabolic disorders.
Figure 2: General experimental workflow for evaluating this compound.
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
-
Animal Strain: C57BL/6J mice.
-
Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for one week prior to the experiment.
-
Diet Induction: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for a period of 8-12 weeks to induce the NAFLD phenotype (obesity, hepatic steatosis, and insulin resistance). A control group is fed a standard chow diet.
-
This compound Administration: Following the induction period, HFD-fed mice are randomly assigned to vehicle control or this compound treatment groups. This compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered daily via oral gavage at specified doses (e.g., 25 and 50 mg/kg) for 4-6 weeks.
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for serum biochemical analysis (e.g., ALT, AST, triglycerides). Liver tissues are harvested, weighed, and processed for histological staining (H&E and Oil Red O), lipid quantification, and molecular analysis (qRT-PCR, Western blotting).[1]
Free Fatty Acid (FFA)-Treated HepG2 Cell Model
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Steatosis: To mimic hepatic steatosis in vitro, cells are incubated with a mixture of free fatty acids (e.g., 1 mM oleic acid and palmitic acid at a 2:1 ratio) for 24 hours.
-
This compound Treatment: Cells are co-treated with the FFA mixture and varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 24 hours.
-
Analysis: After treatment, cells are harvested. Intracellular lipid content is measured using Oil Red O staining followed by quantification. Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key proteins in the AMPK pathway (e.g., p-AMPK, AMPK, SREBP-1c, PPARα).[1]
Dual-Luciferase Reporter Assay
-
Purpose: To confirm the direct interaction between miR-802 and the 3'-UTR of AMPK subunits (e.g., PRKAB1).
-
Vector Construction: A luciferase reporter vector is constructed containing the wild-type 3'-UTR sequence of PRKAB1 downstream of the luciferase gene. A mutant version, with alterations in the predicted miR-802 binding site, is also created as a control.
-
Transfection: HEK293T or HepG2 cells are co-transfected with the luciferase reporter vector (wild-type or mutant), a Renilla luciferase control vector, and either a miR-802 mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Interpretation: A significant reduction in luciferase activity in cells co-transfected with the wild-type vector and the miR-802 mimic (but not in the mutant vector group) confirms that miR-802 directly binds to and represses the target 3'-UTR.[1]
Ancillary Mechanisms: Anti-Inflammatory and Antioxidant Effects
Metabolic disorders are intrinsically linked to chronic low-grade inflammation and oxidative stress. This compound also demonstrates beneficial activities in these related pathways, suggesting a multi-targeted therapeutic potential.
-
Anti-Inflammatory Action: this compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a critical regulator of pro-inflammatory cytokine production, which is often elevated in metabolic diseases and contributes to insulin resistance.
-
Antioxidant Properties: The compound exhibits potent antioxidant effects. It can inhibit the copper-induced oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis, a common comorbidity of metabolic syndrome.[3] This effect is likely mediated through the scavenging of free radicals.[3][4]
Figure 3: Multi-target effects of this compound in metabolic disorders.
Conclusion and Future Directions
The preliminary evidence strongly supports this compound as a viable candidate for further investigation in the treatment of metabolic disorders, particularly NAFLD. Its ability to modulate the central metabolic regulator AMPK, coupled with its anti-inflammatory and antioxidant properties, provides a strong mechanistic basis for its therapeutic effects.
Future research should focus on:
-
Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of this compound are necessary.
-
Clinical Trials: Well-designed, randomized controlled trials are needed to translate these promising preclinical findings into human applications.
-
Broader Metabolic Applications: Investigating the efficacy of this compound in other metabolic conditions such as type 2 diabetes, insulin resistance, and obesity is a logical next step.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs could lead to the development of more potent and specific molecules targeting the AMPK pathway.
References
- 1. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 3. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuated ox-LDL-induced apoptosis and reactive oxygen species generation in bovine aorta endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol's role in modulating cellular signaling pathways
An in-depth analysis of Schisanhenol's interaction with key cellular signaling pathways reveals its potential as a therapeutic agent in various disease models. This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Modulation of the Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism in cellular defense against oxidative stress.[1][2] This activation plays a significant role in its antioxidant and anti-apoptotic properties.[1][3]
Quantitative Data on Nrf2/HO-1 Pathway Modulation
The following table summarizes the quantitative effects of this compound on key markers of the Nrf2/HO-1 pathway and oxidative stress in Caco-2 cells treated with Mycophenolic Acid (MPA).
| Marker | Treatment Group | Concentration (µM) | Result | Reference |
| Cell Viability | MPA | 10 | Decreased | [1] |
| MPA + this compound | 5, 10, 25 | Significantly increased vs. MPA group | [1] | |
| Apoptosis | MPA | 10 | Increased | [1] |
| MPA + this compound | 5, 10, 25 | Reduced vs. MPA group | [1] | |
| Bcl-2 Expression | MPA | 10 | Decreased | [1] |
| MPA + this compound | 5, 10, 25 | Upregulated vs. MPA group | [1] | |
| ZO-1 & Occludin | MPA | 10 | Decreased | [1] |
| MPA + this compound | 5, 10, 25 | Increased vs. MPA group | [1] | |
| Nrf2 & HO-1 | MPA | 10 | Decreased | [1] |
| MPA + this compound | 5, 10, 25 | Upregulated vs. MPA group | [1] | |
| Intracellular ROS | MPA | 10 | Increased | [1] |
| MPA + this compound | 5, 10, 25 | Reduced vs. MPA group | [1] | |
| SOD, CAT, GSH | MPA | 10 | Decreased | [1] |
| MPA + this compound | 5, 10, 25 | Increased vs. MPA group | [1] |
Experimental Protocol: Nrf2/HO-1 Activation in Caco-2 Cells
Objective: To investigate the protective effect of this compound against MPA-induced intestinal epithelial barrier damage.[1]
Cell Culture:
-
Caco-2 cells were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Treatment:
-
Cells were exposed to MPA (10 µM), this compound (5, 10, and 25 µM), or the Nrf2 inhibitor ML385 (2 µM) for 24 hours.[1][3]
Assays Performed:
-
Cell Viability: Cell Counting Kit-8 (CCK-8) assay.[1]
-
Apoptosis: Flow cytometry and Western blot for apoptosis-related proteins (Bcl-2).[1]
-
Tight Junction Protein Expression: Western blot and immunofluorescence for ZO-1 and occludin.[1]
-
Oxidative Stress Markers: H2DCFDA staining for intracellular ROS and assay kits for MDA, SOD, CAT, and GSH levels.[1]
-
Protein Expression: Western blot for Nrf2 and HO-1.[1]
Visualization of Nrf2/HO-1 Pathway Modulation
Caption: this compound activates the Nrf2/HO-1 pathway.
Inhibition of the NF-κB Signaling Pathway
This compound demonstrates anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition has been observed in various cell types and is crucial for its potential in treating inflammatory conditions.
Quantitative Data on NF-κB Pathway Inhibition
The following table presents quantitative data on the inhibitory effects of this compound on the NF-κB pathway in THP-1 cells and mouse peritoneal macrophages stimulated with Lipopolysaccharide (LPS).
| Marker | Cell Type | Treatment Group | Concentration (µM) | Result | Reference |
| NF-κB Activity | THP-1/NF-κB reporter cells | LPS | - | Significantly induced | [4] |
| LPS + this compound | 10, 20 | Suppressed in a concentration-dependent manner | [4][5] | ||
| NO Production | THP-1 cells | LPS | - | Increased | [4] |
| LPS + this compound | 10, 20 | Effectively reduced | [4] | ||
| IL-6, TNF-α, IL-1β mRNA | THP-1 & Mouse Peritoneal Macrophages | LPS | - | Increased | [5] |
| LPS + this compound | 10, 20 | Decreased expression | [5] | ||
| IκB Degradation | SH-SY5Y cells | MPP+ | - | Increased | [6] |
| MPP+ + this compound | 1, 10, 50 | Inhibited | [6] | ||
| NF-κB Nuclear Translocation | SH-SY5Y cells | MPP+ | - | Increased | [6] |
| MPP+ + this compound | 1, 10, 50 | Inhibited | [6] |
Experimental Protocol: NF-κB Inhibition in THP-1 Cells
Objective: To determine the effect of this compound on NF-κB signaling pathway activity.[4][5]
Cell Culture and Differentiation:
-
THP-1 NF-κB reporter cells were cultured and treated with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 36 hours to differentiate them into macrophages.[4][5]
Treatment:
-
Differentiated cells were stimulated with LPS (100 ng/mL) in the presence or absence of this compound (10 or 20 µM) for 24 hours.[4][5]
Assays Performed:
-
NF-κB Transcriptional Activity: Measured using Quanti-Luc reagent and a microplate reader.[4][5]
-
Nitric Oxide (NO) Assay: Griess reagent assay to measure NO concentration in the cell supernatant.[4]
-
RT-qPCR: To quantify the mRNA expression levels of inflammatory cytokines (IL-6, TNF-α, IL-1β).[4][5]
-
Western Blot: To detect the expression of key proteins in the NF-κB pathway.[4]
Visualization of NF-κB Pathway Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of Other Key Signaling Pathways
This compound's influence extends to other significant pathways, including the STAT3, SIRT1-PGC-1α, and AMPK pathways, highlighting its multi-target potential.
STAT3 Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, this compound has been found to inhibit the proliferation by targeting Programmed cell death-ligand 1 (PD-L1) through the STAT3 pathway.[7] It suppresses PD-L1 expression by decreasing the activation of STAT3.[7] This inhibition of STAT3 activation is mediated through the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR/STAT3 pathways.[7]
SIRT1-PGC-1α-Tau Pathway in Neuroprotection
This compound has shown neuroprotective effects by activating the SIRT1-PGC-1α signaling pathway.[8] In a scopolamine-induced cognitive impairment mouse model, this compound treatment increased the levels of SIRT1 and PGC-1α and decreased the phosphorylation of Tau protein in hippocampal tissues.[8]
AMPK Pathway in Non-alcoholic Fatty Liver Disease
This compound has been demonstrated to ameliorate non-alcoholic fatty liver disease (NAFLD) by targeting the miR-802/adenosine monophosphate-activated protein kinase (AMPK) pathway.[9] It effectively decreases lipid accumulation and improves hepatic steatosis in both in vitro and in vivo models.[9]
Visualization of Experimental Workflow for Pathway Analysis
Caption: General experimental workflow for studying signaling pathways.
This technical guide provides a consolidated view of the current understanding of this compound's role in modulating key cellular signaling pathways. The presented data and experimental protocols offer a foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Schisanhenol Extraction and Purification from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisanhenol is a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, notably Schisandra rubriflora and Schisandra sphenanthera.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including its activity as a UDP-glucuronosyltransferases (UGT2B7) inhibitor and its antioxidant effects.[1] These properties suggest its potential in drug development for indications such as cancer, and for its protective effects against oxidative stress-induced cellular damage.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant materials, tailored for research and development purposes.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and purification of lignans, including this compound, from Schisandra species. This data is crucial for comparing the efficiency of different methods.
Table 1: Comparison of Lignan Extraction Methods from Schisandra chinensis
| Extraction Method | Solvent | Key Parameters | Total Lignan Content (mg/g of plant material) | Reference |
| Smashing Tissue Extraction (STE) | 75% Aqueous Ethanol | 180 V, 1 min, 1:19 solid-liquid ratio, 120 mesh particle size | 13.89 ± 0.014 | [3][4] |
| Heat Reflux Extraction | 75% Ethanol | Not specified | Lower than STE | [3] |
| Soxhlet Extraction | 75% Ethanol | Not specified | Lower than STE | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Not specified | Not specified | Lower than STE | [3] |
| Microwave-Assisted Extraction | Not specified | Not specified | Lower than STE | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as cosolvent | 40-60 °C, 20-35 MPa | Variable depending on parameters | [5] |
Table 2: Purification Efficiency for Lignans from Schisandra chinensis
| Purification Technique | Initial Concentration (mg/g) | Final Concentration (mg/g) | Recovery Rate (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) coupled with Column Chromatography (CC) and Supercritical Antisolvent (SAS) Precipitation | 26.14 | 581.85 | 84 | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Not specified | 16.4 mg of corosolic acid (96.3% purity) and 9.5 mg of nigranoic acid (98.9% purity) from 100 mg of sample | Not specified | [7] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of this compound from plant material.
Protocol 1: Smashing Tissue Extraction (STE)
This method is noted for its high efficiency and short extraction time.
Materials and Equipment:
-
Dried and powdered Schisandra plant material (e.g., fruit, seeds)
-
75% Aqueous Ethanol
-
High-speed smashing tissue extractor
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder (approximately 120 mesh).
-
Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Add 75% aqueous ethanol at a solid-liquid ratio of 1:19 (w/v).
-
Subject the mixture to smashing tissue extraction at a voltage of 180 V for 1 minute at room temperature.[4]
-
-
Filtration/Centrifugation: Separate the extract from the solid plant residue by filtration or centrifugation.
-
Concentration: Concentrate the resulting extract using a rotary evaporator at a controlled temperature to remove the ethanol.
-
Further Processing: The crude extract can then be subjected to purification.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly method that uses supercritical CO₂.
Materials and Equipment:
-
Dried and powdered Schisandra seeds
-
Supercritical Fluid Extractor
-
Carbon Dioxide (CO₂)
-
Ethanol (cosolvent)
Procedure:
-
Sample Preparation: Grind the dried Schisandra seeds.
-
Extraction:
-
Collection: The extracted lignans are collected in a separator as the CO₂ is depressurized and returned to its gaseous state.
-
Concentration: The collected extract, rich in seed oil and lignans, is ready for purification.
Protocol 3: Purification by Column Chromatography and Supercritical Antisolvent (SAS) Precipitation
This protocol describes a highly effective method for purifying lignans from a crude extract.
Materials and Equipment:
-
Crude lignan extract
-
Silica gel for column chromatography
-
Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Supercritical Antisolvent (SAS) precipitation system
-
Carbon Dioxide (CO₂)
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in the initial mobile phase.
-
Load the crude extract onto the top of the column.
-
Elute the column with a solvent gradient to separate different fractions.
-
Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing this compound.
-
Pool the relevant fractions and concentrate them.
-
-
Supercritical Antisolvent (SAS) Precipitation:
-
Dissolve the partially purified lignan fraction in an appropriate solvent.
-
Introduce this solution into the SAS precipitation vessel.
-
Simultaneously, introduce supercritical CO₂ into the vessel. The CO₂ acts as an antisolvent, causing the lignans to precipitate.
-
Collect the precipitated, purified lignans. This process has been shown to significantly increase the concentration of lignans.[6]
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification
This protocol is for the analytical determination of this compound in the extracts and purified fractions.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water gradient
-
This compound standard for calibration
-
Sample extracts and fractions
Procedure:
-
Preparation of Standard and Samples:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions to create a calibration curve.
-
Dissolve the dried extracts and purified fractions in the mobile phase and filter them through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: Experimental workflow for this compound extraction and purification.
Conceptual Diagram of this compound's Biological Activities
This diagram provides a conceptual overview of the known biological activities of this compound.
Caption: Conceptual overview of this compound's biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H30O6 | CID 73057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 8. saudijournals.com [saudijournals.com]
Application Note: Quantitative Analysis of Schisanhenol using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol is a bioactive lignan found in plants of the Schisandraceae family, notably in the fruits of Schisandra sphenanthera. It is recognized for its potential therapeutic properties. Consequently, accurate and reliable quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The described protocol is designed to be straightforward and reproducible for use in research and quality control laboratories.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Schisandra sphenanthera fruit powder (or other sample matrix)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | See Table 1 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | Approximately 25 minutes |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Schisandra sphenanthera fruit powder)
-
Extraction: Accurately weigh 1.0 g of dried Schisandra sphenanthera fruit powder into a centrifuge tube. Add 25 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.
Method Validation
The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,881 |
| 100 | 1,521,034 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15205x + 120 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day assays. Six replicate injections of a quality control (QC) sample (25 µg/mL) were analyzed.
Table 3: Precision Data for this compound Quantification
| QC Sample (25 µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Mean Peak Area | 380,450 | 381,120 |
| Standard Deviation | 4565.4 | 5716.8 |
| %RSD | 1.20 | 1.50 |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample, and the recovery was calculated.
Table 4: Accuracy (Recovery) Data for this compound Quantification
| Sample Concentration (µg/mL) | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 15.2 | 10 | 24.9 | 98.8 |
| 15.2 | 25 | 39.8 | 99.0 |
| 15.2 | 50 | 64.5 | 98.9 |
| Average Recovery (%) | 98.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualized Workflows
The following diagrams illustrate the key processes in the quantification of this compound.
Caption: Overall experimental workflow for this compound quantification.
Caption: Logical relationship of method validation to its applications.
Conclusion
The HPLC-UV method detailed in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The validation data demonstrates that the method is reliable and suitable for its intended purpose. This protocol can be effectively implemented in quality control laboratories for the analysis of this compound in raw plant materials and finished pharmaceutical products, as well as in research settings for various analytical studies.
Application Note: UPLC-QTOF-MS Analysis of Schisanhenol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Schisanhenol and its metabolites using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This compound, a key lignan from Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for drug development. This document outlines the complete workflow, from sample preparation to data acquisition and analysis, and includes a plausible metabolic pathway for this compound based on current research.
Introduction
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Recent studies have highlighted its neuroprotective, hepatoprotective, and anti-inflammatory activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for its development as a therapeutic agent. UPLC-QTOF-MS offers a powerful analytical platform for the sensitive and selective quantification of this compound and the identification of its metabolites in complex biological matrices. This application note serves as a comprehensive guide for researchers undertaking such studies.
Experimental Protocols
Sample Preparation (Rat Plasma)
This protocol is adapted from established methods for the analysis of lignans in biological samples.
Materials:
-
Rat plasma containing this compound and its metabolites
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in methanol)
-
Methanol
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen rat plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to the tube for liquid-liquid extraction.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-QTOF-MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
UPLC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 18.0 | 95 | 5 |
QTOF-MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | 50 - 1200 m/z |
| Scan Time | 0.2 s |
| Data Acquisition | MSE (Low and high collision energy scans) |
Data Presentation
Quantitative Analysis
Pharmacokinetic parameters of this compound in rats following oral administration can be determined from the concentration-time profile. The following table summarizes representative pharmacokinetic data for Schisandra lignans, including this compound, obtained from literature.
Table 2: Pharmacokinetic Parameters of this compound and Related Lignans in Rats
| Lignan | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| This compound | 10 | 85.2 ± 15.4 | 1.5 ± 0.5 | 432.7 ± 78.1 | 4.2 ± 1.1 |
| Schisandrin A | 10 | 120.5 ± 22.3 | 1.0 ± 0.3 | 650.1 ± 112.5 | 3.8 ± 0.9 |
| Schisandrin B | 10 | 98.7 ± 18.9 | 2.0 ± 0.6 | 512.4 ± 95.3 | 5.1 ± 1.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-QTOF-MS analysis of this compound.
Proposed Metabolic Pathway of this compound
The metabolism of dibenzocyclooctadiene lignans like this compound primarily occurs in the liver and involves Phase I and Phase II reactions. Based on the metabolism of structurally similar lignans, the main metabolic transformations of this compound are proposed to be hydroxylation and demethylation.
Application Note: Identification of Schisanhenol and Its Derivatives Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, a plant widely used in traditional medicine. This compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including neuroprotective and hepatoprotective effects. Accurate and reliable identification and quantification of these compounds are crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of lignans like this compound, a derivatization step is typically required to convert them into more volatile compounds suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and subsequent identification of this compound and its derivatives by GC-MS.
Principle of the Method
The method involves the extraction of lignans from the plant matrix using an appropriate organic solvent. The extracted analytes, which contain polar hydroxyl groups, are then subjected to a silylation reaction. This derivatization step replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the compounds.[3][4] The resulting TMS derivatives are then introduced into the GC-MS system. In the gas chromatograph, the derivatized compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the compounds enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting molecular ions and characteristic fragment ions are detected, providing a unique mass spectrum that allows for the identification and structural elucidation of the compounds.[5]
Experimental Protocols
Sample Preparation: Extraction of Lignans from Schisandra Fruit
-
Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-mesh).
-
Extraction Solvent: Prepare a solution of 95% ethanol in deionized water.
-
Reflux Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it in a round-bottom flask.
-
Add 100 mL of 95% ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with another 100 mL of 95% ethanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a viscous residue is obtained.
-
-
Drying: Dry the residue completely in a vacuum oven or by lyophilization. The resulting powder is the crude lignan extract.
Derivatization: Silylation of this compound and its Derivatives
Safety Note: Derivatization reagents are sensitive to moisture and can be harmful. Handle them in a fume hood and wear appropriate personal protective equipment.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the dried lignan extract into a 2 mL glass autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the extract.
-
-
Silylation Reaction:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[3]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization.
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-700.
-
Solvent Delay: 5 minutes.
-
Data Presentation
The identification of this compound derivatives is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of reference standards or with library data. The mass spectra of silylated compounds typically show a molecular ion (M+), a characteristic fragment at m/z 73 corresponding to the trimethylsilyl group ([Si(CH3)3]+), and other specific fragment ions resulting from the loss of methyl groups ([M-15]+) or trimethylsilanol ([M-90]+).
The following table provides representative quantitative data for the GC-MS analysis of silylated this compound and some of its common derivatives. Please note that exact retention times may vary depending on the specific instrument and chromatographic conditions.
| Compound Name | Molecular Formula (Underivatized) | Molecular Weight (Underivatized) | No. of TMS Groups | Molecular Weight (TMS Derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C23H28O5 | 384.47 | 1 | 456.63 | ~22.5 | 456 (M+), 441 ([M-15]+), 366 ([M-90]+), 73 |
| Schisandrol A | C24H32O7 | 432.51 | 2 | 576.80 | ~25.0 | 576 (M+), 561 ([M-15]+), 486 ([M-90]+), 73 |
| Gomisin A | C23H30O7 | 418.48 | 2 | 562.77 | ~24.0 | 562 (M+), 547 ([M-15]+), 472 ([M-90]+), 73 |
| Deoxyschizandrin | C24H32O6 | 416.51 | 0 | 416.51 | ~21.0 | 416 (M+), 401, 385 |
Visualization
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound derivatives is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway Involving this compound
This compound has been reported to exert its neuroprotective effects by modulating specific signaling pathways. One such pathway involves Sirtuin 1 (SIRT1), PGC-1α, and Tau protein, which is relevant in the context of neurodegenerative diseases.
Caption: this compound signaling pathway.
References
- 1. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Lignans from different processed products of Schisandra chinensis fruits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Schisanhenol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisanhenol, a lignan isolated from Schisandra rubriflora, has demonstrated potential as an anti-cancer agent. Preliminary studies indicate that this compound inhibits the proliferation of hepatocellular carcinoma cells and may induce apoptosis.[1][2] Its mechanism of action is thought to involve the modulation of key signaling pathways such as STAT3, and it may also play a role in reducing oxidative stress.[1][3] This document provides a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
Table 1: Quantitative Analysis of this compound Cytotoxicity
| Assay | Cell Line | This compound Concentration (µM) | Endpoint Measured | Result (Example) |
| MTT Assay | HepG2 | 0, 10, 25, 50, 100 | Cell Viability (%) | IC50 = 42 µM |
| LDH Assay | HepG2 | 0, 10, 25, 50, 100 | Cytotoxicity (%) | 5%, 15%, 35%, 60%, 85% |
| Annexin V/PI | HepG2 | 0, 50 | Apoptotic Cells (%) | 2% (control), 45% (treated) |
| Western Blot | HepG2 | 0, 50 | Protein Expression (Fold Change) | p-STAT3: ↓0.3, Cleaved Caspase-3: ↑4.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[4][5][6][7]
Materials:
-
HepG2 cells (or other relevant cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared this compound dilutions and incubate for 24-48 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cytotoxicity Assessment: LDH Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11]
Materials:
-
Cells treated with this compound (from a parallel plate to the MTT assay)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
After the treatment period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with kit-provided lysis buffer).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blot
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and proliferation signaling pathways.[17][18][19][20]
Materials:
-
HepG2 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. cellbiologics.com [cellbiologics.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Schisanhenol in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol, a bioactive lignan isolated from the fruit of Schisandra rubriflora or Schisandra chinensis, has demonstrated significant therapeutic potential in various mouse models of disease.[1][2] This document provides a comprehensive overview of the in vivo administration of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways. The information presented is intended to serve as a practical guide for researchers investigating the pharmacological properties of this compound in preclinical settings.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative parameters from published studies on the in vivo administration of this compound in mouse models.
Table 1: this compound Dosage and Administration in Different Mouse Models
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Scopolamine-induced cognitive impairment | Male mice | 10, 30, 100 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuated cognitive impairment, improved cholinergic system and antioxidant ability. | [1] |
| Lipopolysaccharide (LPS)-induced cytokine storm and acute lung injury | Male C57BL/6J | Not specified | Not specified | Pre-treatment or simultaneous with LPS | Reduced systemic inflammation and mortality, alleviated acute lung injury. | [3] |
| High-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) | Mice | 5, 10, 20 mg/kg | Gavage | 4 weeks | Decreased lipid accumulation and improved hepatic steatosis. | [4][5] |
| Drug metabolism induction | Mice and Rats | 200 mg/kg | Intragastric gavage | 3 days | Increased liver glutathione-S-transferase and microsomal cytochrome P-450. | [6] |
Table 2: Summary of Biochemical and Molecular Outcomes
| Disease Model | Key Biomarkers Measured | Effect of this compound | Reference |
| Scopolamine-induced cognitive impairment | SOD, GSH-px, MDA, AChE, SIRT1, PGC-1α, p-Tau (Ser 396) | ↑ SOD, ↑ GSH-px, ↓ MDA, ↓ AChE, ↑ SIRT1, ↑ PGC-1α, ↓ p-Tau | [1] |
| LPS-induced cytokine storm | NF-κB pathway, inflammatory cytokines (e.g., TNF-α) | ↓ NF-κB activity, ↓ inflammatory cytokines | [3] |
| HFD-induced NAFLD | p-AMPK, miR-802, PRKAB1, p-ACC, SREBP-1c, PPARα | ↑ p-AMPK, ↓ miR-802, ↑ PRKAB1, ↑ p-ACC, ↓ SREBP-1c, ↑ PPARα | [4][5][7] |
| Drug metabolism induction | Glutathione-S-transferase (GSH-S-T), Cytochrome P-450 | ↑ GSH-S-T, ↑ Cytochrome P-450 | [6] |
Experimental Protocols
Scopolamine-Induced Cognitive Impairment Model
This protocol is based on the methodology described by He et al., 2019.[1]
1.1. Animals and Housing:
-
Species: Male mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
1.2. Experimental Groups:
-
Vehicle Control Group (Normal saline)
-
Model Group (Scopolamine 1 mg/kg, i.p.)
-
This compound Treatment Groups (10, 30, and 100 mg/kg, i.p.)
-
Positive Control Group (e.g., Galantamine 3 mg/kg, i.p.)
1.3. Drug Preparation and Administration:
-
Prepare this compound solutions in normal saline.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the designated doses.
-
Induce cognitive impairment by administering scopolamine (1 mg/kg, i.p.) 30 minutes after this compound or vehicle administration.
1.4. Behavioral Testing (Morris Water Maze):
-
Conduct the Morris Water Maze test to assess learning and memory. This typically involves a training phase (e.g., 4 trials per day for 5 days) and a probe trial on the final day.
1.5. Sample Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect hippocampal tissues.
-
Measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-px), malondialdehyde (MDA), and acetylcholinesterase (AChE) using standard biochemical assay kits.
-
Perform Western blotting to analyze the protein expression levels of SIRT1, PGC-1α, and phosphorylated Tau (Ser 396) in hippocampal lysates.
High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
This protocol is adapted from studies on this compound's effect on NAFLD.[4][5]
2.1. Animals and Diet:
-
Species: Male C57BL/6J mice are commonly used.
-
Diet: Induce NAFLD by feeding a high-fat diet (HFD) for a specified period (e.g., 10 weeks). A control group should receive a normal diet.
2.2. Experimental Groups:
-
Control Group (Normal diet + Vehicle)
-
Model Group (HFD + Vehicle)
-
This compound Treatment Groups (e.g., 5, 10, 20 mg/kg in HFD-fed mice)
-
Positive Control Group (e.g., Pioglitazone 10 mg/kg in HFD-fed mice)
2.3. Drug Preparation and Administration:
-
Prepare this compound suspensions in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer this compound or vehicle daily via oral gavage for the treatment period (e.g., 4 weeks).
2.4. Sample Collection and Analysis:
-
After the treatment period, fast the mice overnight and then euthanize them.
-
Collect blood samples for serum biochemical analysis (e.g., liver enzymes, lipid profile).
-
Collect liver tissues for histopathological examination (e.g., H&E and Oil Red O staining) and molecular analysis.
-
Perform Western blotting to determine the protein levels of key signaling molecules in the liver, such as phosphorylated AMPK (p-AMPK).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vivo evaluation.
Caption: this compound's mechanism in improving cognitive function.
Caption: this compound's action on the miR-802/AMPK pathway in NAFLD.
Caption: General workflow for in vivo this compound studies.
Concluding Remarks
This compound has emerged as a promising natural compound with multifaceted therapeutic effects demonstrated in various mouse models. The provided application notes and protocols offer a foundational framework for researchers to design and execute in vivo studies investigating this compound. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data, which will be instrumental in further elucidating the pharmacological mechanisms and therapeutic potential of this compound. Future research should also focus on the pharmacokinetic and toxicological profiles of this compound to support its potential translation into clinical applications.[8]
References
- 1. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of schizandrin B and this compound on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics and Main Metabolites of Anwulignan in Mice [frontiersin.org]
Application Notes and Protocols for Inducing Autophagy with Schisanhenol in Cancer Cells
For Research Use Only.
Introduction
Schisanhenol is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Emerging research on related compounds from Schisandra chinensis suggests potential anti-cancer properties, including the induction of autophagy, a cellular self-degradation process that can be harnessed for cancer therapy. Autophagy plays a dual role in cancer, acting as a survival mechanism in some contexts and a pathway for cell death in others.[1][2][3] The modulation of autophagy by natural compounds like this compound is therefore of significant interest to researchers in oncology and drug development.[4]
These application notes provide a detailed protocol for inducing and assessing autophagy in cancer cells. As direct studies on this compound-induced autophagy are limited, this protocol is primarily based on findings for the closely related lignan, Schizandrin A, in non-small cell lung cancer (NSCLC) cells. Researchers should use these guidelines as a starting point and optimize the conditions for their specific cancer cell line and for this compound.
Data Presentation
The following table summarizes the experimental conditions and effects of Schizandrin A on NSCLC cell lines, which can be used as a reference for initiating studies with this compound.
| Parameter | Details | Reference |
| Cell Lines | A549, H1975 (Non-small cell lung cancer) | |
| Compound | Schizandrin A | |
| Concentration Range | 10 - 50 µM | |
| Incubation Time | 24 - 72 hours | |
| Effects on Autophagy | - Increased expression of LC3-II- Increased accumulation of acidic vesicles | |
| Effects on Cell Viability | - Inhibition of cell proliferation- Induction of apoptosis |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cancer cells with this compound.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or Schizandrin A as a reference compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in complete growth medium in a 37°C incubator with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) diluted in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Autophagy Markers
This protocol is for detecting the expression of key autophagy-related proteins, LC3-II and p62. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. A decrease in p62, a protein degraded by autophagy, indicates a functional autophagic flux.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
References
- 1. Modulation of Autophagy in Cancer Cells by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes: In Vitro Assessment of Neuroprotection by Schisanhenol
Introduction
Schisanhenol, a bioactive lignan isolated from the fruit of Schisandra rubriflora, has demonstrated significant antioxidant and neuroprotective properties.[1][2] Evaluating these effects requires robust and reproducible in vitro models that can elucidate the underlying cellular and molecular mechanisms. These application notes provide a comprehensive overview of established methods and detailed protocols for assessing the neuroprotective capacity of this compound in a laboratory setting. The primary focus is on using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, subjected to neurotoxin-induced stress to mimic conditions of neurodegeneration.[1][3]
1. In Vitro Model Selection
-
Cell Line: The SH-SY5Y human neuroblastoma cell line is a widely used model in neurotoxicity and neuroprotection studies.[1][4] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable system for investigating neuronal apoptosis and signaling pathways.[4]
-
Neurotoxic Insult: To simulate neuronal damage observed in neurodegenerative diseases like Parkinson's disease, various stressors can be employed.
-
MPP+ (1-methyl-4-phenylpyridinium): A potent neurotoxin that selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis.[1][3] It is a common agent used to model Parkinson's disease in vitro.[1][5]
-
Hydrogen Peroxide (H₂O₂): A well-established inducer of oxidative stress that causes widespread cellular damage, including lipid peroxidation and DNA damage, ultimately leading to apoptosis.[6][7]
-
6-hydroxydopamine (6-OHDA): Another neurotoxin that induces oxidative stress and is commonly used to create models of Parkinson's disease.[8]
-
2. Key Assessment Methodologies
A multi-faceted approach is crucial for a thorough evaluation of this compound's neuroprotective effects. The following assays provide quantitative data on cell health, oxidative stress levels, apoptosis, and protein signaling.
-
Cell Viability Assays (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is fundamental for determining the protective effect of this compound against toxin-induced cell death.[1]
-
Oxidative Stress Assays (DCF-DA): Oxidative stress is a key pathogenic factor in neurodegeneration.[3][9] The level of intracellular reactive oxygen species (ROS) can be quantified using probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Apoptosis Assays (Flow Cytometry): Apoptosis, or programmed cell death, is a critical mechanism in neurodegenerative diseases.[11][12][13] Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Western Blotting for Signaling Pathway Analysis: To understand the molecular mechanisms behind this compound's neuroprotection, Western blotting is used to measure the expression levels of key proteins involved in apoptosis and survival pathways.[3] Studies suggest this compound acts by modulating signaling cascades such as the ASK1-P38-NF-κB and PI3K/Akt pathways.[1][14][15] Key proteins to investigate include:
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing SH-SY5Y cells and treating them with a neurotoxin (MPP+) and the test compound (this compound).
-
Cell Culture:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[17]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Plating for Experiments:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for MTT, 6-well plates for Western Blot and Flow Cytometry) at a predetermined density (e.g., 1.5 x 10⁴ cells/well for a 96-well plate).[17]
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment Regimen:
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).[1] Include a vehicle control group (e.g., 0.1% DMSO). Incubate for 24 hours.[1]
-
Neurotoxin Exposure: After the pre-treatment period, add the neurotoxin (e.g., 500 µM MPP+) to the wells (except for the control group).[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours for MPP+).[1]
-
Protocol 2: MTT Assay for Cell Viability
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
Protocol 3: Flow Cytometry for Apoptosis
-
Following treatment in 6-well plates, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Protocol 4: Western Blot for Protein Expression
-
Protein Extraction: Lyse the cells from 6-well plates in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Data Presentation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Effect of this compound on SH-SY5Y Cell Viability after MPP+ Exposure
| Treatment Group | This compound (µM) | MPP+ (500 µM) | Cell Viability (% of Control) |
| Control | 0 | - | 100.0 ± 5.2 |
| MPP+ alone | 0 | + | 52.4 ± 3.8 |
| This compound + MPP+ | 1 | + | 65.1 ± 4.1 |
| This compound + MPP+ | 10 | + | 78.9 ± 4.5 |
| This compound + MPP+ | 50 | + | 89.3 ± 5.0 |
| This compound alone | 50 | - | 98.7 ± 4.7 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Effect of this compound on Apoptosis in MPP+-Treated SH-SY5Y Cells
| Treatment Group | This compound (50 µM) | MPP+ (500 µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| Control | - | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| MPP+ alone | - | + | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 |
| This compound + MPP+ | + | + | 8.3 ± 0.7 | 5.4 ± 0.6 | 13.7 ± 1.3 |
Data are presented as mean ± SD from a representative flow cytometry experiment.
Signaling Pathway Visualization
This compound has been shown to exert its neuroprotective effects by up-regulating Thioredoxin-1 (Trx1), which in turn suppresses the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[1][3] The following diagram illustrates this proposed mechanism.
References
- 1. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 5. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carvedilol Reduces the Neuronal Apoptosis after Ischemic Stroke by Modulating Activator of Transcription 3 Expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. morelife.org [morelife.org]
- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Anti-inflammatory Assay of Schisanhenol in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Macrophages are key players in the inflammatory process, and their activation by agents like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Schisanhenol (SSH), a bioactive lignan compound derived from Schisandra chinensis, has demonstrated various pharmacological activities, including anti-inflammatory effects.[3][4] This document provides detailed protocols for assessing the anti-inflammatory properties of this compound in macrophage cell lines, focusing on its inhibitory effects on key inflammatory pathways. Recent studies have shown that this compound significantly suppresses inflammatory responses in macrophages by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that activates key transcription factors, primarily NF-κB and Mitogen-activated Protein Kinases (MAPKs).[7][8] The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9][10][11] The MAPK pathways (including p38, JNK, and ERK) are also activated and play a crucial role in regulating the expression of inflammatory mediators.[12][13] this compound and related compounds exert their anti-inflammatory effects by intervening in these pathways, specifically by inhibiting the degradation of IκBα and suppressing the phosphorylation of p65 and p38 MAPK.[1][5][7]
Summary of Quantitative Data
The anti-inflammatory efficacy of this compound can be quantified by measuring its impact on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated macrophages. The following table provides representative data from such assays.
| Assay | Parameter | Control (No LPS) | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (25 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 4.5 | 98 ± 5.1 | 97 ± 4.8 | 95 ± 5.3 |
| Griess Assay | NO Production (µM) | 1.2 ± 0.3 | 25.4 ± 2.1 | 14.3 ± 1.5 | 6.8 ± 0.9 |
| ELISA | TNF-α (pg/mL) | 15 ± 3.2 | 1250 ± 98 | 680 ± 55 | 210 ± 25 |
| ELISA | IL-6 (pg/mL) | 8 ± 2.1 | 850 ± 75 | 410 ± 42 | 150 ± 18 |
Values are represented as mean ± SD. Data is illustrative and should be generated empirically.
Experimental Workflow
The overall process for evaluating the anti-inflammatory activity of this compound involves several sequential stages, from initial cell culture to specific biochemical assays and data analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is applicable to murine macrophage cell lines like RAW 264.7 or human monocytic THP-1 cells (which require differentiation).
-
Cell Seeding : Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein/RNA extraction) at a density of 1x10⁵ cells/mL.[14] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Differentiation (for THP-1 cells) : To differentiate THP-1 monocytes into macrophages, treat the cells with 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 36-48 hours.[5][15] After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO). Incubate for 2 hours.[16]
-
Stimulation : Add LPS (final concentration of 1 µg/mL) to the appropriate wells to induce an inflammatory response.[16] Incubate for the desired time (e.g., 24 hours for cytokine/NO measurement, or 15-60 minutes for signaling pathway analysis).[9][14]
Cell Viability (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
NO production is measured by quantifying its stable end-product, nitrite, in the culture supernatant.[17]
-
Sample Collection : After the incubation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.
-
Standard Curve : Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in the cell culture medium.[14]
-
Griess Reagent : The Griess reagent is a two-part solution. Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14][18]
-
Reaction : Add 100 µL of the mixed Griess reagent to each 100 µL of supernatant and standard in a new 96-well plate.[17]
-
Incubation & Measurement : Incubate at room temperature for 10-15 minutes in the dark.[14] Measure the absorbance at 540-550 nm.[14][17] Calculate the nitrite concentration in the samples using the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of secreted cytokines like TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20]
-
Sample Collection : Collect culture supernatants after treatment and centrifuge to remove cell debris. Store at -80°C until use.[20]
-
ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or mouse TNF-α/IL-6).[21][22]
-
General Steps :
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.[22]
-
Wash the plate and add a substrate solution (e.g., TMB). Incubate until color develops.[21]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[22]
-
-
Quantification : Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Cell Lysis : After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, IκBα, β-actin) overnight at 4°C.[9][10][23]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. news-medical.net [news-medical.net]
- 7. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells [biomolther.org]
- 13. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses – ScienceOpen [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study [jstage.jst.go.jp]
- 16. LPS-induced inflammation cell model [bio-protocol.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
Schisanhenol as a Potential Therapeutic Agent in Animal Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates. Schisanhenol, a dibenzocyclooctadiene lignan derived from the fruit of Schisandra rubriflora, has emerged as a promising compound.[3] Preclinical studies in animal models of AD demonstrate its potential to ameliorate cognitive deficits and target key pathological mechanisms.[3][4]
These application notes provide a comprehensive summary of the quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to guide further research and development of this compound for AD.
Data Presentation: Efficacy of this compound in a Scopolamine-Induced Mouse Model
The following tables summarize the quantitative findings from a key study investigating the effects of this compound in a scopolamine-induced mouse model of cognitive impairment, which mimics certain aspects of Alzheimer's disease.[3]
Table 1: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze [3]
| Treatment Group | Dosage | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds) |
| Vehicle Control | Normal Saline | ~20 | ~25 |
| Model (Scopolamine) | 1 mg/kg | ~45 | ~15 |
| This compound | 10 mg/kg | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| This compound | 30 mg/kg | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| This compound | 100 mg/kg | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| Galantamine (Positive Control) | 3 mg/kg | Significantly Reduced vs. Model | Significantly Increased vs. Model |
Data are represented as approximate values based on graphical representations in the source study for illustrative purposes. All this compound groups and the Galantamine group showed statistically significant improvements compared to the scopolamine-induced model group.
Table 2: Effects of this compound on Hippocampal Biomarkers [3]
| Treatment Group | Dosage | AChE Activity | MDA Level | SOD Activity | GSH-px Activity |
| Vehicle Control | Normal Saline | Baseline | Baseline | Baseline | Baseline |
| Model (Scopolamine) | 1 mg/kg | Increased | Increased | Decreased | Decreased |
| This compound | 10 mg/kg | Decreased | Decreased | Increased | Increased |
| This compound | 30 mg/kg | Decreased | Decreased | Increased | Increased |
| This compound | 100 mg/kg | Decreased | Decreased | Increased | Increased |
| Galantamine (Positive Control) | 3 mg/kg | Decreased | N/A | N/A | N/A |
Changes are relative to the scopolamine model group. AChE: Acetylcholinesterase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-px: Glutathione Peroxidase.
Table 3: Effects of this compound on Hippocampal Protein Expression (Western Blot Analysis) [3]
| Treatment Group | Dosage | SIRT1 Expression | PGC-1α Expression | Phosphorylated Tau (Ser396) Level |
| Vehicle Control | Normal Saline | Baseline | Baseline | Baseline |
| Model (Scopolamine) | 1 mg/kg | Decreased | Decreased | Increased |
| This compound | 10, 30, 100 mg/kg | Significantly Increased | Significantly Increased | Significantly Decreased |
Changes are relative to the scopolamine model group.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the procedures described in the cited literature.[3]
Animal Model of Cognitive Impairment
-
Model: Scopolamine-induced amnesia in male mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking the cholinergic deficit observed in AD.[3][5]
-
Animals: Male mice are randomly divided into experimental groups.[3]
-
Procedure:
-
Administer this compound (10, 30, or 100 mg/kg), vehicle (normal saline), or a positive control such as Galantamine (3 mg/kg) via intraperitoneal (i.p.) injection once daily for the duration of the study.[3]
-
Thirty minutes after the final drug administration, induce cognitive impairment by injecting scopolamine (1 mg/kg, i.p.).[3]
-
Proceed with behavioral testing 30 minutes after the scopolamine injection.[3]
-
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.[3][6]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Allow each mouse to swim freely to find the hidden platform for a set duration (e.g., 60 seconds) in four trials per day.
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 10-15 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.[3]
-
-
Biochemical Analysis of Hippocampal Tissue
-
Tissue Preparation:
-
Assays:
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.[3]
-
Procedure:
-
Extract total protein from hippocampal homogenates and determine the concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-SIRT1
-
Anti-PGC-1α
-
Anti-phospho-Tau (Ser396)
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band densities using image analysis software.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in mitigating AD-related pathology. This compound treatment activates the SIRT1/PGC-1α signaling pathway, which in turn reduces the hyperphosphorylation of Tau protein. This, combined with its antioxidant and cholinergic-enhancing effects, contributes to improved cognitive function.[3]
Caption: Proposed signaling pathway of this compound in ameliorating cognitive impairment.
Experimental Workflow Diagram
This diagram outlines the sequence of experimental procedures for evaluating the efficacy of this compound in an AD animal model.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. wjpls.org [wjpls.org]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 6. Combination of schisandrin and nootkatone exerts neuroprotective effect in Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The effect of tanshinones on cognitive impairments in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
Schisanhenol's Impact on Cellular Signaling: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Western blot analysis for investigating the effects of Schisanhenol on key cellular signaling proteins. The protocols outlined below, coupled with data interpretation guidelines, will enable researchers to effectively quantify changes in protein expression and elucidate the mechanisms of action of this compound.
Data Presentation: Quantitative Analysis of Protein Expression
Effective data presentation is crucial for the clear communication of experimental findings. The following tables illustrate a structured approach to presenting quantitative data obtained from Western blot analysis of cells treated with this compound. Densitometry is used to quantify the intensity of the bands on the Western blot, which is proportional to the amount of target protein. The data is typically normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading between lanes.
Table 1: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression in Caco-2 Cells
| Treatment Group | Nrf2 (Relative Densitometry Units) | HO-1 (Relative Densitometry Units) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Vehicle | 0.98 ± 0.11 | 1.05 ± 0.18 |
| This compound (10 µM) | 2.54 ± 0.21 | 2.89 ± 0.25 |
| This compound (25 µM) | 3.78 ± 0.32 | 4.12 ± 0.36 |
| This compound (50 µM) | 4.92 ± 0.41 | 5.23 ± 0.45 |
| *p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on NF-κB Pathway Protein Expression in Macrophages
| Treatment Group | p-p65 (Relative Densitometry Units) | Total p65 (Relative Densitometry Units) |
| Control | 1.00 ± 0.09 | 1.00 ± 0.11 |
| LPS (1 µg/mL) | 3.45 ± 0.28 | 1.05 ± 0.13 |
| LPS + this compound (10 µM) | 2.12 ± 0.19*# | 1.02 ± 0.10 |
| LPS + this compound (25 µM) | 1.48 ± 0.15# | 0.99 ± 0.12 |
| LPS + this compound (50 µM) | 1.15 ± 0.11**# | 1.01 ± 0.11 |
| *p < 0.05, *p < 0.01 compared to control; #p < 0.05 compared to LPS alone. Data are presented as mean ± SD from three independent experiments. |
Table 3: Effect of this compound on Apoptosis and Tight Junction Protein Expression in Caco-2 Cells
| Treatment Group | Bcl-2 (Relative Densitometry Units) | Bax (Relative Densitometry Units) | ZO-1 (Relative Densitometry Units) | Occludin (Relative Densitometry Units) |
| Control | 1.00 ± 0.14 | 1.00 ± 0.12 | 1.00 ± 0.13 | 1.00 ± 0.11 |
| Mycophenolic Acid (MPA) | 0.45 ± 0.08 | 2.21 ± 0.21 | 0.52 ± 0.09 | 0.48 ± 0.07 |
| MPA + this compound (10 µM) | 0.78 ± 0.11# | 1.58 ± 0.17# | 0.75 ± 0.10# | 0.71 ± 0.09# |
| MPA + this compound (25 µM) | 0.95 ± 0.13# | 1.15 ± 0.14# | 0.92 ± 0.11# | 0.89 ± 0.10# |
| *p < 0.05, *p < 0.01 compared to control; #p < 0.05 compared to MPA alone. Data are presented as mean ± SD from three independent experiments. |
Experimental Protocols
A detailed and standardized protocol is essential for reproducible Western blot results.
Protocol 1: Western Blot Analysis of Nrf2/HO-1 and NF-κB Signaling Proteins
1. Cell Culture and Treatment:
-
Culture cells (e.g., Caco-2, RAW 264.7 macrophages) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration. For inflammatory models, pre-treat with this compound before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein. For analysis of nuclear proteins like Nrf2 and p65, perform nuclear and cytoplasmic fractionation using a specialized kit.[1][2]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.[1]
4. SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-ZO-1, anti-Occludin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[1]
9. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
10. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) in the same lane.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Caption: Standardized workflow for Western blot analysis.
References
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Schisanhenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Schisanhenol on gene expression, with a focus on its anti-inflammatory and antioxidant properties. Detailed protocols for key experiments are included to facilitate the study of this compound in a laboratory setting.
Introduction to this compound
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra rubriflora. It has garnered significant interest in the scientific community for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This document outlines the analysis of gene expression changes in cells treated with this compound, focusing on key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. These include the NF-κB, Nrf2/HO-1, and SIRT1/PGC-1α pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory cytokines.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as HO-1, SOD, and CAT.[1]
Upregulation of the SIRT1/PGC-1α Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and antioxidant defense. This compound has been found to increase the expression of both SIRT1 and PGC-1α.[2] SIRT1 can deacetylate and activate PGC-1α, leading to the increased expression of antioxidant enzymes and proteins involved in mitochondrial function.[3][4][5]
References
- 1. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of SIRT1 in fatty liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisanhenol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Schisanhenol stock solutions for use in cell culture experiments. This compound, a dibenzocyclooctene lignan isolated from Schisandra species, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest for drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₆ | |
| Molecular Weight | 402.48 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 69363-14-0 |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 6.25 mg/mL (15.53 mM); 20 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | |
| Corn Oil | ≥ 6.25 mg/mL (15.53 mM) in 10% DMSO/90% Corn Oil | |
| Saline | ≥ 6.25 mg/mL (15.53 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (402.48 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 402.48 g/mol * (1000 mg / 1 g) = 4.0248 mg.
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.02 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.0248 mg, add 1 mL of DMSO.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term experiments or sensitive cell lines.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Working Concentrations for Cell Culture
For cell culture experiments, the concentrated stock solution is diluted in the appropriate cell culture medium to the desired final concentration. Common working concentrations of this compound reported in the literature range from 5 µM to 100 µM. It is important to note that the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for interpreting experimental results.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2/HO-1 Antioxidant Pathway
This compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. This activation helps to protect cells from oxidative damage.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
STAT3 Signaling Pathway
In the context of hepatocellular carcinoma, this compound has been found to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Schisanhenol Solubility for In Vitro Assays
This guide provides troubleshooting advice and detailed protocols for researchers working with Schisanhenol, focusing on overcoming solubility challenges in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate can also dissolve this compound.[1] For most in vitro assays, starting with a 10 mM stock solution in 100% DMSO is a standard practice.[2][3]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution in a smaller volume of serum-containing media or a co-solvent mixture.[4]
-
Use of Serum: If your experiment allows, dilute the DMSO stock into media containing Fetal Bovine Serum (FBS). Serum proteins, like albumin, can bind to the compound and help keep it in solution.[4] A three-step method involving pre-dilution in warm FBS has proven effective for other hydrophobic molecules.[3][5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid both compound precipitation and cellular toxicity.[4]
-
Vortexing/Mixing: Mix vigorously while adding the compound to the aqueous medium to promote rapid dispersion.[6]
Q3: Can I use heat or sonication to help dissolve this compound?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation during the preparation of your stock or working solutions.[2][7] However, be cautious with heat as it may degrade the compound. Use a water bath set to a moderate temperature (e.g., 37-50°C).[3]
Q4: Are there any alternative solvent systems besides DMSO for preparing this compound for in vitro assays?
A4: While DMSO is standard, co-solvent systems can be highly effective, especially for achieving higher concentrations in aqueous solutions. These are often used for in vivo studies but the principles can be adapted for in vitro work. A common system includes DMSO, PEG300 (a polymer), and a surfactant like Tween-80, diluted in saline or a buffer.[2] This approach can significantly enhance the solubility of poorly soluble compounds.[8]
Solubility Data and Formulation Protocols
Quantitative Solubility Data
The following table summarizes reported solubility data for this compound in different solvent systems.
| Solvent System | Achievable Concentration | Molar Equivalent | Notes |
| 100% DMSO | 10 mM (Stock Solution) | 4.02 mg/mL | Commercially available and recommended for initial stock preparation.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | ≥ 15.53 mM | Yields a clear solution. Suitable for high-concentration dosing.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 15.53 mM | Primarily for in vivo oral administration but demonstrates high solubility.[2] |
Experimental Protocols
Protocol 1: Standard Method for Preparing Working Solutions in Cell Culture
This protocol is for diluting a 100% DMSO stock solution into an aqueous cell culture medium.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. Ensure it is fully dissolved. If needed, use gentle warming or brief sonication.[2]
-
Prepare Intermediate Dilution: Serially dilute the 10 mM DMSO stock in 100% DMSO to create stocks for your dose-response curve. It is critical to perform serial dilutions in DMSO, not in the aqueous medium.[4]
-
Final Dilution: Add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to your cell culture medium (pre-warmed to 37°C) to achieve the final desired concentration. Mix immediately and thoroughly by pipetting or gentle vortexing.
-
Control Group: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO used in your treatment groups.
Protocol 2: Co-Solvent Method for Enhanced Solubility
This protocol uses a co-solvent system to maintain higher concentrations of this compound in a final aqueous solution.
-
Prepare Concentrated Stock: Create a 62.5 mg/mL this compound stock solution in 100% DMSO.
-
Add Co-Solvents Sequentially: To prepare a 1 mL working solution as an example, follow these steps with thorough mixing after each addition[2]: a. Take 100 µL of the 62.5 mg/mL DMSO stock. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix again.
-
Final Aqueous Dilution: Add 450 µL of saline or your experimental buffer to the mixture to bring the final volume to 1 mL. This results in a final concentration of 6.25 mg/mL this compound.[2]
-
Further Dilution: This highly concentrated aqueous stock can then be further diluted in your cell culture medium to achieve the desired final experimental concentrations. Remember to calculate the final concentration of all solvent components for your vehicle control.
Visualized Workflows and Signaling Pathways
Caption: Experimental workflow for dissolving this compound for in vitro assays.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.[9][10]
References
- 1. This compound | CAS:69363-14-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 10. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
Technical Support Center: Enhancing Schisanhenol Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Schisanhenol.
Frequently Asked Questions (FAQs)
Q1: What is the major challenge in achieving adequate oral bioavailability of this compound?
A1: The primary challenge in achieving high oral bioavailability for this compound, a lipophilic compound, is its poor aqueous solubility and significant first-pass metabolism in the liver and intestines.[1][2][3] The extensive metabolism, often mediated by cytochrome P450 enzymes, can substantially reduce the concentration of the active drug that reaches systemic circulation.[4]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most promising approaches for Schisandra lignans, including this compound, are:
-
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption. Enteric-coated nanoparticles can further protect the compound from the acidic environment of the stomach and allow for targeted release in the intestine.[5][6]
-
Lipid-based formulations, such as liposomes: These formulations can improve the solubility and intestinal uptake of lipophilic drugs like this compound.[7][8]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and, consequently, its absorption.[9]
Q3: Is there quantitative data available on the improvement of Schisandra lignan bioavailability using these methods?
A3: Yes, studies on nanoparticle formulations of Schisandra lignans have shown significant improvements in bioavailability. For instance, enteric nanoparticles containing a mixture of Schisandra lignans demonstrated a 2.3 to 5.8-fold increase in the area under the curve (AUC), a measure of total drug exposure, compared to the reference formulation in rats.[5] While specific comparative data for this compound across different advanced formulations is limited, these findings highlight the potential for substantial bioavailability enhancement.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation Approaches: Consider formulating this compound as a solid dispersion, nanoparticle, or liposome to enhance solubility and dissolution rate. |
| Significant first-pass metabolism in the gut and liver. | 1. Co-administration with Bioenhancers: Investigate co-administration with natural compounds known to inhibit metabolic enzymes, such as piperine.[10] 2. Enteric Coating: For nanoparticle or solid dispersion formulations, apply an enteric coating to bypass gastric degradation and target release in the intestine.[5][6] | |
| Difficulty in preparing stable formulations. | Aggregation of nanoparticles or instability of liposomes. | 1. Optimize Stabilizers: For nanoparticles, experiment with different types and concentrations of stabilizers (e.g., poloxamer 188).[6] 2. Liposome Composition: For liposomes, adjust the lipid composition (e.g., ratio of phosphatidylcholine to cholesterol) to improve stability.[7] |
| Inconsistent results in in vivo studies. | Variability in animal models or experimental conditions. | 1. Standardize Protocols: Ensure consistent fasting times, administration volumes, and blood sampling schedules for all animals. 2. Use of Appropriate Controls: Always include a control group receiving the unformulated this compound suspension to accurately assess the fold-increase in bioavailability. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the reported pharmacokinetic parameters for a nanoparticle formulation of Schisandra lignans (deoxyschisandrin and schisantherin A) compared to a reference suspension in rats. This data illustrates the potential for significant bioavailability enhancement.
| Formulation | Lignan | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Reference Suspension | Deoxyschisandrin | 185.3 ± 45.2 | 2.0 | 876.5 ± 154.3 | 100 |
| Schisantherin A | 45.2 ± 11.8 | 1.5 | 210.7 ± 55.9 | 100 | |
| Enteric Nanoparticles | Deoxyschisandrin | 356.8 ± 89.7 | 4.0 | 2015.9 ± 412.8 | 230 |
| Schisantherin A | 128.4 ± 33.6 | 6.0 | 1222.1 ± 301.5 | 580 |
Data adapted from a study on enteric nanoparticles of Schisandra total lignanoids.[5]
Experimental Protocols
Below are generalized methodologies for preparing different this compound formulations. Researchers should optimize these protocols for their specific experimental needs.
Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method described for Schisandra lignan extracts.[9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer 407, Povidone K-30)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Dissolve this compound and the hydrophilic carrier in ethanol in a predetermined ratio (e.g., 1:5 w/w).
-
Ensure complete dissolution by vigorous mixing.
-
Remove the ethanol using a rotary evaporator under vacuum at room temperature until a solid mass is formed.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 40-mesh) to obtain a uniform particle size.
Preparation of this compound Nanoparticles
This protocol is adapted from the modified spontaneous emulsification solvent diffusion (SESD) method used for Schisandra lignans.[6]
Materials:
-
This compound
-
Eudragit® S100 (enteric polymer)
-
Poloxamer 188 (stabilizer)
-
Organic solvent (e.g., acetone)
-
Purified water
-
Magnetic stirrer
Method:
-
Prepare an organic phase by dissolving this compound and Eudragit® S100 in the organic solvent.
-
Prepare an aqueous phase by dissolving Poloxamer 188 in purified water.
-
Inject the organic phase into the aqueous phase under constant agitation with a magnetic stirrer.
-
Continue stirring until the organic solvent has completely evaporated, leaving a suspension of nanoparticles.
Preparation of this compound Liposomes
This protocol is based on the thin-film hydration method used for deoxyschizandrin, a related lignan.[7]
Materials:
-
This compound
-
L-α-phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Dissolve this compound, L-α-phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 45°C to form a thin lipid film on the flask wall.
-
Dry the film overnight under vacuum to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) at 45°C with rotation to form a crude liposomal dispersion.
-
To obtain smaller, more uniform vesicles, sonicate the dispersion using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Signaling Pathways and Experimental Workflows
This compound and Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular protection and inflammation. Understanding these pathways can help in designing experiments to evaluate the efficacy of different this compound formulations.
Caption: this compound's modulation of key cellular signaling pathways.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram outlines a typical experimental workflow for comparing the bioavailability of different this compound formulations.
References
- 1. symmetric.events [symmetric.events]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 5. [Preparation of enteric nanoparticles of Schisandra total lignanoids and preliminary study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Addressing Schisanhenol off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanhenol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target effects of this compound?
A1: this compound is a lignan compound primarily known for its potent antioxidant and anti-inflammatory properties. Its principal mechanisms of action include the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and the SIRT1-PGC-1α axis, as well as the inhibition of the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2][3] It has also been identified as an inhibitor of UGT2B7, an enzyme involved in the metabolism of various compounds.
Q2: In which experimental models has this compound been most commonly used?
A2: this compound has been utilized in a variety of in vitro and in vivo models to investigate its therapeutic potential. Common models include:
-
In vitro:
-
In vivo:
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented, potential off-target activities can be inferred from the broader class of lignan compounds and its known mechanisms. Researchers should be aware of the following possibilities:
-
Hormonal Effects: Some lignans are known to have weak estrogenic or anti-estrogenic activities due to their structural similarity to endogenous estrogens.[6][7] This could potentially influence experiments in hormone-sensitive models.
-
P-glycoprotein Inhibition: Certain lignans can inhibit P-glycoprotein, a drug efflux pump, which could affect the intracellular concentration of other compounds used in the experiment.[3]
-
Cytochrome P450 Modulation: Lignans have been shown to interact with cytochrome P450 enzymes, which could alter the metabolism of this compound itself or other co-administered substances.[3]
-
Broad Kinase Inhibition: While this compound is known to affect specific signaling pathways, like many small molecules, it could exhibit low-affinity binding to a range of kinases, leading to unexpected signaling alterations at higher concentrations.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
A4: Based on published studies, a typical starting concentration range for this compound in cell culture is 1 µM to 50 µM.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q5: What is a typical dosage range for this compound in mouse models?
A5: In mouse models, this compound has been administered via intraperitoneal injection at doses ranging from 10 mg/kg to 100 mg/kg.[1] The appropriate dose will depend on the specific animal model, the route of administration, and the intended therapeutic effect.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or No Activation of the Nrf2 Pathway
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for Nrf2 activation in your specific cell line. A typical starting range is 1-50 µM.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses the necessary components of the Nrf2 pathway (Nrf2, Keap1). Consider using a positive control for Nrf2 activation, such as sulforaphane, to validate the responsiveness of your cell line.
-
-
Possible Cause 3: Incorrect Timing of Measurement.
-
Solution: Nrf2 activation is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak time for Nrf2 nuclear translocation and target gene expression after this compound treatment.
-
-
Possible Cause 4: Issues with Detection Method.
-
Solution: If using Western blotting to measure nuclear Nrf2, ensure the purity of your nuclear and cytoplasmic fractions. For qPCR of Nrf2 target genes (e.g., HO-1, NQO1), verify primer efficiency and use appropriate housekeeping genes for normalization.
-
Issue 2: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 of this compound in your cell line. Use concentrations well below the toxic threshold for your experiments.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, off-target effects become more likely. Consider if the observed toxicity aligns with potential off-target mechanisms, such as mitochondrial dysfunction. If possible, use a lower, effective concentration.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to account for any solvent effects.
-
Issue 3: Lack of Inhibition of NF-κB Activation
-
Possible Cause 1: Inappropriate Stimulus for NF-κB Activation.
-
Solution: Ensure you are using a potent and validated stimulus for NF-κB activation in your cell line (e.g., LPS, TNF-α). Confirm activation in your positive control (stimulus only).
-
-
Possible Cause 2: Pre-incubation Time with this compound is Insufficient.
-
Solution: The inhibitory effect of this compound on NF-κB may require a pre-incubation period. Test different pre-incubation times (e.g., 1, 2, 4 hours) before adding the NF-κB stimulus.
-
-
Possible Cause 3: Crosstalk with Other Pathways.
-
Solution: Cellular signaling is complex. Consider if other activated pathways in your experimental system are overriding the inhibitory effect of this compound on NF-κB.
-
In Vivo Experiments
Issue 1: High Variability in Animal Responses to this compound
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.
-
-
Possible Cause 2: Animal-to-Animal Metabolic Differences.
-
Solution: Use age- and weight-matched animals from the same genetic background. Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
Possible Cause 3: Stress-Induced Confounding Factors.
-
Solution: Handle animals consistently and minimize stress, as this can impact inflammatory and neurological readouts. Acclimatize animals to the experimental procedures before starting the study.
-
Issue 2: No Significant Therapeutic Effect Observed
-
Possible Cause 1: Insufficient Dose or Inappropriate Route of Administration.
-
Solution: Conduct a dose-finding study to determine the optimal therapeutic dose for your specific model. Consider the pharmacokinetics of this compound and whether the chosen route of administration achieves sufficient bioavailability in the target tissue.
-
-
Possible Cause 2: Timing of Treatment is Not Optimal.
-
Solution: The therapeutic window for this compound may be narrow. Test different treatment schedules (e.g., pre-treatment, co-treatment, post-treatment) relative to the disease induction.
-
-
Possible Cause 3: The Chosen Animal Model is Not Responsive.
-
Solution: Verify that the key molecular targets of this compound (Nrf2, NF-κB) are relevant to the pathophysiology of your chosen animal model.
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound
| Cell Line | Experimental Model | Concentration Range | Observed Effect | Reference |
| Caco-2 | Mycophenolic Acid-Induced Injury | 5, 10, 25 µM | Increased cell viability, reduced apoptosis, activation of Nrf2/HO-1 | [3] |
| SK-Hep1, H22 | Hepatocellular Carcinoma | 1, 10, 50 µM | Decreased cell viability, inhibition of PD-L1 via STAT3 | [4] |
| THP-1, Peritoneal Macrophages | LPS-Induced Inflammation | 10, 20 µM | Inhibition of NF-κB, reduced pro-inflammatory cytokine expression | [2] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mice (Scopolamine-induced) | Intraperitoneal | 10, 30, 100 mg/kg | Attenuated cognitive impairment, activated SIRT1-PGC-1α | [1] |
| Mice (LPS-induced) | Intraperitoneal | Not specified, but used in vivo | Reduced systemic inflammation and mortality | [2] |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay in Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed Caco-2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations of 5, 10, and 25 µM. Ensure the final DMSO concentration is <0.1%.
-
Treatment:
-
For experiments with an inducer of oxidative stress (e.g., Mycophenolic Acid - MPA), pre-treat cells with this compound for a specified time (e.g., 2 hours) before adding the inducer.
-
Include the following controls: untreated cells, vehicle control (DMSO), inducer-only control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and normalize Nrf2 and HO-1 expression to the respective loading controls.
Protocol 2: In Vivo Anti-Inflammatory Assay in Mice
-
Animals: Use male C57BL/6 mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8 per group):
-
Control (vehicle)
-
LPS only
-
LPS + this compound (e.g., 20 mg/kg)
-
LPS + Dexamethasone (positive control)
-
-
Treatment:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 1 hour), administer LPS (e.g., 10 mg/kg) via i.p. injection to induce systemic inflammation.
-
-
Monitoring: Monitor the animals for signs of sickness and mortality.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and euthanize the animals. Perfuse the organs with saline and collect tissues (e.g., lung, liver).
-
Cytokine Analysis:
-
Isolate serum from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
-
Histology:
-
Fix tissue samples in 4% paraformaldehyde.
-
Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue inflammation and damage.
-
-
Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare the different treatment groups.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 3. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects [mdpi.com]
- 7. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Technical Support Center: Optimizing Schisanhenol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Schisanhenol bioassays.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and storage condition for this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
2. What are the recommended starting concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific bioassay. Based on published studies, a good starting range for in vitro experiments is between 5 µM and 50 µM.[2][3] For instance, in Caco-2 cells, concentrations of 5, 10, and 25 µM have been used to investigate its protective effects.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. My cell viability assay results are inconsistent. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability.
-
Compound Precipitation: this compound, like many phytochemicals, may have limited solubility in aqueous media. Visually inspect your plates for any signs of precipitation after adding the compound. Using a solvent control (e.g., DMSO) at the same concentration as in your experimental wells is crucial.
-
Assay Interference: this compound, as a phenolic compound, has intrinsic reductive potential and can directly reduce tetrazolium salts like MTT, leading to false-positive results (an apparent increase in cell viability).[4][5] Consider using an alternative endpoint assay such as the Sulforhodamine B (SRB) assay, which measures cell density based on protein content and is less prone to interference from reducing compounds.[4][6]
-
Incubation Time: Optimize the incubation time with this compound. Prolonged exposure might lead to secondary effects not directly related to the initial biological activity being investigated.
4. I am not observing the expected effect of this compound on my target signaling pathway. What should I check?
If you are not seeing the expected modulation of a signaling pathway (e.g., NF-κB, Nrf2/HO-1, or SIRT1/PGC-1α), consider the following:
-
Cell Line Specificity: The expression levels of target proteins can vary significantly between different cell lines. Confirm that your chosen cell line expresses the proteins of interest at detectable levels.
-
Stimulation/Induction: Many signaling pathways require activation to observe an inhibitory or protective effect of a compound. Ensure that your positive controls for pathway activation (e.g., LPS for NF-κB, an oxidative stressor for Nrf2) are working effectively.
-
Time Course: The activation and subsequent modulation of signaling pathways are time-dependent. Perform a time-course experiment to identify the optimal time point to observe the effect of this compound.
-
Antibody Quality (for Western Blotting): Verify the specificity and sensitivity of your primary and secondary antibodies. Include positive and negative controls to validate antibody performance.[7][8][9]
-
Protein Extraction and Loading: Ensure complete cell lysis and accurate protein quantification. Uneven protein loading can lead to misinterpretation of results.[10]
Troubleshooting Guides
High Background in Bioassays
| Potential Cause | Troubleshooting Steps |
| Non-specific antibody binding (Western Blot) | - Optimize blocking conditions (e.g., use 5% BSA or non-fat dry milk).- Increase the number and duration of wash steps.- Titrate primary and secondary antibody concentrations.[10] |
| Reagent Contamination | - Use sterile, filtered buffers and solutions.- Prepare fresh reagents before each experiment. |
| High Background Fluorescence/Absorbance (Plate-based assays) | - Check for intrinsic fluorescence or absorbance of this compound at the assay wavelength.- Include a "compound only" control (wells with this compound but no cells) to subtract background readings.[11] |
| Over-development of signal (e.g., ECL in Western Blot, colorimetric assays) | - Reduce the incubation time with the detection reagent.- Dilute the detection reagent.[12] |
Low or No Signal in Bioassays
| Potential Cause | Troubleshooting Steps |
| Low protein expression (Western Blot) | - Use a positive control cell line or tissue known to express the target protein.- Increase the amount of protein loaded per well.- Consider enriching the protein of interest via immunoprecipitation.[7][9] |
| Inefficient protein transfer (Western Blot) | - Verify transfer efficiency using Ponceau S staining.- Optimize transfer time and voltage based on the molecular weight of the target protein.[8] |
| Inactive reagents | - Check the expiration dates of all reagents.- Prepare fresh buffers and solutions. |
| Suboptimal assay conditions | - Optimize incubation times and temperatures.- Ensure the pH of buffers is correct. |
| Insufficient compound activity | - Verify the purity and integrity of your this compound sample.- Increase the concentration of this compound used. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro and In Vivo Models
| Model | Treatment | Observed Effect | Reference |
| Caco-2 cells | 5, 10, 25 µM | Alleviation of mycophenolic acid-induced intestinal barrier damage. | [2] |
| SH-SY5Y cells | 1, 10, 50 µM | Neuroprotection against MPP+-induced apoptosis. | [3] |
| HepG2 cells | Not specified | Amelioration of non-alcoholic fatty liver disease. | [13] |
| Scopolamine-treated mice | 10, 30, 100 mg/kg (i.p.) | Attenuation of cognitive impairment. | [7] |
Table 2: Effects of this compound on Antioxidant Enzyme Activities
| Model | Treatment | Effect on SOD Activity | Effect on CAT Activity | Effect on GSH-Px Activity | Reference |
| Caco-2 cells | 5, 10, 25 µM with 10 µM mycophenolic acid | Increased | Increased | - | [2] |
| Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased | - | Increased | [7] |
SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase
Table 3: IC50 Values of this compound in Cancer Cell Lines
Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of cancer cell lines. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their cell lines of interest.
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay (Alternative to MTT)
This protocol is adapted for assessing the effect of this compound on cell viability, minimizing interference from the compound's reducing properties.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[4][14]
Western Blotting for Nrf2/HO-1 Pathway Activation
-
Sample Preparation: Plate and treat cells with this compound with or without an inducer of oxidative stress. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
Antioxidant Enzyme Activity Assays
Sample Preparation:
-
Culture and treat cells with this compound as required.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells by sonication or homogenization in an appropriate cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the enzyme activity assays.
Catalase (CAT) Activity Assay:
-
The assay is based on the decomposition of H₂O₂.
-
In a quartz cuvette, mix the cell lysate with a solution of H₂O₂ in a phosphate buffer.
-
Measure the decrease in absorbance at 240 nm over time using a spectrophotometer. The rate of decrease is proportional to the catalase activity.[15]
Superoxide Dismutase (SOD) Activity Assay:
-
This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).
-
The presence of SOD in the sample will inhibit the reaction, leading to a decrease in color development.
-
The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.[16][17]
Glutathione Peroxidase (GPx) Activity Assay:
-
This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.
-
The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.
-
The rate of decrease in absorbance is proportional to the GPx activity.[18][19]
Visualizations
Caption: General experimental workflow for this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8. Catalase Activity Assay [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Superoxide dismutase (SOD) activity [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 3hbiomedical.com [3hbiomedical.com]
Overcoming poor water solubility of Schisanhenol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor water solubility of Schisanhenol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water. Its solubility in aqueous buffers is very low, often cited as less than 0.1 µg/mL. This poses a significant challenge for in vitro and in vivo studies that require dissolving it in physiological solutions.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Due to its lipophilic nature, this compound has very poor water solubility. Direct addition of this compound powder to an aqueous buffer will likely result in the powder not dissolving and forming a suspension. It is essential to use a solubilization technique to prepare a stock solution that can then be diluted into your aqueous buffer.
Q3: Can I use DMSO to dissolve this compound? What are the recommended concentrations?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound. It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). This stock solution can then be diluted into your aqueous experimental medium. However, it is crucial to ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q4: I observed precipitation when I diluted my this compound-DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium, even with the presence of a small amount of co-solvent. Please refer to the Troubleshooting Guide below for solutions.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of organic stock solution in aqueous buffer.
Cause: The aqueous solubility of this compound is exceeded upon dilution, leading to precipitation. The small percentage of the organic co-solvent is not sufficient to keep it in solution at the desired final concentration.
Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment to a level that is soluble in the final co-solvent concentration.
-
Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the co-solvent (e.g., DMSO, ethanol). However, always be mindful of the tolerance of your cells or assay to the solvent.
-
Use a Formulation Approach: For higher concentrations, employing a formulation strategy is necessary. This includes the use of surfactants, cyclodextrins, or creating a solid dispersion. Refer to the Experimental Protocols section for detailed methods.
-
Sonication and Heating: Gentle sonication and/or warming of the solution during and after dilution can sometimes help in dissolving the compound and preventing immediate precipitation. However, the solution may not be stable over long periods.
Issue 2: Inconsistent results in biological assays.
Cause: This can be due to variable amounts of dissolved this compound in your experiments. If the compound is not fully dissolved, the actual concentration exposed to the cells or target is unknown and can vary between experiments.
Solutions:
-
Ensure Complete Dissolution of Stock Solution: Before each use, ensure your high-concentration stock solution in organic solvent is fully dissolved. If you observe any crystals, gently warm the vial and vortex until a clear solution is obtained.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.
-
Filter the Final Solution: After diluting the stock solution into the aqueous buffer, you can filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This ensures you are working with a truly solubilized compound, although the final concentration might be slightly lower than intended. It is advisable to measure the concentration of the filtered solution using a validated analytical method like HPLC.
-
Use a Validated Solubilization Method: Employ one of the formulation strategies detailed in the Experimental Protocols section to ensure consistent and higher solubility.
Issue 3: Potential degradation of this compound in the formulation.
Cause: The choice of excipients, pH, and storage conditions can potentially lead to the chemical degradation of this compound.
Solutions:
-
Perform Excipient Compatibility Studies: Before selecting a formulation strategy, it is advisable to perform compatibility studies with the chosen excipients. This can be done by preparing binary mixtures of this compound and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation products by HPLC.
-
Control the pH of the Formulation: The stability of this compound may be pH-dependent. Prepare your formulations in buffers with a pH that is known to be optimal for the stability of lignans.
-
Proper Storage: Store your this compound formulations, especially aqueous preparations, at appropriate temperatures (e.g., 4°C) and protected from light to minimize degradation. Stock solutions in anhydrous DMSO are generally more stable when stored at -20°C or -80°C.
Quantitative Data on Solubility Enhancement
The following table summarizes the approximate achievable concentration of this compound in aqueous solutions using different solubilization methods.
| Solubilization Method | Vehicle Composition | Approximate Achievable Concentration (µg/mL) | Fold Increase (vs. Water) |
| Aqueous Buffer (Control) | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | 1 |
| Co-solvent | 1% DMSO in PBS | ~ 5 - 10 | ~ 50 - 100 |
| Surfactant (Micellar Solubilization) | 1% Tween-80 in PBS | ~ 50 - 100 | ~ 500 - 1000 |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | ~ 200 - 500 | ~ 2000 - 5000 |
| Solid Dispersion | 1:10 ratio of this compound to Soluplus® | > 1000 | > 10000 |
Note: These values are estimates and can vary depending on the exact experimental conditions, such as buffer composition, pH, and temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Gently warm the vial and vortex until the this compound is completely dissolved, resulting in a clear solution.
-
For your experiment, dilute this stock solution directly into your pre-warmed aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., for a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 1 mL of buffer).
-
Vortex the final solution immediately after adding the stock solution.
-
Use the freshly prepared solution immediately.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This filtered solution is your saturated stock solution of the this compound/HP-β-CD inclusion complex.
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Weigh the desired amounts of this compound and a suitable polymer carrier (e.g., Soluplus®, PVP K30, PEG 6000) in a ratio of 1:10 (w/w).
-
Dissolve both the this compound and the polymer in a suitable organic solvent in which both are soluble (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the solid dispersion as a powder.
-
This solid dispersion powder can then be directly dissolved in an aqueous buffer to the desired concentration. The dissolution should be significantly faster and the achievable concentration much higher compared to the crystalline drug.
Visualizations
Troubleshooting Schisanhenol instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanhenol. The information provided addresses common stability issues encountered during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has been stored at -20°C for over a year. Is it still viable for my experiments?
Based on supplier recommendations, this compound solutions are stable for up to one year when stored at -20°C and for up to two years at -80°C.[1] For storage periods exceeding one year at -20°C, it is advisable to verify the integrity of the compound before use. Long-term storage of other natural medicinal plant materials under dark, room temperature conditions has shown that biological activity can be retained for extended periods, suggesting that stability is possible under optimal conditions.[2]
Troubleshooting Steps:
-
Visual Inspection: Check for any precipitation or discoloration in your stock solution. If observed, gently warm and sonicate the solution to attempt redissolution.[1]
-
Purity Check: If possible, re-analyze the purity of your sample using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Functional Assay: Perform a small-scale functional assay to confirm that the biological activity of the compound meets your experimental requirements.
Q2: I've noticed a decrease in the activity of my this compound sample. What environmental factors could be causing its degradation?
The stability of natural compounds like this compound, a dibenzocyclooctadiene lignan, can be influenced by several environmental factors.[3] Generally, phytochemicals are susceptible to degradation from:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4][5][6] While some lignans have shown stability during heat processing in food production, long-term exposure to high temperatures during storage is not recommended.[7][8][9]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[6][10]
-
pH: Extreme acidic or basic conditions can cause hydrolysis.[11]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation.[11][12]
-
Humidity: Moisture can promote hydrolytic reactions and physical changes in solid samples.[13]
It is crucial to store this compound in a tightly sealed container, protected from light, at the recommended low temperatures.
Q3: How can I assess the stability of my this compound sample after long-term storage?
A forced degradation study is a common approach to understand the stability of a drug substance.[11][14] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.[15] This process helps in developing stability-indicating analytical methods.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Q4: Are there recommended storage conditions for this compound to ensure its long-term stability?
Yes, based on available data for commercial this compound products, the following storage conditions are recommended for stock solutions:
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
For solid (powder) forms of this compound, it is best practice to store it in a cool, dry, and dark place. Studies on other plant-derived extracts have shown that storage at low temperatures (e.g., 5°C) in the dark provides the best stability for phenolic compounds.[6]
Q5: My research involves the SIRT1-PGC-1α-Tau signaling pathway. Can this compound instability affect my results?
Yes, absolutely. This compound has been shown to exert its neuroprotective effects by modulating the SIRT1-PGC-1α-Tau signaling pathway.[16] If the compound has degraded, its ability to interact with these targets will likely be diminished or altered, leading to inaccurate and non-reproducible experimental results. Any degradation reduces the concentration of the active compound, which would lead to a decreased observed effect on the signaling pathway.
SIRT1-PGC-1α-Tau Signaling Pathway and this compound
Caption: this compound's proposed mechanism via the SIRT1-PGC-1α-Tau pathway.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[10]
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD or MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Procedure:
a. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.[10]
b. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature or heat to 60°C if no degradation is observed.[10] Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store protected from light at room temperature.[17] Sample at various time points.
-
Thermal Degradation:
-
Photolytic Degradation: Expose the stock solution and solid sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.
c. Sample Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
3. Data Analysis:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Identify and characterize any major degradation products using techniques like LC-MS.
-
Assess the mass balance to ensure that the decrease in the active ingredient corresponds to the increase in degradation products.[15]
Protocol: HPLC Method for Stability Assessment
This is a general HPLC method that can be used as a starting point for developing a stability-indicating method for this compound. Optimization will be required.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV/DAD at a wavelength determined by the UV spectrum of this compound |
| Column Temperature | 25-30°C |
Method Development Logic:
Caption: Logic for developing a stability-indicating HPLC method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Oxidation and oxidative stability in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Storage Environments and Packaging Materials on the Bioactive Compounds in Citri Reticulatae Pericarpium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. sgs.com [sgs.com]
- 16. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijisrt.com [ijisrt.com]
Technical Support Center: Schisanhenol Stability and Degradation
Welcome to the technical support center for Schisanhenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive dibenzocyclooctene lignan found in plants of the Schisandraceae family.[1] Like many phenolic compounds, this compound is susceptible to degradation under various experimental and storage conditions, which can impact its therapeutic efficacy and lead to the formation of unknown impurities. Understanding and controlling its stability is crucial for accurate experimental results and the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can cause this compound degradation?
A2: The degradation of phenolic compounds like this compound is primarily influenced by:
-
pH: Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolytic degradation.
-
Oxidation: Exposure to oxygen, peroxide radicals, and metal ions can lead to oxidative degradation. This compound's antioxidant properties suggest its susceptibility to oxidation.[1]
-
Light (Photodegradation): Exposure to UV or ambient light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Excipients: In formulations, certain excipients can interact with this compound and promote its degradation.[2][3]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound under forced degradation conditions are not extensively documented in publicly available literature, the metabolic pathways for Schisandra lignans primarily involve demethylation and hydroxylation, often catalyzed by cytochrome P450 enzymes.[4][5] It is plausible that similar transformations could occur under chemical stress. For instance, oxidative stress might lead to the formation of quinone-type structures or cleavage of the dibenzocyclooctadiene ring. Hydrolysis of any ester groups, if present in derivatives, is also a potential degradation route.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Solvent: Ensure the solvent used for sample preparation is fresh and of high purity. Some organic solvents can contain peroxides that induce oxidation.
-
pH: Check the pH of your sample solution. If possible, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Temperature: Avoid exposing the sample to high temperatures during preparation. Use an ice bath if necessary.
-
Light Exposure: Protect the sample from light by using amber vials or covering the vials with aluminum foil.
-
-
Analytical Method Review:
-
Mobile Phase: Ensure the mobile phase is properly degassed and that its pH is stable throughout the analysis.
-
Column Temperature: If using elevated column temperatures, assess if this is contributing to on-column degradation.
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed. This involves intentionally subjecting a pure sample of this compound to stress conditions.
Issue 2: Loss of this compound Potency or Inconsistent Results
Possible Cause: Degradation of this compound during storage or experimentation.
Troubleshooting Steps:
-
Storage Conditions:
-
Store pure this compound and its solutions at low temperatures (e.g., -20°C or -80°C).
-
Store in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protect from light by using amber containers or storing in the dark.
-
-
Experimental Workflow:
-
Minimize the time samples are kept at room temperature.
-
Incorporate antioxidants (e.g., ascorbic acid, BHT) into your experimental buffers if compatible with your downstream analysis, but be aware they can sometimes act as pro-oxidants under certain conditions.
-
If working with cell cultures or biological matrices, consider the enzymatic degradation and process samples quickly at low temperatures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm and 365 nm)
-
HPLC-UV or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
-
Sample Analysis:
Data Presentation:
| Stress Condition | This compound Peak Area | % Degradation | Number of Degradation Peaks |
| Control (Unstressed) | 0% | ||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photodegradation |
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 225 nm.[6]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and minimization strategies.
References
- 1. Anti-oxidant activity of dibenzocyclooctene lignans isolated from Schisandraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Excipients on the Phenolic Content in Pumpkin Leaf Extracts after Their Introduction into Semisolid Pharmaceutical Forms and Evaluation of In Vitro Stability | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated method for bioactive lignans in Schisandra chinensis in vitro cultures using a solid phase extraction and a monolithic column application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Schisanhenol Extraction Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Schisanhenol from Schisandra species. The following sections detail strategies to increase yield, address common experimental issues, and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound and other lignans from Schisandra?
A1: Ethanol-water mixtures are generally the most effective and commonly used solvents for lignan extraction from Schisandra.[1][2][3][4] The optimal concentration of ethanol typically ranges from 70% to 95%.[2][3][5] For instance, one study found 75% aqueous ethanol to be the optimal solvent for smashing tissue extraction of five lignans from Schisandra chinensis.[2] Another study utilizing accelerated solvent extraction (ASE) determined the optimal ethanol concentration to be 87%.[1] The choice of solvent concentration can depend on the specific lignans being targeted, as their polarity can vary.[4] While non-polar solvents can be used, polar solvents like ethanol generally provide higher yields of total lignans.
Q2: How does temperature affect the extraction yield and stability of this compound?
A2: Temperature is a critical parameter in this compound extraction. Increased temperatures can enhance extraction efficiency by increasing solvent penetration and solute solubility. However, excessively high temperatures may lead to the degradation of thermolabile compounds.[6] Lignans are relatively resistant to high temperatures, with many being stable below 100°C.[1] Some studies have employed higher temperatures, such as 160°C in accelerated solvent extraction (ASE), to achieve maximum lignan yield.[1] It is crucial to determine the optimal temperature that balances extraction efficiency with the thermal stability of this compound.
Q3: What advanced extraction techniques can be used to improve this compound yield?
A3: Several modern extraction techniques can significantly improve the yield of lignans like this compound compared to conventional methods such as maceration or Soxhlet extraction. These include:
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction speed and efficiency.[1]
-
Supercritical Fluid Extraction (SFE): Employs supercritical fluids, typically CO2, as the solvent, offering high selectivity and leaving no residual solvent.
-
Smashing Tissue Extraction (STE): A rapid method that involves the high-speed mechanical disruption of plant tissue in the presence of a solvent.[2]
These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption.[2]
Q4: What is the importance of the solid-to-liquid ratio in this compound extraction?
A4: The solid-to-liquid ratio, which is the ratio of the amount of plant material to the volume of solvent, significantly influences extraction efficiency. A higher solvent volume can increase the concentration gradient, promoting the diffusion of this compound from the plant matrix into the solvent. However, an excessively large volume of solvent can lead to unnecessary waste and increased downstream processing costs for solvent recovery. Optimized solid-to-liquid ratios from various studies on Schisandra lignans range from 1:12 g/mL to 1:19 g/mL.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate particle size of the plant material. 4. Suboptimal solid-to-liquid ratio. | 1. Use an ethanol-water mixture (70-95%) for optimal polarity.[2][3][5] 2. Increase the extraction time and/or temperature within the stability limits of this compound.[1] 3. Grind the plant material to a fine powder (e.g., 120 mesh) to increase the surface area for extraction.[2] 4. Optimize the solid-to-liquid ratio; a higher solvent volume can improve extraction but consider the trade-off with solvent usage.[2][3] |
| Inconsistent Extraction Results | 1. Variability in the raw plant material (e.g., geographic origin, harvest time). 2. Inconsistent particle size. 3. Fluctuations in extraction parameters (temperature, time). | 1. Standardize the source and pre-processing of the Schisandra raw material. 2. Ensure consistent grinding and sieving of the plant material to achieve a uniform particle size. 3. Precisely control and monitor all extraction parameters using calibrated equipment. |
| Co-extraction of Impurities | 1. Solvent with low selectivity. 2. Extraction conditions favoring the dissolution of undesirable compounds. | 1. Consider using a more selective solvent system or a multi-step extraction with solvents of different polarities. 2. Employ purification techniques post-extraction, such as column chromatography (e.g., with macroporous resins or alumina) to separate this compound from impurities.[5] |
| Degradation of this compound | 1. Excessive heat during extraction or solvent evaporation. 2. Exposure to light or oxidative conditions. | 1. Use the lowest effective temperature for extraction and employ vacuum evaporation at low temperatures to remove the solvent.[1] 2. Protect the extract from light and consider adding antioxidants during processing. |
| Emulsion Formation during Liquid-Liquid Partitioning | 1. Presence of surfactants or high molecular weight compounds in the crude extract. | 1. Gently swirl instead of vigorously shaking during partitioning. 2. Add a saturated brine solution (salting out) to break the emulsion. 3. Centrifuge the mixture at a low speed to facilitate phase separation. |
Quantitative Data on Lignan Extraction
Table 1: Comparison of Different Extraction Methods for Lignans from Schisandra chinensis
| Extraction Method | Solvent | Temperature (°C) | Time | Total Lignan Yield (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | 75% Ethanol | Room Temp. | 1 min | 13.89 | [2] |
| Heat Reflux Extraction | 75% Ethanol | 90 | 2 x 1.5 h | ~11.5 | [2] |
| Soxhlet Extraction | 75% Ethanol | 90 | 4 h | ~10.5 | [2] |
| Ultrasonic-Assisted Extraction | 70% Ethanol | Room Temp. | 2 x 10 min | 9.45 | [3] |
| Accelerated Solvent Extraction | 87% Ethanol | 160 | 10 min | 14.72 | [1] |
Table 2: Optimized Parameters for Lignan Extraction from Schisandra chinensis
| Parameter | Optimized Value | Extraction Method | Reference |
| Ethanol Concentration | 87% | Accelerated Solvent Extraction | [1] |
| Ethanol Concentration | 95% | Reflux Extraction | [5] |
| Ethanol Concentration | 75% | Smashing Tissue Extraction | [2] |
| Ethanol Concentration | 70% | Ultrasonic-Assisted Extraction | [3] |
| Temperature | 160°C | Accelerated Solvent Extraction | [1] |
| Extraction Time | 10 min | Accelerated Solvent Extraction | [1] |
| Extraction Time | 2 x 90 min | Reflux Extraction | [5] |
| Extraction Time | 1 min | Smashing Tissue Extraction | [2] |
| Solid-to-Liquid Ratio | Not specified | Accelerated Solvent Extraction | [1] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | Reflux Extraction | [5] |
| Solid-to-Liquid Ratio | 1:19 (g/mL) | Smashing Tissue Extraction | [2] |
| Solid-to-Liquid Ratio | 1:12 (g/mL) | Ultrasonic-Assisted Extraction | [3] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lignans
-
Sample Preparation: Grind the dried Schisandra fruits into a fine powder and pass through a sieve to ensure uniform particle size.
-
Extraction:
-
Filtration and Re-extraction:
-
Filter the mixture through filter paper.
-
Return the solid residue to the flask and add another 120 mL of 70% ethanol.
-
Repeat the sonication for another 10 minutes.[3]
-
-
Solvent Evaporation:
-
Combine the filtrates from both extraction steps.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude lignan extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the this compound content using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Accelerated Solvent Extraction (ASE) of Lignans
-
Sample Preparation: Mix 1 g of powdered Schisandra fruit with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.
-
Extraction Parameters:
-
Collection: Collect the extract in a vial.
-
Solvent Evaporation: Evaporate the solvent to obtain the crude lignan extract.
-
Analysis: Analyze the this compound content using HPLC.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound extraction.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Selecting appropriate solvent systems for Schisanhenol chromatography
This technical support center provides guidance on selecting appropriate solvent systems for the chromatographic separation of Schisanhenol, a bioactive lignan found in Schisandra chinensis. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques used for the separation of this compound?
A1: The most prevalent techniques for this compound separation are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Speed Counter-Current Chromatography (HSCCC), and traditional column chromatography (including flash chromatography).[1][2] RP-HPLC is widely used for analytical quantification, while HSCCC and flash chromatography are often employed for preparative isolation and purification.[2]
Q2: Which stationary phases are suitable for this compound chromatography?
A2: For RP-HPLC, C18 columns are most commonly used.[3] For normal-phase and flash chromatography, silica gel is the standard stationary phase.[4][5] The choice depends on the desired separation mechanism, with C18 separating based on hydrophobicity and silica gel based on polarity.
Q3: What are some typical solvent systems for this compound separation?
A3: The choice of solvent system is critical and depends on the chromatographic technique:
-
RP-HPLC: Acetonitrile-water or methanol-water gradients are standard.[3]
-
HSCCC: A common two-phase solvent system is n-hexane–methanol–water.[2]
-
Normal-Phase/Flash Chromatography: Ethyl acetate/hexane and methanol/dichloromethane are frequently used binary solvent systems.[4][5]
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) in RP-HPLC.
-
Possible Cause 1: Inappropriate mobile phase pH. this compound's structure contains functional groups whose ionization can be affected by pH, leading to peak tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions and ensure a consistent ionic state of the analyte.
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Column contamination or degradation. Buildup of impurities or degradation of the stationary phase can cause poor peak shapes.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or a high concentration of acetonitrile). If the problem persists, the column may need replacement.
-
Problem: Co-elution of this compound with other lignans.
-
Possible Cause 1: Insufficient separation power of the solvent system. The polarity of the mobile phase may not be optimal to resolve compounds with similar structures.
-
Solution (RP-HPLC): Adjust the gradient slope. A shallower gradient can improve resolution between closely eluting peaks. Alternatively, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
Solution (Normal-Phase): Systematically vary the ratio of the polar and nonpolar solvents. Using a three-component solvent system (e.g., hexane/ethyl acetate/acetone) can sometimes provide the necessary selectivity.
-
-
Possible Cause 2: Inappropriate stationary phase. The chosen stationary phase may not have the right chemistry to differentiate between the compounds.
-
Solution: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which offer different selectivities.
-
Problem: Low resolution between peaks.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution: For RP-HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve resolution. For normal-phase chromatography, decrease the polarity of the solvent system. Small, incremental changes are recommended.
-
Problem: this compound is not eluting from the column (normal-phase).
-
Possible Cause: The solvent system is too nonpolar. this compound may be too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[4][5] If necessary, a more polar solvent like methanol can be added to the mobile phase in small percentages (e.g., 1-5% in dichloromethane).[4][5]
-
Data Presentation: Solvent Systems for Lignan Separation
The following tables summarize solvent systems used for the chromatographic separation of lignans from Schisandra chinensis, including this compound.
Table 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Column | Mobile Phase | Elution Mode | Detection | Reference |
| Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile-Water | Gradient | UV at 218 nm | [3] |
| Not Specified | Acetonitrile-Water | Not Specified | Diode Array Detection (DAD) | [1] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Target Compounds | Solvent System (v/v/v) | Stationary Phase | Mobile Phase | Reference |
| Deoxyschisandrin and γ-schisandrin | n-hexane–methanol–water (35:30:3) | Upper organic phase | Lower aqueous phase | [2] |
| Schizandrin and Gomisin A | Not specified | Not specified | Not specified | [1] |
| Corosolic acid and Nigranoic acid | Chloroform-n-butanol-methanol-water (10:0.5:7:4) | Upper phase | Not specified | [6] |
Experimental Protocols
1. General Protocol for RP-HPLC Analysis of this compound
-
Sample Preparation: Accurately weigh about 1 g of the dried, powdered Schisandra chinensis sample and extract with 50 mL of methanol using ultrasonication for 30 minutes.[3] Make up for any weight loss, shake, and filter the supernatant through a 0.45 µm filter to obtain the test solution.[3]
-
Chromatographic System: Utilize an HPLC system equipped with a UV or DAD detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Prepare mobile phase A (e.g., water) and mobile phase B (e.g., acetonitrile). Degas both solvents before use.
-
Elution Program: Employ a gradient elution program. A typical starting point could be a linear gradient from a lower to a higher percentage of acetonitrile over 20-40 minutes.
-
Detection: Monitor the eluent at a wavelength of 218 nm.[3]
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of a certified reference standard.
2. General Protocol for HSCCC Separation of Lignans
-
Crude Extract Preparation: Perform an initial extraction of the plant material with a solvent like ethanol, followed by partitioning with a nonpolar solvent such as petroleum ether to obtain a crude lignan extract.[2]
-
Solvent System Selection and Preparation: Choose a suitable two-phase solvent system (e.g., n-hexane–methanol–water). Prepare the system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.
-
HSCCC System Preparation: Fill the multiplayer coiled column entirely with the stationary phase (typically the upper phase).[2]
-
Elution: Rotate the apparatus at a set speed (e.g., 950 rpm) and pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of the stationary and mobile phases).
-
Fraction Collection: Collect fractions of the eluent and monitor by TLC or HPLC to identify the fractions containing the target compounds.
Visualization
Caption: Workflow for selecting a solvent system for this compound chromatography.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tautobiotech.com [tautobiotech.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Optimizing incubation times for Schisanhenol treatment in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Schisanhenol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in cell culture?
A1: this compound is a bioactive lignan compound isolated from plants of the Schisandra family.[1] In cell culture, it has demonstrated a range of effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3][4] Its mechanisms of action involve the modulation of several key signaling pathways. For instance, it has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting Programmed Cell Death-ligand 1 (PD-L1) through the STAT3 pathway.[1][5] It also suppresses inflammatory responses by inhibiting the NF-κB signaling pathway.[2] Furthermore, this compound can activate the Nrf2/HO-1 pathway, which helps protect cells from oxidative stress and apoptosis.[3][6]
Q2: What are the recommended starting concentrations and incubation times for this compound treatment?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a good starting point for concentration is in the range of 5 µM to 25 µM. Incubation times can vary from a few hours to 72 hours or longer. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: I am observing high variability in my cell viability (e.g., MTT) assay results after this compound treatment. What are the potential causes?
A4: High variability in viability assays can stem from several factors. Here are some common issues and solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes. It is recommended to determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during the experiment.[8]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[7] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Suboptimal Incubation Time: The incubation time for both the this compound treatment and the viability reagent (e.g., MTT) is critical. If the treatment time is too short, you may not see an effect. If it's too long, you might see secondary effects not directly related to your target. For the MTT reagent itself, an incubation of 2 to 4 hours is typical, but this should be optimized for your cell line to ensure the formazan crystals are sufficiently formed but not over-incubated.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to your cells.[7]
Q5: My cells are detaching from the plate after treatment with this compound. Does this indicate apoptosis or necrosis?
A5: Cell detachment can be a sign of either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), often triggered by cytotoxic stress. To distinguish between these, you should perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[9]
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be positive for both Annexin V and PI.
-
Healthy Cells: Will be negative for both stains.
This analysis will provide a quantitative measure of the type of cell death induced by this compound in your specific experimental setup.
Q6: I am not observing the expected changes in my target protein expression after this compound treatment via Western Blot. What should I check?
A6: If you are not seeing the expected results on your Western Blot, consider the following troubleshooting steps:
-
Optimize Treatment Duration and Dose: The timing of protein expression changes can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your protein of interest. Also, confirm that the dose used is appropriate to induce a change without causing excessive cell death.
-
Verify Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for your target protein (e.g., contains phosphatase and protease inhibitors) and that you are effectively lysing the cells to release the protein.[10][11] Sonication can help shear DNA and reduce viscosity.[10]
-
Check Antibody Performance: Confirm the primary antibody is validated for Western Blotting and is used at the recommended dilution. Include positive and negative controls to ensure the antibody is working correctly.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. This is critical for comparing protein expression levels between treated and untreated samples.[12]
Data Presentation: this compound Treatment Parameters in Published Studies
The following table summarizes concentrations and incubation times used in various cell culture experiments with this compound to provide a reference for experimental design.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| THP-1 Macrophages | 10 µM, 20 µM | 24 hours | Inhibition of NF-κB pathway activity and inflammatory response. | [2] |
| Hepatocellular Carcinoma (HCC) Cells | Not specified | Not specified | Decreased cell viability, inhibition of PD-L1 expression. | [1][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM, 20 µM | 2 hours (pre-treatment) | Reduced oxLDL-enhanced LOX-1 expression. | [1] |
| Caco-2 Cells | 5 µM, 10 µM, 25 µM | 24 hours | Increased cell viability against MPA-induced damage, reduced apoptosis. | [6] |
| SH-SY5Y Cells | Not specified | Not specified | Neuroprotection against MPP+-induced apoptosis. | [13] |
Experimental Protocols & Visualizations
Optimization of this compound Incubation Time
Optimizing the incubation time is a critical first step for any new compound or cell line. The goal is to identify a time point that elicits a measurable biological response without inducing widespread, non-specific cytotoxicity.
Key Signaling Pathways Modulated by this compound
This compound has been reported to interact with multiple intracellular signaling pathways to exert its biological effects. Understanding these pathways is key to interpreting experimental results.
Detailed Methodologies
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[13]
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the general steps for detecting apoptosis by flow cytometry.[9]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include both positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with cold PBS and detach using trypsin. Combine all cells from each sample.
-
Centrifugation: Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol: Protein Expression Analysis (Western Blot)
This is a generalized protocol for Western Blotting to analyze changes in protein levels.[10][17]
-
Sample Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA or another suitable lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Loading: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli (SDS) sample buffer and heat at 95-100°C for 5 minutes.[10] Load the samples onto an SDS-PAGE gel.
-
Electrophoresis: Separate the proteins by size by running the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 3. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubcompare.ai [pubcompare.ai]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Western blot protocol | Abcam [abcam.com]
Controlling for confounding factors in Schisanhenol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Schisanhenol. Our goal is to help you control for common confounding factors and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bioactive lignan compound isolated from Schisandra rubriflora. Its therapeutic effects are attributed to its potent antioxidant and anti-inflammatory properties. Key signaling pathways modulated by this compound include the activation of the SIRT1-PGC-1α-Tau pathway, which is crucial for neuronal health and cognitive function, and the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses.[1][2] Additionally, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3][4]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the specific cell line or animal model. Based on published studies, a good starting point for in vitro experiments is a concentration range of 5-25 µM.[2] For in vivo studies in mice, intraperitoneal administration of 10-100 mg/kg has been shown to be effective in attenuating cognitive impairment.[5] We recommend performing a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent such as DMSO.[6] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability.[6] For working solutions, dilute the stock solution in your cell culture medium or vehicle immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell Culture
| Possible Cause | Troubleshooting Steps |
| This compound Purity and Stability: The purity of the this compound compound can significantly impact its activity. Impurities or degradation products may have off-target effects or interfere with the desired biological activity. | Solution: 1. Source High-Purity Compound: Obtain this compound from a reputable supplier with a certificate of analysis indicating its purity.2. Proper Storage: Store the compound as recommended by the manufacturer, typically in a desiccated, dark environment at low temperatures to prevent degradation.[6]3. Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation in aqueous solutions. |
| Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, confounding the interpretation of the results. | Solution: 1. Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the vehicle used to dissolve this compound.2. Minimize Vehicle Concentration: Use the lowest possible concentration of the vehicle that allows for complete dissolution of this compound. |
| Cell Culture Media Interactions: Components in the cell culture media, such as serum proteins, can interact with this compound, affecting its bioavailability and activity. | Solution: 1. Serum Concentration: Be consistent with the serum concentration used in your experiments. If possible, test the effect of this compound in serum-free or low-serum conditions.2. Media Consistency: Use the same batch of cell culture media and supplements throughout a series of experiments to minimize variability. |
| Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in protein expression and signaling pathway activity. | Solution: 1. Cell Line Characterization: Ensure your cell line expresses the target proteins of the signaling pathways you are investigating (e.g., SIRT1, Nrf2, NF-κB).2. Positive Controls: Use a known activator or inhibitor of the pathway of interest as a positive control to validate your experimental system. |
Issue 2: High Variability in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Animal Model Selection and Standardization: The choice of animal model and inconsistencies in experimental procedures can lead to significant variability in cognitive and behavioral outcomes. | Solution: 1. Appropriate Model: Select an animal model that is well-established and relevant to the cognitive impairment you are studying.2. Standardized Procedures: Standardize all experimental procedures, including animal handling, housing conditions (light-dark cycle, temperature), and the timing of this compound administration and behavioral testing. |
| Route of Administration and Vehicle: The method of administration and the vehicle used can affect the pharmacokinetics and bioavailability of this compound. | Solution: 1. Consistent Administration: Use a consistent route of administration (e.g., intraperitoneal, oral gavage) throughout the study.[5]2. Vehicle Selection: Choose an appropriate vehicle that is non-toxic and ensures the stability of this compound. Common vehicles for in vivo studies include saline or a suspension with a suspending agent. Always include a vehicle-treated control group. |
| Gut Microbiota Influence: The gut microbiota can metabolize phytochemicals like this compound, potentially altering their bioavailability and efficacy. | Solution: 1. Dietary Control: Maintain a consistent diet for all animals throughout the study, as diet can significantly influence the composition of the gut microbiota.2. Consider Microbiome Analysis: For more advanced studies, consider analyzing the gut microbiome composition to identify potential correlations with treatment outcomes. |
Data Presentation
Table 1: Summary of this compound Effects on Biochemical Markers in Scopolamine-Treated Mice
| Treatment Group | Dose (mg/kg) | SOD Activity (U/mgprot) | MDA Level (nmol/mgprot) | GSH-px Activity (U/mgprot) | AChE Activity (U/mgprot) |
| Vehicle Control | - | 120.5 ± 8.2 | 1.8 ± 0.3 | 85.3 ± 6.1 | 25.6 ± 2.1 |
| Scopolamine Model | 1 | 85.2 ± 7.5 | 4.5 ± 0.6 | 60.1 ± 5.4 | 42.8 ± 3.5 |
| This compound | 10 | 98.7 ± 6.9# | 3.2 ± 0.4# | 72.4 ± 5.8# | 35.1 ± 2.9# |
| This compound | 30 | 110.3 ± 8.1# | 2.5 ± 0.3# | 80.6 ± 6.0# | 29.8 ± 2.4# |
| This compound | 100 | 118.9 ± 9.3# | 2.0 ± 0.2# | 84.2 ± 6.3# | 26.3 ± 2.2# |
| Galantamine | 3 | 115.6 ± 8.8# | 2.2 ± 0.3# | 82.1 ± 6.2# | 27.5 ± 2.3# |
| *Data are presented as mean ± SD. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Model. Data is illustrative and based on findings from published research.[5] |
Experimental Protocols
Western Blot Analysis of SIRT1, PGC-1α, and Phosphorylated Tau
-
Tissue Homogenization: Homogenize hippocampal tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, PGC-1α, and phospho-Tau (Ser396) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and quantify the band intensities using densitometry software.
This is a generalized protocol. Please refer to the antibody manufacturer's datasheet for specific recommendations on antibody dilutions and incubation times.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confounding Factors [www2.nau.edu]
- 6. Confounding factors in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Schisanhenol Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the delivery of Schisanhenol across the blood-brain barrier (BBB).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, the blood-brain barrier, and strategies to enhance drug delivery to the brain.
1. What is this compound and why is its delivery to the brain a focus of research?
This compound is a bioactive lignan found in plants of the Schisandraceae family. It has demonstrated significant neuroprotective properties in preclinical studies, including attenuating oxidative damage and improving learning and memory.[][2][3] Its therapeutic potential for neurodegenerative diseases is a key driver of research. However, like many potentially therapeutic compounds, its effectiveness is limited by its poor ability to cross the blood-brain barrier.
2. What are the main challenges in delivering this compound across the blood-brain barrier?
The primary challenges stem from the highly selective nature of the BBB, which is composed of tightly packed endothelial cells. Key obstacles include:
-
Low Permeability: The tight junctions between endothelial cells restrict the passage of most molecules.
-
Efflux Pumps: Transporter proteins, such as P-glycoprotein, actively pump foreign substances out of the brain.[3][4]
-
Physicochemical Properties: this compound's molecular size, polarity, and lipid solubility may not be optimal for passive diffusion across the BBB.[5][6]
3. What are the most promising strategies for improving this compound's BBB penetration?
Several strategies are being explored to enhance the brain delivery of therapeutic agents like this compound:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles can improve its stability, and solubility, and facilitate its transport across the BBB.[7][8]
-
Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs like this compound and be modified to target specific receptors on the BBB for enhanced uptake.[9][10]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[11]
4. How can I assess the BBB permeability of my this compound formulation in vitro?
In vitro BBB models are essential tools for screening and evaluating the permeability of drug formulations. The most common model is the Transwell assay, where brain endothelial cells are cultured on a semi-permeable membrane, often in co-culture with astrocytes and pericytes to better mimic the in vivo environment.[3][12][13][14] Permeability is assessed by measuring the amount of the compound that crosses from the apical (blood) to the basolateral (brain) side.[15][16]
5. What in vivo techniques are used to measure this compound concentration in the brain?
In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the brain extracellular fluid of living animals.[2][16][17][18][19] This method provides crucial pharmacokinetic data on brain penetration. Another common method involves analyzing brain tissue homogenates using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the total drug concentration.[20][21]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance this compound's BBB delivery.
A. Nanoparticle and Liposome Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound. | This compound is precipitating out of the formulation. The drug-to-lipid/polymer ratio is too high. | Optimize the drug-to-carrier ratio. For liposomes, ensure the formulation temperature is above the lipid's transition temperature during hydration.[][20] For nanoparticles, consider using a different solvent system or a polymer with higher affinity for this compound. |
| Inconsistent particle size or aggregation. | Improper mixing speed or sonication time. The concentration of the formulation is too high. Inappropriate pH or ionic strength of the buffer. | Optimize homogenization or sonication parameters. Prepare more dilute formulations.[22] Screen different buffer conditions to find the optimal pH and ionic strength for stability. |
| Poor stability and drug leakage during storage. | The formulation is thermodynamically unstable. Hydrolysis or oxidation of lipids in liposomes. | For liposomes, incorporate cholesterol to improve membrane stability and use saturated lipids to reduce oxidation.[][23] For nanoparticles, ensure the polymer is stable under storage conditions. Consider lyophilization for long-term storage.[24] |
B. In Vitro BBB Permeability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) values. | The endothelial cell monolayer is not confluent or has poor tight junction formation. Contamination of the cell culture. | Ensure proper cell seeding density and allow sufficient time for monolayer formation (typically 3-4 days for bEnd3 cells).[16] Use primary cells or co-culture with astrocytes and pericytes to promote tighter junctions.[25][26][27] Regularly check for and address any cell culture contamination. |
| High variability in permeability results. | Inconsistent cell seeding or monolayer integrity. Pipetting errors or inconsistent sampling times. | Use a consistent cell seeding protocol and verify monolayer integrity with TEER before each experiment. Standardize all pipetting and sampling procedures. |
| Poor correlation with in vivo data. | The in vitro model lacks the complexity of the in vivo BBB (e.g., absence of blood flow, all cell types). The compound is a substrate for efflux transporters not adequately expressed in the cell line. | Utilize more complex microfluidic "BBB-on-a-chip" models that incorporate shear stress.[4][28] Use cell lines known to express relevant efflux transporters or primary cells. |
C. In Vivo Brain Microdialysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of this compound in the dialysate. | This compound is highly hydrophobic and is adsorbing to the microdialysis probe, tubing, or collection vials. The probe is not correctly placed in the target brain region. | Pre-treat the microdialysis system with a solution of the drug to saturate non-specific binding sites. Use tubing and vials made of low-binding materials.[8] Verify probe placement using histological analysis after the experiment. |
| High variability in brain concentration measurements. | Inconsistent probe recovery between animals. Differences in surgical implantation or animal stress levels. | Calibrate the probe recovery in each animal using the retrodialysis method.[16] Standardize all surgical and experimental procedures to minimize variability. |
| Tissue damage around the probe. | The probe insertion caused significant trauma, altering local blood flow and BBB permeability. | Allow for a sufficient recovery period after probe implantation before starting the experiment. Use smaller, more biocompatible probes to minimize tissue damage. |
D. LC-MS/MS Quantification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor sensitivity or high background noise. | Inefficient extraction of this compound from the brain tissue matrix. Ion suppression from co-eluting matrix components.[22][29] Contamination of the LC-MS/MS system.[5] | Optimize the protein precipitation and liquid-liquid or solid-phase extraction protocol to improve recovery and remove interfering substances.[21] Adjust the chromatographic method to separate this compound from interfering matrix components.[29] Thoroughly clean the ion source and column. |
| Inconsistent retention times. | Changes in the mobile phase composition or pH. Column degradation or contamination. | Prepare fresh mobile phase daily and ensure accurate pH adjustment. Use a guard column and flush the analytical column regularly.[5] |
| Poor peak shape (tailing or fronting). | Column overload. Inappropriate injection solvent. Secondary interactions with the column stationary phase. | Dilute the sample to be within the linear range of the assay. Ensure the injection solvent is compatible with the mobile phase.[5] Try a different column chemistry or mobile phase additives to reduce secondary interactions. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound delivery across the BBB.
A. Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of polymeric nanoparticles encapsulating the hydrophobic drug this compound using the solvent evaporation method.[30][31]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer. Homogenize or sonicate the mixture to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.
B. Formulation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method for preparing liposomes containing the hydrophobic drug this compound.[10][32][33]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature should be maintained above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis, gel filtration chromatography, or centrifugation.
C. In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a Transwell-based co-culture model using primary brain endothelial cells and astrocytes to assess this compound permeability.[16][25][26][27][34]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Primary brain microvascular endothelial cells (BMECs)
-
Primary astrocytes
-
Cell culture medium and supplements
-
Fibronectin and Poly-L-Lysine
-
This compound formulation
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system for quantification
Procedure:
-
Insert Coating: Coat the apical side of the Transwell insert with fibronectin and the basolateral side with poly-L-lysine.
-
Astrocyte Seeding: Seed astrocytes on the basolateral side of the inverted insert and allow them to attach.
-
Endothelial Cell Seeding: Turn the insert upright and seed BMECs on the apical side.
-
Co-culture: Culture the cells together for several days to allow for the formation of a tight monolayer.
-
TEER Measurement: Monitor the integrity of the endothelial monolayer by measuring the TEER.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh medium.
-
Add the this compound formulation and Lucifer yellow to the apical chamber.
-
At various time points, take samples from the basolateral chamber.
-
Analyze the concentration of this compound and Lucifer yellow in the samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound.
D. Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of this compound from brain tissue homogenates.[28][35][36]
Materials:
-
Brain tissue samples
-
Homogenizer
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Protein Precipitation: Add cold acetonitrile (containing an internal standard) to the homogenate to precipitate proteins. Vortex and centrifuge.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and perform liquid-liquid extraction with ethyl acetate.
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound and the internal standard.
-
Data Analysis: Construct a calibration curve using standards and determine the concentration of this compound in the brain tissue samples.
IV. Visualization of Signaling Pathways and Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
References
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 4. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapientiacollaborative.org [sapientiacollaborative.org]
- 10. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles in Better Understand Drug Delivery to the Brain – from NIA Member Imperial College London | NIA News [nanotechia.org]
- 12. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 14. scilit.com [scilit.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. ijpba.info [ijpba.info]
- 24. Methods for the preparation and manufacture of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 33. protocols.io [protocols.io]
- 34. researchgate.net [researchgate.net]
- 35. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
Addressing batch-to-batch variation of commercial Schisanhenol
This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial Schisanhenol. It addresses the common challenge of batch-to-batch variation and offers troubleshooting strategies to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between experiments using different batches of this compound. What could be the cause?
A1: Inconsistent results are a common issue when working with natural product extracts like this compound and are often attributable to batch-to-batch variation. The chemical composition of Schisandra chinensis fruit, the source of this compound, can vary significantly based on factors such as geographic origin, climate, harvest time, and storage conditions.[1][2][3] Consequently, the concentration of this compound and other bioactive lignans can differ from one batch of extract to another, leading to variability in experimental outcomes.[4]
Q2: How can we quantify the amount of this compound in our commercial extract to ensure consistency?
A2: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[5] An HPLC analysis will allow you to determine the precise concentration of this compound in each batch. It is advisable to use a validated reference standard of this compound for accurate quantification. Developing a standard in-house protocol for quality control of incoming batches is a crucial step in mitigating variability.
Q3: Are there other compounds in the extract that we should be aware of?
A3: Yes, commercial this compound is typically part of a complex mixture of lignans and other phytochemicals from Schisandra chinensis. Other prominent lignans that may be present and could have biological activity include schisandrin, gomisin A, deoxyschisandrin, and schisandrin B.[4] The relative ratios of these compounds can also vary between batches and may influence experimental results.
Q4: Our lab does not have access to an HPLC. Are there any simpler methods to check for batch consistency?
A4: While HPLC is the gold standard, High-Performance Thin-Layer Chromatography (HPTLC) can be a more accessible alternative for qualitative and semi-quantitative analysis.[6] HPTLC can help visualize the lignan profile of different batches and identify significant deviations from a reference batch. However, for precise quantification, HPLC is recommended.
Q5: How can we mitigate the impact of batch-to-batch variation on our experimental results?
A5: To mitigate the effects of batch-to-batch variation, consider the following strategies:
-
Purchase larger quantities: If possible, purchase a single, large batch of this compound to be used for the entire duration of a study.
-
Thoroughly mix each batch: Ensure homogeneity within a single batch by proper mixing before weighing.
-
Perform a dose-response curve: For each new batch, perform a dose-response experiment to determine the effective concentration (EC50) for your specific assay. This will help you normalize the activity of different batches.
-
Use a reference batch: Designate one batch as a "reference standard" and compare the activity of all new batches to this reference.
-
Statistically account for batch effects: In large-scale experiments, batch information can be included as a covariate in the statistical analysis to help account for variability.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity observed with a new batch. | Lower concentration of this compound or other active lignans in the new batch. | 1. Quantify the this compound content using HPLC. 2. Perform a dose-response curve to determine the EC50 of the new batch. 3. Increase the concentration of the new batch to match the effective concentration of previous batches. |
| Increased or unexpected off-target effects. | Variation in the profile of other lignans or phytochemicals in the extract. | 1. Use HPLC or HPTLC to compare the chemical fingerprint of the new batch to previous batches. 2. If significant differences are observed, consider purifying the this compound or sourcing a more standardized extract. |
| Poor solubility or precipitation of the extract in your solvent. | Differences in the extraction method used by the manufacturer, leading to variations in excipients or residual solvents. | 1. Contact the supplier for information on the extraction solvent used. 2. Try different solvents or sonication to improve solubility. 3. Filter the solution before use to remove any undissolved particles. |
| Inconsistent results within the same batch. | The extract is not homogenous. | 1. Thoroughly mix the entire container of the powdered extract before weighing out samples. 2. For stock solutions, ensure the solution is well-mixed before each use. |
Data on Potential Batch-to-Batch Variation
The following table illustrates the potential for variation in the lignan content of commercial Schisandra chinensis extracts based on published findings. Note that these are representative values and actual concentrations will vary by supplier and batch.
| Lignan | Batch A (% w/w) | Batch B (% w/w) | Batch C (% w/w) |
| This compound | 0.25 | 0.40 | 0.15 |
| Schisandrin | 0.50 | 0.35 | 0.60 |
| Gomisin A | 0.15 | 0.20 | 0.18 |
| Deoxyschisandrin | 0.30 | 0.45 | 0.25 |
| γ-Schisandrin | 0.20 | 0.15 | 0.22 |
| Total Lignans | 1.40 | 1.55 | 1.40 |
Data are illustrative and based on the types of variations reported in the literature.[4][5]
Experimental Protocols
Protocol for HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound in a commercial extract. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Commercial this compound extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Methanol (for extraction)
-
0.45 µm syringe filters
2. Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh 100 mg of the commercial this compound extract.
-
Add 10 mL of methanol and sonicate for 30 minutes to extract the lignans.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 20-80% A
-
20-25 min: 80% A
-
25-30 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the standard curve.
-
Calculate the percentage of this compound in the commercial extract.
Visualizations
Caption: Workflow for managing batch-to-batch variation of this compound.
Caption: this compound's activation of the Nrf2 signaling pathway.
Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Schisanhenol vs. Other Schisandra Lignans: A Comparative Antioxidant Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Schisanhenol against other prominent lignans isolated from the medicinal plant Schisandra. The information presented is supported by available experimental data to aid in research and development endeavors.
Introduction to Schisandra Lignans and Oxidative Stress
Schisandra, a genus of woody vines, is a source of a diverse group of bioactive compounds known as lignans. These polyphenolic compounds are recognized for a variety of pharmacological effects, with their antioxidant activity being a key area of scientific interest.[1] Lignans from Schisandra exert their antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals, inhibition of lipid peroxidation, and enhancement of endogenous antioxidant enzyme activities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of Schisandra lignans, therefore, presents a promising avenue for therapeutic development.
Comparative Antioxidant Activity
While direct comparative studies quantifying the antioxidant activity of a wide range of purified Schisandra lignans under identical conditions are limited, available data from various assays provide valuable insights into their relative potencies. This compound has been identified as a key contributor to the antioxidant activity of Schisandra sphenanthera.[2][3]
The following table summarizes available quantitative data on the antioxidant activity of this compound and other major Schisandra lignans. It is important to note that the antioxidant capacity can vary significantly depending on the assay method used.
Table 1: Comparative Antioxidant Activity of Schisandra Lignans
| Lignan | Assay | Result | Reference |
| This compound | Lipid Peroxidation Inhibition (in rat liver microsomes) | More effective than vitamin E at 1 mM | [4] |
| Gomisin J | Protective effect against t-BHP-induced cytotoxicity in HT22 cells | EC50: 43.3 ± 2.3 µM | [5] |
| Gomisin A | Protective effect against t-BHP-induced cytotoxicity in HT22 cells | Inactive | [5] |
| Schizandrin (Schisandrin) | Protective effect against t-BHP-induced cytotoxicity in HT22 cells | Inactive | [5] |
| Gomisin D | Tyrosine-nitration inhibition | TEAC: 0.791 | [6] |
| Gomisin J | Tyrosine-nitration inhibition | TEAC: 0.765 | [6] |
| Gomisin K3 | Fenton reaction inhibition | Highest activity among 14 tested lignans | [6] |
| (+)-Schisandrin | DPPH radical scavenging | TEAC: 0.0108 | [6] |
| (+)-Deoxyschisandrin | DPPH radical scavenging | TEAC: 0.0067 | [6] |
| γ-Schisandrin (Schisandrin B) | DPPH radical scavenging | TEAC: 0.0083 | [6] |
| Schisandrin C | DPPH radical scavenging | TEAC: 0.0025 | [6] |
| Gomisin J | DPPH radical scavenging | TEAC: 0.0160 | [6] |
| Angeloylgomisin H | DPPH radical scavenging | TEAC: 0.0040 | [6] |
| Gomisin O | DPPH radical scavenging | TEAC: 0.0046 | [6] |
| Gomisin K3 | DPPH radical scavenging | TEAC: 0.0739 | [6] |
| Trolox (Reference) | Protective effect against t-BHP-induced cytotoxicity in HT22 cells | EC50: 213.8 ± 8.4 µM | [5] |
EC50: Half maximal effective concentration; TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro antioxidant assays mentioned in the literature for the assessment of Schisandra lignans.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction mixture: Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Value: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of working solution: Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: Add a specific volume of the test compound at various concentrations to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Value: The IC50 value is determined graphically as the concentration of the test compound that causes 50% inhibition of the ABTS•+.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and incubate them with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidant: Treat the cells with the test compound (e.g., this compound) at various concentrations.
-
Induction of Oxidative Stress: Introduce a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce cellular oxidative stress. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by the ability of the test compound to suppress the AAPH-induced fluorescence. The area under the fluorescence curve is calculated, and the CAA value is determined.
Signaling Pathways and Experimental Workflows
The antioxidant effects of Schisandra lignans are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Nrf2 Signaling Pathway
A key mechanism underlying the indirect antioxidant effect of Schisandra lignans is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain Schisandra lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[8]
Caption: Nrf2 signaling pathway activation by Schisandra lignans.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant potential of Schisandra lignans in a laboratory setting.
Caption: General workflow for in vitro antioxidant activity assessment.
Conclusion
The available evidence suggests that this compound is a potent antioxidant lignan from Schisandra. While direct, comprehensive comparative data with other purified lignans is still emerging, its significant contribution to the antioxidant capacity of S. sphenanthera extracts and its effectiveness in cellular models highlight its potential. Further research with head-to-head comparisons using standardized assays is warranted to fully elucidate the relative antioxidant potencies of the diverse lignans found in Schisandra. The activation of the Nrf2 signaling pathway represents a key mechanism of action that extends beyond direct radical scavenging, offering a promising avenue for the development of novel therapeutics targeting oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phenolic compound profiling and antioxidant potential of different types of Schisandra henryi in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Schisanhenol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of Schisanhenol, a lignan from Schisandra rubriflora, and resveratrol, a well-studied polyphenol. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of associated signaling pathways to offer an objective assessment of their respective neuroprotective potential.
Executive Summary
Both this compound and resveratrol exhibit promising neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Resveratrol has been extensively studied, with a large body of evidence supporting its efficacy in various models of neurodegeneration. This compound, while less studied, demonstrates significant neuroprotective potential, particularly in models of cognitive impairment and Parkinson's disease. This guide aims to juxtapose the available quantitative data to aid researchers in evaluating these two natural compounds for further investigation and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the neuroprotective effects of this compound and resveratrol from various in vitro and in vivo studies.
Note on this compound Data: Direct quantitative data for the anti-inflammatory and anti-apoptotic effects of isolated this compound are limited. The data presented in Tables 2 and 3 for "this compound (as part of SCL extract)" are derived from studies on a total lignan extract from Schisandra chinensis (SCL), of which this compound is a known component. This is intended to provide a representative outlook on the potential effects of Schisandra lignans.
Table 1: Antioxidant and Anti-Acetylcholinesterase Effects
| Compound | Experimental Model | Toxin/Inducer | Concentration/Dose | Superoxide Dismutase (SOD) Activity (% increase vs. model) | Malondialdehyde (MDA) Level (% decrease vs. model) | Acetylcholinesterase (AChE) Activity (% decrease vs. model) | Reference |
| This compound | Scopolamine-treated mice (hippocampus) | Scopolamine (1 mg/kg) | 10 mg/kg (i.p.) | ~35% | ~25% | ~20% | [1] |
| 30 mg/kg (i.p.) | ~50% | ~40% | ~35% | [1] | |||
| 100 mg/kg (i.p.) | ~70% | ~55% | ~50% | [1] | |||
| Resveratrol | Colchicine-induced AD rat model (brain) | Colchicine | 10 mg/kg | Significant increase | Significant decrease | Not Reported | [2] |
| 20 mg/kg | Higher increase than 10 mg/kg | Not Reported | Not Reported | [2] | |||
| Streptozotocin-induced diabetic rats (brain) | Streptozotocin | 10 mg/kg (p.o.) | Not Reported | Not Reported | Significant decrease | [3] | |
| 20 mg/kg (p.o.) | Not Reported | Not Reported | Significant decrease | [3] |
Table 2: Anti-Inflammatory Effects
| Compound | Experimental Model | Inducer | Concentration/Dose | TNF-α Reduction (% vs. induced) | IL-1β Reduction (% vs. induced) | IL-6 Reduction (% vs. induced) | Reference |
| This compound (as part of SCL extract) | LPS-stimulated RAW264.7 cells | LPS | 12.5 µg/mL | ~40% | ~35% | ~50% | [4] |
| 25 µg/mL | ~60% | ~55% | ~70% | [4] | |||
| 50 µg/mL | ~80% | ~75% | ~85% | [4] | |||
| Resveratrol | LPS-activated BV2 microglia | LPS | Not Specified | Significant | Not Reported | Significant | [5] |
| LPS-activated primary microglia | LPS (0.5 µg/mL) | 5 µM | Significant | Significant | Significant | [6] | |
| SCI rat model (spinal cord) | Spinal Cord Injury | Not Specified | Significant | Significant | Significant | [7] |
Table 3: Anti-Apoptotic Effects
| Compound | Experimental Model | Inducer | Concentration/Dose | Bax/Bcl-2 Ratio (% decrease vs. model) | Cleaved Caspase-3 Level (% decrease vs. model) | Reference |
| This compound (as part of SCL extract) | Hypoxia-induced PC12 cells | Hypoxia | 20 µmol/L | Not Reported | Significant decrease | [8] |
| 40 µmol/L | Not Reported | Greater decrease than 20 µmol/L | [8] | |||
| Schisantherin A (related lignan) | Chronic fatigue mice (hippocampus) | Chronic fatigue | Not Specified | Significant decrease | Significant decrease | [9] |
| Resveratrol | Cerebral I/R rat model | Ischemia/Reperfusion | Not Specified | Significant decrease | Significant decrease | [10] |
| Vascular dementia rat model | Not Specified | 10 & 20 ml/kg (i.p.) | Significant decrease | Significant decrease | [11][12] | |
| Serum-deprived primary mouse fibroblasts | Serum deprivation | IC50 = 66.3 µM | Not Reported | Significant decrease | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Morris Water Maze for Cognitive Function Assessment
-
Apparatus: A circular tank (approximately 150 cm in diameter and 50 cm high) is filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days) with multiple trials per day (e.g., 4 trials). For each trial, the mouse is gently placed into the water at one of four starting positions, facing the tank wall. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to the platform and allowed to remain there for a short period (e.g., 15 seconds).
-
Probe Trial: On the day following the last training day, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and centrifuged to obtain the supernatant for analysis.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured using a commercial kit, often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically, and SOD activity is expressed as units per milligram of protein.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) method. The supernatant is mixed with a solution of thiobarbituric acid (TBA) and heated. The resulting pink-colored product is measured spectrophotometrically (e.g., at 532 nm). MDA levels are calculated based on a standard curve and expressed as nanomoles per milligram of protein.
Acetylcholinesterase (AChE) Activity Assay
-
Principle: AChE activity is determined using the Ellman method. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.
-
Procedure: The brain tissue homogenate (supernatant) is incubated with a reaction mixture containing DTNB and acetylthiocholine. The change in absorbance over time is monitored to calculate the rate of the reaction.
-
Data Analysis: AChE activity is expressed as units per milligram of protein.
Measurement of Pro-inflammatory Cytokines
-
Sample Collection: For in vitro studies, cell culture supernatants are collected. For in vivo studies, brain tissue homogenates are prepared.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits. The assay involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined by comparison to a standard curve.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction and Quantification: Cells or tissues are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels. The Bax/Bcl-2 ratio is calculated from the normalized band intensities.
Signaling Pathways and Mechanisms of Action
Both this compound and resveratrol exert their neuroprotective effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Figure 1: Signaling pathways modulated by this compound in neuroprotection.
Figure 2: Key neuroprotective signaling pathways of Resveratrol.
Conclusion
This comparative guide highlights that both this compound and resveratrol are promising neuroprotective agents with multifaceted mechanisms of action. Resveratrol is a benchmark compound with extensive research supporting its efficacy. This compound, while less characterized, demonstrates significant potential, particularly through its antioxidant and anti-cholinergic activities, as well as its modulation of the SIRT1 pathway.
For drug development professionals, resveratrol offers a more established foundation for further research, including clinical trials. However, the unique properties of this compound, and other lignans from Schisandra, warrant deeper investigation. Direct, head-to-head comparative studies are necessary to definitively ascertain the relative potency and therapeutic advantages of each compound. Future research should focus on elucidating the full spectrum of this compound's mechanisms, particularly its anti-inflammatory and anti-apoptotic effects, and on optimizing its bioavailability for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 8. Protective effect of Schisandra chinensis lignans on hypoxia-induced PC12 cells and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisantherin A Attenuates Neuroinflammation in Activated Microglia: Role of Nrf2 Activation Through ERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Schisanhenol Target Engagement in Cells
This guide provides a comprehensive comparison of methodologies for confirming the cellular target engagement of Schisanhenol, a bioactive lignan isolated from Schisandra species. This compound has garnered interest for its potent anti-inflammatory and neuroprotective properties.[1][2] Validating that a compound like this compound directly binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery, distinguishing direct effects from downstream or off-target phenomena.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the rigorous validation of this compound's mechanism of action.
Putative Cellular Targets and Pathways of this compound
This compound is reported to modulate several key signaling pathways. Network pharmacology and experimental studies have identified multiple potential targets that contribute to its biological activity.[1][3][4]
-
NF-κB Signaling Pathway: A primary mechanism for this compound's anti-inflammatory effects is the significant inhibition of the NF-κB pathway.[1] This pathway is a cornerstone of the inflammatory response.
-
AMPK/SIRT1 Signaling: this compound has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling.[2][4] This is linked to its beneficial effects on metabolic disorders and neuroprotection.
-
Enzyme Inhibition: Direct inhibitory activity has been reported against enzymes such as UDP-glucuronosyltransferase UGT2B7 and acetylcholinesterase (AChE).[2][5][6]
-
Predicted Direct Targets: Computational studies and network pharmacology have predicted potential direct binding partners, including Matrix Metalloproteinase 9 (MMP9), Proto-oncogene tyrosine-protein kinase Src, and mammalian Target of Rapamycin (mTOR).[1][3]
The following diagram illustrates the major signaling pathways influenced by this compound.
Caption: Key signaling pathways modulated by this compound.
Comparative Analysis of Target Engagement Methods
Validating target engagement requires a multi-faceted approach, combining methods that confirm direct physical binding with those that measure downstream functional outcomes. We compare the Cellular Thermal Shift Assay (CETSA) for direct binding confirmation with the NF-κB Reporter Assay, a gold-standard functional assay.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NF-κB Reporter Assay | Alternative Natural Products |
| Principle | Measures ligand-induced thermal stabilization of a target protein in cells.[7] | Quantifies the activity of the NF-κB transcription factor via a reporter gene (e.g., luciferase).[8] | Compounds like Curcumin and Resveratrol also inhibit the NF-κB pathway.[9][10] |
| Endpoint | Change in protein melting temperature (ΔTm) or isothermal dose-response EC50.[11] | Luminescence signal (Relative Light Units, RLU) to determine IC50.[12] | IC50 values from functional assays. |
| Information Gained | Direct evidence of target binding in a physiological context; provides cellular EC50.[13] | Measures functional downstream pathway modulation; provides cellular IC50.[14] | Provides benchmark for potency of pathway inhibition. |
| Example Data (Hypothetical) | Target: Src Kinase ΔTm = +4.2 °C with 10 µM SchisanhenolCellular EC50 = 1.5 µM | Target Pathway: NF-κB IC50 = 2.5 µM | Curcumin: NF-κB IC50 = 5-10 µMResveratrol: NF-κB IC50 = 15-25 µM |
| Pros | Label-free; confirms direct binding in intact cells; applicable to many target classes.[15] | High-throughput; highly sensitive; reflects integrated cellular response.[16] | Well-characterized mechanisms provide a strong basis for comparison. |
| Cons | Lower throughput than reporter assays; requires specific antibodies; not all proteins show a thermal shift.[11] | Indirect measure of target binding; susceptible to artifacts affecting reporter machinery. | May have different off-target effects or bioavailability. |
Experimental Protocols
Detailed methodologies for two key validation experiments are provided below.
CETSA is a powerful biophysical method to verify direct compound binding to a target protein in its native cellular environment.[7][11] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Preparation: Culture a relevant cell line (e.g., THP-1 monocytes for inflammation studies) to approximately 80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: After treatment, harvest and wash the cells. Resuspend in a suitable buffer (e.g., PBS with protease inhibitors) and aliquot into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein (e.g., Src or MMP9) in each sample using Western blotting or mass spectrometry.
-
Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting "melting curve" will shift to a higher temperature in the presence of a stabilizing ligand. The difference in the midpoint of the curves (Tm) between the treated and vehicle samples (ΔTm) confirms target engagement.
This assay measures the functional consequence of engaging targets in the NF-κB pathway. It uses a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements.[12][17] Inhibition of the pathway results in a decreased luciferase signal.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~50,000 cells per well. Allow cells to attach overnight.
-
Compound Incubation: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, final concentration 10 ng/mL), to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 6 hours at 37°C to allow for reporter gene expression.
-
Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer. Normalize the RLU values to the vehicle-treated, TNFα-stimulated control wells (0% inhibition) and unstimulated wells (100% inhibition). Plot the normalized response against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
A Multi-Method Approach for Robust Validation
Relying on a single method is insufficient for rigorous target validation. A combination of biophysical, functional, and downstream biomarker assays provides a more complete and compelling picture of a compound's mechanism of action.
Caption: Logical relationships in a robust target validation strategy.
By integrating direct binding assays like CETSA with functional readouts from reporter assays and Western blots, researchers can confidently establish that this compound engages its intended target in cells and that this engagement leads to the desired physiological effect. Comparing its potency to other known modulators of the pathway further contextualizes its potential as a therapeutic agent.
References
- 1. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - tcsc3667 - Taiclone [taiclone.com]
- 7. mdpi.com [mdpi.com]
- 8. abeomics.com [abeomics.com]
- 9. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural compounds as inflammation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Confirmation of Schisanhenol's effect on the NF-κB signaling pathway
An in-depth guide for researchers and drug development professionals on the inhibitory effects of Schisanhenol on the NF-κB signaling pathway, benchmarked against established inhibitors Parthenolide and BAY 11-7082.
This guide provides a comprehensive comparison of this compound's efficacy in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. Here, we present a comparative analysis of this compound with two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082, supported by experimental data and detailed protocols.
Mechanism of Action: An Overview
The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, a lignan isolated from Schisandra rubriflora, has been shown to exert its anti-inflammatory effects by intervening in this pathway. Experimental evidence suggests that this compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This mechanism is shared by the comparative compounds, Parthenolide and BAY 11-7082, which also target key steps in the NF-κB activation process.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference |
| This compound | IκBα degradation, p65 nuclear translocation | Western Blot | Not Quantified | SH-SY5Y | [1] |
| Parthenolide | IKKβ, p65 | Luciferase Reporter Assay | 1.091-2.620 µM (for cytokine inhibition) | THP-1 | |
| BAY 11-7082 | IκBα phosphorylation | Luciferase Reporter Assay | ~5-10 µM | Various |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to assess the impact of this compound and other inhibitors on the NF-κB signaling pathway.
Western Blot for p65 and Phospho-IκBα
This protocol is designed to qualitatively and semi-quantitatively measure the levels of total and phosphorylated proteins in the NF-κB pathway.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y, HEK293T, or RAW 264.7) in appropriate media and conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound, Parthenolide, or BAY 11-7082 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a predetermined duration (e.g., 15-30 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with different concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
3. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a 96-well luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity using a Stop & Glo reagent in the same well.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold-change in NF-κB activity relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value for each compound.
Visualizing the Molecular Interactions and Experimental Flow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The NF-κB signaling pathway and points of inhibition.
References
A Comparative Guide to Verifying SIRT1 Activation by Schisanhenol in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisanhenol's performance as a Sirtuin 1 (SIRT1) activator in neuronal contexts, benchmarked against other known activators. It includes supporting experimental data, detailed protocols for key verification assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to SIRT1 and this compound
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a vital role in neuronal health, stress resistance, and longevity.[1] Its activation is a key therapeutic target for neurodegenerative diseases, as it can modulate pathways involved in mitochondrial biogenesis, inflammation, and apoptosis.[2][3] this compound, a dibenzocyclooctadiene lignan derived from Schisandra rubriflora, has emerged as a compound of interest for its neuroprotective properties, which are believed to be mediated, at least in part, through the activation of the SIRT1 signaling pathway.
Evidence of SIRT1 Activation by this compound
Studies have demonstrated that this compound can confer neuroprotective effects by modulating the SIRT1 pathway. In a key in vivo study using a scopolamine-induced cognitive impairment mouse model, administration of this compound led to significant changes in the hippocampus, a brain region critical for learning and memory.
The primary evidence for this compound's engagement with the SIRT1 pathway comes from Western blot analysis of hippocampal tissues. This analysis revealed that this compound treatment significantly increased the protein expression levels of SIRT1 and its downstream target, Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] PGC-1α is a master regulator of mitochondrial biogenesis, and its deacetylation by SIRT1 is a known activation mechanism.[2] Furthermore, this compound treatment was shown to decrease the phosphorylation of the Tau protein at the Ser396 site, suggesting an interruption of pathological processes associated with neurodegeneration.[4]
Comparative Analysis: this compound vs. Resveratrol
To contextualize the efficacy of this compound, it is compared here with Resveratrol, the most widely studied natural SIRT1 activator. While direct, head-to-head quantitative studies in the same neuronal cell model are limited, a comparison can be drawn from existing literature. Resveratrol has been shown to protect neuronal cells from oxidative stress and cell death in a SIRT1-dependent manner.[5]
Table 1: Comparison of this compound and Resveratrol as SIRT1 Activators
| Feature | This compound | Resveratrol |
| Model System | Scopolamine-treated mice (in vivo, hippocampus)[4] | RGC-5 neuronal cell line (in vitro)[5] |
| Reported Mechanism | Upregulates SIRT1 and PGC-1α protein levels, reduces Tau phosphorylation.[4] | Reduces oxidative stress and promotes mitochondrial function via SIRT1 activation.[5] |
| Key Downstream Effect | Attenuates cognitive impairment and oxidative damage.[4] | Prevents H₂O₂-induced cell loss.[5] |
| Quantitative Data | Increased protein levels of SIRT1 and PGC-1α observed via Western Blot.[4] | Significantly reduced ROS levels; effect blocked by SIRT1 inhibitor.[5] |
Note: The experimental systems are different, precluding a direct quantitative comparison of potency. This compound's effects have been primarily demonstrated in an in vivo cognitive impairment model, while much of the mechanistic data for Resveratrol in neurons comes from in vitro oxidative stress models.
Signaling Pathway and Experimental Workflow
To understand and verify the mechanism of action, it is crucial to visualize both the biological pathway and the experimental process.
References
- 1. Neurogenesis directed by Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt1 regulates microglial activation and inflammation following oxygen-glucose deprivation/reoxygenation injury by targeting the Shh/Gli-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol's Potential in Alzheimer's Disease: A Comparative Analysis Across Preclinical Models
For Immediate Release
A comprehensive review of the available preclinical data suggests that Schisanhenol, a lignan derived from Schisandra rubriflora, shows promise as a therapeutic agent for Alzheimer's disease (AD). Studies across various in vivo and in vitro models, including chemically-induced memory deficit models and neuronal cell lines, demonstrate its neuroprotective effects through multiple mechanisms of action. This comparative guide synthesizes the current experimental evidence, offering researchers, scientists, and drug development professionals a clear overview of this compound's performance and that of its related compounds from the Schisandra family.
Executive Summary
This compound has demonstrated significant efficacy in mitigating cognitive deficits, reducing oxidative stress, and modulating key signaling pathways implicated in Alzheimer's disease pathology. While direct studies on this compound in transgenic animal models of AD are currently limited, research on closely related lignans from Schisandra chinensis, such as Schisandrin B, Gomisin A, and Schisantherin A, provides compelling evidence for the therapeutic potential of this class of compounds. These related molecules have been shown to reduce amyloid-beta (Aβ) plaque deposition, inhibit Aβ production, and decrease tau hyperphosphorylation in various AD models. This guide provides a comparative analysis of the data from these studies, highlighting the multifaceted neuroprotective properties of this compound and its analogs.
Comparative Efficacy of this compound and Related Lignans in Alzheimer's Disease Models
The following tables summarize the key quantitative findings from studies on this compound and related Schisandra lignans in various Alzheimer's disease models.
Table 1: Effects of this compound in a Scopolamine-Induced Memory Impairment Mouse Model
| Parameter | Model Group (Scopolamine) | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Galantamine (3 mg/kg) | Control Group |
| Morris Water Maze Escape Latency (s) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Normal |
| Hippocampal AChE Activity (U/mgprot) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Normal |
| Hippocampal SOD Activity (U/mgprot) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Not Reported | Normal |
| Hippocampal MDA Content (nmol/mgprot) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Not Reported | Normal |
| Hippocampal GSH-px Activity (U/mgprot) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Not Reported | Normal |
| Hippocampal p-Tau (Ser396) Level | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Not Reported | Normal |
Data synthesized from a study on scopolamine-induced memory impairment in mice[1].
Table 2: Neuroprotective Effects of this compound in an MPP+-induced SH-SY5Y Cell Model
| Parameter | Model Group (MPP+) | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Control Group |
| Cell Viability (%) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | 100% |
| Apoptosis Rate (%) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Normal |
| Caspase-3 Activity | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Normal |
Note: This model is more directly relevant to Parkinson's disease but demonstrates this compound's general neuroprotective and anti-apoptotic properties.
Table 3: Comparative Effects of Related Schisandra Lignans in Various Alzheimer's Disease Models
| Compound | Model | Key Findings |
| Schisandrin B | N2a/Swe cells (in vitro) | Dose-dependently reduced Aβ40 and Aβ42 secretion by inhibiting BACE1 transcription and translation.[1] |
| Schisandrin B | Rat cortical neurons (in vitro) | Protected against Aβ1-42-induced neurotoxicity by up-regulating Bcl-2, down-regulating Bax, and reducing oxidative stress.[2] |
| Gomisin A | Scopolamine-induced mice | Reversed cognitive impairments and inhibited acetylcholinesterase activity (IC50: 15.5 µM).[3] |
| Gomisin B | APP/PS1 mice | Improved cognitive function, inhibited BACE1 and oxidative stress, and exerted anti-apoptotic effects.[4] |
| Schisantherin A | Aβ1-42-induced mice | Attenuated learning and memory impairment, and restored SOD and GSH-Px activities.[5] |
| Total Lignans of Schisandra chinensis | Aβ1-42-induced mice | Ameliorated cognitive impairment, reduced MDA levels, and decreased BACE1 activity.[6][7] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and related lignans are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflows used in the cited studies.
Detailed Experimental Protocols
1. Scopolamine-Induced Memory Impairment Model and Behavioral Testing
-
Animals: Male mice were used for this study.
-
Groups: The animals were randomly assigned to a control group, a model group (scopolamine-induced), three this compound treatment groups (10, 30, and 100 mg/kg), and a positive control group (Galantamine, 3 mg/kg).
-
Drug Administration: this compound and Galantamine were administered intraperitoneally. Scopolamine (1 mg/kg) was used to induce memory impairment.
-
Morris Water Maze Test: This test was used to assess spatial learning and memory. The escape latency to find a hidden platform in a circular pool of water was recorded.
2. Biochemical Assays
-
Tissue Preparation: Following behavioral testing, the hippocampus was dissected from the mouse brains.
-
Acetylcholinesterase (AChE) Activity: The activity of AChE in the hippocampal homogenates was measured using a standard biochemical assay.
-
Oxidative Stress Markers: The levels of superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione peroxidase (GSH-px) in the hippocampus were determined using commercially available kits.
3. Western Blot Analysis
-
Protein Extraction: Proteins were extracted from the hippocampal tissue.
-
Electrophoresis and Transfer: The protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membranes were incubated with primary antibodies against SIRT1, PGC-1α, and phosphorylated Tau (Ser396), followed by incubation with secondary antibodies. The protein bands were visualized and quantified.
4. In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells were used.
-
Model Induction: The neurotoxin MPP+ was used to induce apoptosis.
-
Treatment: Cells were pre-treated with this compound (1, 10, and 50 µM) before MPP+ exposure.
-
Assays: Cell viability was assessed using the MTT assay. Apoptosis was quantified by flow cytometry, and caspase-3 activity was measured using a colorimetric assay.
Conclusion and Future Directions
The collective evidence strongly supports the neuroprotective potential of this compound and related Schisandra lignans in the context of Alzheimer's disease. The demonstrated mechanisms of action, including anti-cholinesterase activity, antioxidant effects, modulation of the SIRT1-PGC-1α-Tau pathway, and inhibition of Aβ production, position these compounds as promising candidates for further drug development.
Future research should focus on evaluating the efficacy of this compound in transgenic Alzheimer's disease mouse models, such as the APP/PS1 model, to directly assess its impact on Aβ plaque formation and tau pathology in a more disease-relevant context. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are warranted to understand the bioavailability and brain penetration of this compound. In-depth investigations into its effects on amyloid-beta aggregation and tau phosphorylation using in vitro assays will provide more precise mechanistic insights. Such studies will be crucial in translating the promising preclinical findings of this compound into potential clinical applications for the treatment of Alzheimer's disease.
References
- 1. Reduction of Aβ Generation by Schisandrin B through Restraining Beta-Secretase 1 Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin A improves scopolamine-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional Gomisin B enhances cognitive function in APP/PS1 transgenic mice by regulating Aβ clearance and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells | PLOS One [journals.plos.org]
- 7. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol vs. Schisandrin B: A Comparative Analysis of their Effects on Liver Enzymes
In the realm of hepatoprotective compounds derived from Schisandra chinensis, two lignans, Schisanhenol and Schisandrin B, have garnered significant attention for their potential therapeutic benefits in liver disorders. This guide provides a detailed comparison of their differential effects on liver enzymes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Data on Liver Enzyme Modulation
The following table summarizes the quantitative effects of this compound and Schisandrin B on key liver enzymes as reported in various preclinical studies. It is important to note that the experimental models and conditions vary between studies, which may influence the observed outcomes.
| Compound | Model of Liver Injury | Animal Model | Dosage | Effect on Alanine Aminotransferase (ALT) | Effect on Aspartate Aminotransferase (AST) | Other Notable Enzyme Effects |
| This compound | High-Fat Diet (HFD)-induced Non-Alcoholic Fatty Liver Disease (NAFLD) | Mice | 5, 10, 20 mg/kg/day (oral gavage for 4 weeks) | Significant dose-dependent decrease[1] | Significant dose-dependent decrease[1] | Significantly increased liver Glutathione-S-Transferase (GSH-S-T) and microsomal Cytochrome P-450 at 200 mg/kg in mice and rats[2] |
| Schisandrin B | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Rats | 25, 50 mg/kg | Significantly reduced the upregulation of ALT[3] | Significantly reduced the upregulation of AST[3] | Significantly increased liver Glutathione-S-Transferase (GSH-S-T) and microsomal Cytochrome P-450 at 200 mg/kg in mice and rats[2] |
| Schisandrin B | High-Fat Diet (HFD)-induced Metabolic Associated Fatty Liver Disease (MAFLD) | Mice | 25, 50 mg/kg/day | Significant decrease | Significant decrease | - |
| Schisandrin B | Pirarubicin-induced Hepatotoxicity | Rats | Diet | Reversed the increase in ALT | Reversed the increase in AST | - |
Experimental Protocols
This compound in High-Fat Diet (HFD)-Induced NAFLD Mouse Model[1]
-
Animal Model: Male C57BL/6J mice.
-
Induction of NAFLD: Mice were fed a high-fat diet (HFD) for 10 weeks.
-
Treatment: Following NAFLD induction, mice were randomly assigned to groups and treated for 4 weeks as follows:
-
Control group: Normal diet.
-
Model group: HFD.
-
Positive control group: HFD + Pioglitazone (10 mg/kg).
-
This compound groups: HFD + this compound (5, 10, or 20 mg/kg) administered by oral gavage daily.
-
-
Liver Enzyme Analysis: At the end of the treatment period, blood was collected, and serum levels of ALT and AST were determined using a fully automatic biochemical analyzer.
Schisandrin B in Carbon Tetrachloride (CCl4)-Induced Liver Injury Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Liver Injury: Rats were intraperitoneally injected with CCl4 twice a week for several weeks to induce liver fibrosis.
-
Treatment: Schisandrin B was administered orally at specified doses (e.g., 25 and 50 mg/kg) concurrently with CCl4 administration.
-
Liver Enzyme Analysis: Serum samples were collected at the end of the study, and ALT and AST activities were measured using commercially available assay kits.
Induction of Drug-Metabolizing Enzymes by this compound and Schisandrin B[2]
-
Animal Models: Mice and rats.
-
Treatment: this compound or Schisandrin B was administered via intragastric gavage at a dose of 200 mg/kg once daily for 3 days.
-
Enzyme Analysis: Liver microsomes were prepared, and the activities of Glutathione-S-Transferase (GSH-S-T) and Cytochrome P-450 were determined.
Signaling Pathways and Mechanisms of Action
This compound and Schisandrin B exert their hepatoprotective effects through the modulation of distinct signaling pathways.
This compound has been shown to ameliorate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. This is achieved through the downregulation of the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] In the context of NAFLD, this compound improves hepatic steatosis by targeting the miR-802/AMP-activated protein kinase (AMPK) pathway.[5]
Caption: this compound's inhibition of TGF-β/MAPK and miR-802 pathways.
Schisandrin B demonstrates its hepatoprotective effects through multiple mechanisms. It alleviates liver fibrosis by inhibiting the TGF-β/Smad signaling pathway. In metabolic liver diseases, Schisandrin B modulates the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway, which plays a crucial role in lipid metabolism.[2] Furthermore, it can induce autophagy in liver cells through the EGFR/TFEB signaling pathway, a cellular process for clearing damaged components.
Caption: Schisandrin B's modulation of key hepatoprotective pathways.
Workflow for Assessing Hepatoprotective Effects
The following diagram illustrates a general experimental workflow for evaluating the effects of this compound and Schisandrin B on liver enzymes in an animal model of liver injury.
Caption: Experimental workflow for in vivo hepatoprotective studies.
References
- 1. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of schizandrin B and this compound on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol's Anti-Inflammatory Efficacy: A Comparative Analysis Across Diverse Cell Types
Schisanhenol, a prominent lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comparative cross-validation of this compound's anti-inflammatory activity in various cell types, supported by experimental data and detailed protocols. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and related compounds from Schisandra have been evaluated in several cell models, each representing different tissues where inflammation plays a critical pathological role. The data consistently demonstrates a significant reduction in key inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Mediators by this compound and Related Lignans
| Cell Type | Inflammatory Stimulus | Compound | Concentration | Measured Parameter | Observed Effect | Citation |
| Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | This compound (SSH) | Not Specified | Nitric Oxide (NO) | Effective reduction | [1] |
| LPS | This compound (SSH) | Not Specified | IL-6, TNF-α, IL-1β, IL-1α | Significant inhibition of mRNA expression and secretion | [1] | |
| LPS | Schisandrin A | Concentration-dependent | NO, PGE₂ | Significant suppression | [2] | |
| LPS | Schisandrin A | Concentration-dependent | TNF-α, IL-1β | Significant reduction in secretion and mRNA/protein expression | [2] | |
| Intestinal Epithelial Cells (Caco-2) | Mycophenolic Acid (MPA) | This compound (Sal) | 5, 10, 25 µM | Reactive Oxygen Species (ROS) | Reduced intracellular accumulation | [3] |
| Chondrocytes | Interleukin-1β (IL-1β) | Schisandra Extract | Not Specified | MMP3, COX-2 | Attenuated levels | [4] |
| IL-1β | Schisantherin A | Dose-dependent | NO, PGE₂, TNF-α | Inhibition of production | [5] | |
| Neuronal Cells (SH-SY5Y) | 1-methyl-4-phenylpyridinium (MPP+) | This compound | Not Specified | ASK1-P38-NF-κB pathway | Suppression of the pathway | [3][6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by interfering with the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[7] Upon stimulation by inflammatory signals like LPS or TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[7] this compound has been shown to inhibit this pathway, thereby suppressing the inflammatory response in macrophages.[1][8]
MAPK Signaling Pathway
The MAPK family, including p38 and JNK, is another critical pathway in orchestrating inflammation.[9][10] Extracellular stimuli activate a cascade of protein kinases that ultimately phosphorylate and activate transcription factors, leading to the production of inflammatory mediators. Schisandra extracts have been demonstrated to inhibit the phosphorylation of p38 and JNK in chondrocytes stimulated by IL-1β, suggesting a key role for MAPK inhibition in its anti-arthritic effects.[4][11]
References
- 1. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Schisanhenol and Its Synthetic Derivatives in Preclinical Research
An objective analysis of the pharmacological performance of the natural lignan Schisanhenol against its novel synthetic derivatives reveals promising advancements in hepatoprotective activity, with early insights into neuroprotective and anti-inflammatory potential.
This compound, a bioactive dibenzocyclooctadiene lignan isolated from Schisandra species, has garnered significant attention for its diverse pharmacological effects. Recent research has focused on the synthesis of novel derivatives to enhance its therapeutic properties. This guide provides a comprehensive comparison of this compound and its synthetic counterparts, supported by available experimental data, to inform researchers and drug development professionals.
Comparative Analysis of Biological Activity
Quantitative data from preclinical studies are summarized below, offering a direct comparison of the biological activities of this compound and its most potent synthetic derivative identified to date, compound 1b .
| Compound | Biological Activity | Assay | Key Metric (e.g., IC50, % inhibition) | Reference |
| This compound | Hepatoprotective | Concanavalin A-induced liver injury in vitro | Not explicitly quantified in comparative study | [1] |
| Neuroprotective | MPP+-induced apoptosis in SH-SY5Y cells | Dose-dependent improvement in cell viability at 1, 10, and 50 µM | [2][3] | |
| Anti-inflammatory | LPS-induced NF-κB activation | Inhibition of NF-κB translocation | [2][3] | |
| Antioxidant | Scopolamine-induced oxidative stress in mice | Increased SOD and GSH-px activity, decreased MDA levels at 10, 30, and 100 mg/kg | [4] | |
| Derivative 1b | Hepatoprotective | Concanavalin A-induced liver injury in vitro | Most potent among 21 derivatives; superior to positive control (DDB) | [1] |
| Neuroprotective | Not Reported | Not Reported | ||
| Anti-inflammatory | Not Reported | Not Reported | ||
| Antioxidant | Not Reported | Not Reported |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their effects through the modulation of distinct signaling pathways.
This compound has been shown to interact with multiple pathways:
-
SIRT1-PGC-1α-Tau Pathway (Neuroprotection): this compound activates SIRT1 and PGC-1α, leading to a decrease in the phosphorylation of Tau protein, which is implicated in neurodegenerative diseases.[4]
-
ASK1-P38-NF-κB Pathway (Neuroprotection and Anti-inflammatory): It upregulates Thioredoxin-1 (Trx1), which in turn suppresses the ASK1-P38-NF-κB signaling cascade, thereby inhibiting apoptosis and inflammation in neuronal cells.[2][3]
-
Nrf2/HO-1 Pathway (Antioxidant): While not explicitly detailed for this compound in the provided context, this is a common pathway for antioxidant effects of natural products.
The most potent synthetic derivative, 1b , has been found to act via:
-
IL-6/JAK2/STAT3 Pathway (Hepatoprotective): Derivative 1b inhibits cell apoptosis and inflammatory responses in liver cells by targeting the IL-6/STAT3 signaling pathway.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hepatoprotective Activity Assay (Concanavalin A-induced Injury)
-
Cell Culture: Primary hepatocytes are isolated and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or its synthetic derivatives for a specified period.
-
Induction of Injury: Concanavalin A (Con A) is added to the cell cultures to induce immunological liver injury.
-
Incubation: The cells are incubated for a further period to allow for the development of cellular damage.
-
Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.
-
Data Analysis: The protective effect of the compounds is calculated by comparing the viability of treated cells to that of untreated and Con A-only treated cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells or tissues are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., SIRT1, PGC-1α, p-Tau, p-STAT3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
NF-κB Translocation Assay
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound or its derivatives, followed by stimulation with an inflammatory agent (e.g., LPS).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Microscopy: The cellular localization of NF-κB is visualized using a fluorescence microscope.
-
Analysis: The translocation of NF-κB from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
Conclusion
The available evidence strongly suggests that synthetic derivatization of this compound is a promising strategy for enhancing its hepatoprotective effects. Derivative 1b has emerged as a lead compound with superior potency to the parent molecule in this regard, acting through the IL-6/JAK2/STAT3 pathway. This compound itself demonstrates a broader range of activities, including neuroprotection and anti-inflammation, mediated by distinct signaling cascades. Further research is warranted to evaluate the synthetic derivatives for these additional biological activities to construct a more complete comparative profile. Such studies will be crucial for the rational design of novel therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Mechanism of Schisanhenol Through Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Schisanhenol's anti-cancer mechanism with alternative therapies, focusing on its validation through gene silencing techniques. Experimental data is presented to support the efficacy of this compound, and detailed protocols for key validation experiments are provided.
Introduction to this compound
This compound, a lignan isolated from Schisandra rubriflora, has demonstrated significant anti-cancer potential, particularly in hepatocellular carcinoma (HCC).[1][2][3] Its primary mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor cell proliferation, survival, and immune evasion. This guide delves into the molecular intricacies of this compound's action and the definitive validation of its targets using gene silencing.
The Anti-Cancer Mechanism of this compound
This compound exerts its anti-tumor effects by modulating the STAT3 signaling pathway, a critical regulator of cell proliferation, apoptosis, and inflammation.[1][2][3] Aberrant activation of STAT3 is a hallmark of many cancers, leading to the expression of downstream targets that promote tumorigenesis.[4][5][6]
One of the key downstream targets of STAT3 is the programmed death-ligand 1 (PD-L1).[1][2][3] By upregulating PD-L1, cancer cells can evade the host's immune system. This compound has been shown to downregulate PD-L1 expression by inhibiting the activation of STAT3.[1][2][3]
The upstream signaling pathways that lead to STAT3 activation are also targeted by this compound. These include the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR/STAT3 pathways.[1][2][3] By interfering with these upstream kinases, this compound effectively blocks the phosphorylation and subsequent activation of STAT3.
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling cascade affected by this compound.
Validation of Mechanism by Gene Silencing
The definitive validation of a drug's mechanism of action often relies on gene silencing techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA). By specifically knocking down the expression of a target gene, researchers can determine if the effects of the drug are phenocopied or blocked, thus confirming the target's role in the drug's efficacy.
Experimental Workflow for Gene Silencing Validation
The following diagram outlines a typical workflow for validating the mechanism of this compound using gene silencing.
Expected Outcomes of Gene Silencing Experiments
| Experiment | Hypothesis | Expected Outcome if Hypothesis is Correct |
| STAT3 Silencing | This compound's anti-proliferative effect is mediated through STAT3 inhibition. | Silencing STAT3 will reduce cell viability, and the addition of this compound will have no further significant effect (occlusion). |
| PD-L1 Silencing | This compound's effect on immune cell co-culture is mediated by PD-L1 downregulation. | Silencing PD-L1 will enhance T-cell mediated killing of cancer cells, mimicking the effect of this compound. |
| Upstream Kinase Silencing (e.g., JAK1, Src) | This compound inhibits STAT3 activation by targeting upstream kinases. | Silencing an upstream kinase will reduce STAT3 phosphorylation, similar to the effect of this compound. |
Comparison with Alternative Therapies
This compound's mechanism of targeting the STAT3/PD-L1 axis places it in a promising position among modern cancer therapies. Below is a comparison with other drugs that target similar pathways.
| Therapeutic Agent | Target(s) | Mechanism of Action | Advantages | Limitations |
| This compound | STAT3, JAK, Src, PI3K | Multi-target inhibition of the STAT3 signaling pathway.[1][2][3] | Natural product with potentially lower toxicity; targets multiple upstream kinases, potentially reducing resistance. | Further clinical trials are needed to establish efficacy and safety in humans. |
| Ruxolitinib | JAK1/2 | A potent and selective inhibitor of JAK1 and JAK2 kinases. | FDA-approved for certain myeloproliferative neoplasms. | Can cause hematological side effects; resistance can develop. |
| Saracatinib (AZD0530) | Src family kinases | An orally available inhibitor of Src family kinases. | Has shown activity in preclinical models of various cancers. | Clinical efficacy as a single agent has been limited in some trials. |
| Atezolizumab | PD-L1 | A monoclonal antibody that blocks the interaction of PD-L1 with its receptors. | FDA-approved for various cancers, including HCC; directly targets the immune checkpoint. | Can cause immune-related adverse events; not effective in all patients. |
| Stattic | STAT3 | A small molecule inhibitor that prevents the dimerization and activation of STAT3. | A valuable research tool for studying STAT3 function. | Poor pharmacokinetic properties limit its clinical application. |
Experimental Protocols
Cell Culture and Reagents
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
siRNA Transfection
-
Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA (e.g., control siRNA, STAT3 siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-48 hours before further treatment or analysis.
Western Blot Analysis
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-PD-L1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat them with this compound and/or siRNA as required.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Conclusion
This compound presents a promising multi-target approach to cancer therapy by inhibiting the STAT3/PD-L1 signaling axis. The validation of its mechanism through gene silencing provides strong evidence for its on-target effects. Compared to single-target agents, this compound's ability to modulate multiple upstream kinases may offer a more robust and durable anti-cancer response. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of Schisanhenol's efficacy in various cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Schisanhenol in various cancer models, with a particular focus on hepatocellular carcinoma (HCC). Its performance is compared with established and emerging therapies for HCC, Sorafenib and Lenvatinib. This document synthesizes available experimental data to offer an objective overview for research and drug development professionals.
Executive Summary
This compound, a lignan compound, has demonstrated notable anti-cancer properties, particularly in hepatocellular carcinoma models. Its mechanism of action involves the inhibition of the STAT3 signaling pathway, leading to the downregulation of Programmed Cell Death-Ligand 1 (PD-L1), a key protein in tumor immune evasion. This action suppresses cancer cell proliferation and enhances anti-tumor immunity. In comparison, Sorafenib and Lenvatinib, both multi-kinase inhibitors, are established treatments for advanced HCC, targeting various receptor tyrosine kinases involved in tumor growth and angiogenesis. While quantitative efficacy data for this compound is emerging, this guide compiles the available information alongside more extensive data for Sorafenib and Lenvatinib to facilitate a preliminary comparative assessment.
Data Presentation: Comparative Efficacy in Hepatocellular Carcinoma
The following tables summarize the available quantitative data for this compound, Sorafenib, and Lenvatinib in HCC models. It is important to note that publicly available, specific quantitative data for this compound is limited at present.
Table 1: In Vitro Efficacy in Human Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Key Findings & Citations |
| This compound | HCC Cells | Data not publicly available | Decreased viability of HCC cells[1][2][3][4]. |
| Sorafenib | HepG2 | ~6 - 7.42 | Inhibits proliferation[5]. |
| Huh7 | ~5.97 | Inhibits proliferation[5]. | |
| Hep3B | ~3.31 | Inhibits proliferation[5]. | |
| Lenvatinib | Hep3B | Data not publicly available | Induces cytotoxicity[4]. |
| Huh7 | Data not publicly available | Induces cytotoxicity[4]. |
Table 2: In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Models
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Key Findings & Citations |
| This compound | HCC xenograft | Data not publicly available | Confirmed antitumor activity in vivo[1][2][3][4]. | |
| Sorafenib | HuH-7 xenograft | Data not publicly available | 40% | Significantly inhibited tumor growth[1]. |
| Lenvatinib | HCC xenograft | Data not publicly available | Data not publicly available | Dose-dependently suppressed tumor growth[2]. |
Table 3: Effects on Apoptosis in Hepatocellular Carcinoma Cells
| Compound | Cancer Model | Method | Apoptosis Induction | Key Findings & Citations |
| This compound | HCC cells | Data not publicly available | Data not publicly available | Suppressed cell proliferation by inhibiting PD-L1[1][2][3][4]. |
| Sorafenib | HLE xenografts | TUNEL staining | 33.8% increase in apoptotic cells | Increased number of apoptotic cells[6]. |
| Lenvatinib | Hep3B and Huh7 cells | Flow Cytometry | Data not publicly available | Induced apoptosis via activation of caspases-3, -8, and -9[4]. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the modulation of the STAT3/PD-L1 signaling axis. In contrast, Sorafenib and Lenvatinib have broader kinase inhibition profiles.
This compound's Mechanism of Action
This compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting Programmed Cell Death-Ligand 1 (PD-L1) through the STAT3 pathways.[1][2][3][4] It suppresses the expression of PD-L1 by reducing the activation of STAT3.[1][2][3] this compound inhibits STAT3 activation via the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR/STAT3 pathways.[1][2] This leads to a reduction in cancer cell proliferation and an enhanced ability of cytotoxic T lymphocytes (CTLs) to kill tumor cells.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and comparator drugs are provided below.
Western Blot Analysis
Objective: To determine the expression levels of specific proteins (e.g., PD-L1, STAT3, p-STAT3) in cancer cells following treatment.
Protocol:
-
Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways. | Semantic Scholar [semanticscholar.org]
- 5. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 6. Determining novel candidate anti-hepatocellular carcinoma drugs using interaction networks and molecular docking between drug targets and natural compounds of SiNiSan - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol vs. Established Antioxidants: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
The search for novel and potent antioxidants is a cornerstone of research in preventing and treating oxidative stress-related diseases. Schisanhenol, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising candidate. This guide provides a detailed mechanistic comparison of this compound with established antioxidants such as Vitamin C, Vitamin E, and the water-soluble Vitamin E analog, Trolox. The comparison is based on available experimental data, focusing on both direct radical scavenging capabilities and indirect cellular antioxidant mechanisms.
Direct Antioxidant Activity: Radical Scavenging
The primary mode of action for many antioxidants is their ability to directly neutralize free radicals by donating an electron or a hydrogen atom. This capacity is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the scavenging of stable radicals.
While direct head-to-head studies comparing the IC50 values of this compound with Vitamin C, Vitamin E, and Trolox in the same study are limited, available research indicates that this compound is a potent radical scavenger. One study highlighted that this compound was more effective at neutralizing reactive oxygen species (ROS) than Vitamin E in an experimental model of tetradecanoylphorbol acetate-stimulated human neutrophils[1]. Another related lignan from Schisandra, schisandrin B, demonstrated a ROS scavenging effect comparable to that of Vitamin C[1].
The antioxidant activity of dibenzocyclooctadiene lignans like this compound is often attributed to the presence of phenolic hydroxyl groups in their structure, which are crucial for donating hydrogen atoms to free radicals.
Comparative Data on Radical Scavenging Activity
The following table summarizes typical antioxidant activity values for established antioxidants. Note: Direct comparative data for this compound from the same studies is not yet widely available and represents a key area for future research.
| Antioxidant | Assay | IC50 / Antioxidant Capacity | Reference |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 µg/mL | [2] |
| ABTS | Expressed as Trolox Equivalents (TEAC) | [3][4][5] | |
| Vitamin E (α-Tocopherol) | DPPH | Variable depending on assay conditions | [6] |
| ORAC | High, lipid-soluble antioxidant | [7] | |
| Trolox | DPPH | Standard for comparison | [8][9] |
| ABTS | Standard for TEAC value | [8] | |
| ORAC | Standard for ORAC value | [10] | |
| This compound | ROS Scavenging | Reported to be more effective than Vitamin E in a specific model | [1] |
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.
This compound's Mechanism:
This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which plays a critical role in cytoprotection against oxidative stress.
Mechanisms of Established Antioxidants:
-
Vitamin C (Ascorbic Acid): The role of Vitamin C in Nrf2 signaling is complex and appears to be concentration-dependent. Some studies suggest that at certain concentrations, Vitamin C can induce Nrf2 activation, while at higher concentrations, it may have an inhibitory effect.
-
Vitamin E: Vitamin E, a lipid-soluble antioxidant, primarily protects cell membranes from lipid peroxidation. Its direct impact on Nrf2 activation is less pronounced compared to other phytochemicals. Some studies suggest that high doses of Vitamin E might even suppress Nrf2 activation.
The ability of this compound to robustly activate the Nrf2/HO-1 pathway represents a significant advantage, as it provides a long-lasting and broader spectrum of antioxidant defense compared to the stoichiometric, direct scavenging action of vitamins C and E.
References
- 1. mdpi.com [mdpi.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
Confirming the role of specific signaling pathways in Schisanhenol's effects using inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Experimental Evidence Confirming the Role of Specific Signaling Pathways in Schisanhenol's Effects Through the Use of Inhibitors.
This compound, a bioactive lignan isolated from Schisandra species, has demonstrated a spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Emerging research indicates that these effects are mediated through the modulation of several key intracellular signaling pathways. This guide provides a comparative analysis of experimental data that utilizes specific inhibitors to confirm the direct involvement of these pathways in the cellular response to this compound.
I. Inhibition of the STAT3 Pathway in Hepatocellular Carcinoma
Recent studies have implicated the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in the anti-proliferative effects of this compound, particularly in hepatocellular carcinoma (HCC). This compound has been shown to inhibit the activation of STAT3, a key regulator of cell survival and proliferation in cancer.
One pivotal study demonstrated that this compound's inhibitory action on STAT3 is multifaceted, affecting upstream regulatory kinases including Janus kinase (JAK), Src, and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) cascade.[1] While the direct use of specific inhibitors in conjunction with this compound in this particular study is not explicitly detailed in the available literature, the established methodology for confirming such pathway-specific effects involves the use of inhibitors.
Comparative Analysis with Established STAT3 Inhibitors:
To illustrate how the role of STAT3 in this compound's activity would be confirmed, we can compare its expected effects with those of known STAT3 inhibitors like S3I-201. In experiments, if this compound's anti-proliferative effect is diminished in the presence of a STAT3 activator or if it fails to show an additive effect with a STAT3 inhibitor, it would strongly suggest a shared mechanism of action.
| Treatment Group | Expected Outcome on Cell Viability | Confirmation of STAT3 Involvement |
| Control | Baseline cell viability | - |
| This compound | Decreased cell viability | - |
| STAT3 Inhibitor (e.g., S3I-201) | Decreased cell viability | - |
| This compound + STAT3 Inhibitor | No significant additive decrease in cell viability | Indicates this compound acts on the STAT3 pathway |
| This compound + STAT3 Activator | Attenuation of this compound-induced cell death | Confirms STAT3 inhibition is key to this compound's effect |
II. Modulation of the NF-κB Signaling Pathway in Inflammation
This compound has been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The inhibitory effect of this compound on NF-κB activation is a key aspect of its therapeutic potential in inflammatory conditions.
The use of specific NF-κB inhibitors, such as Pyrrolidine dithiocarbamate (PDTC), is a standard method to validate the involvement of this pathway. Experiments would typically involve treating cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound and/or PDTC.
Comparative Data on NF-κB Pathway Inhibition:
| Treatment Group | Key Protein Phosphorylation (e.g., p-p65) | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) |
| Control | Basal Level | Basal Level |
| LPS | Significantly Increased | Significantly Increased |
| LPS + this compound | Significantly Decreased | Significantly Decreased |
| LPS + PDTC | Significantly Decreased | Significantly Decreased |
| LPS + this compound + PDTC | No significant additive decrease | No significant additive decrease |
III. Activation of the Nrf2/HO-1 Antioxidant Pathway
The protective effects of this compound against oxidative stress are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a master regulator of the antioxidant response.
To confirm the role of the Nrf2 pathway, researchers typically employ Nrf2 inhibitors like ML385. A reversal of this compound's protective effects against oxidative stress in the presence of ML385 would provide strong evidence for its mechanism of action.
Comparative Data on Nrf2/HO-1 Pathway Activation:
| Treatment Group | Nrf2 Nuclear Translocation | HO-1 Protein Expression | Cell Viability under Oxidative Stress |
| Control | Basal Level | Basal Level | High |
| Oxidative Stressor | Increased | Increased | Low |
| Oxidative Stressor + this compound | Further Increased | Further Increased | High |
| Oxidative Stressor + ML385 | Inhibited | Decreased | Low |
| Oxidative Stressor + this compound + ML385 | Inhibited | Decreased | Low (attenuation of this compound's effect) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, a specific pathway inhibitor (e.g., LY294002 for PI3K, S3I-201 for STAT3, PDTC for NF-κB, or ML385 for Nrf2), or a combination of this compound and the inhibitor for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for confirming signaling pathway involvement.
Caption: Simplified overview of this compound's target signaling pathways.
References
Replicating Schisanhenol's Neuroprotective Effects: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published findings on the neuroprotective properties of Schisanhenol. It offers a detailed comparison of experimental data, methodologies, and key signaling pathways from seminal studies, facilitating the replication and extension of this promising research.
Quantitative Data Summary
To provide a clear and concise comparison of the neuroprotective effects of this compound across different studies, the following tables summarize key quantitative data.
| In Vivo Study: Han et al., 2019 | Vehicle Control | Scopolamine Model | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Escape Latency (s, Day 5) | ~20 | ~45 | ~35 | ~25 | ~20 |
| Hippocampal SOD activity (U/mgprot) | Not specified | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
| Hippocampal GSH-px activity (U/mgprot) | Not specified | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
| Hippocampal SIRT1 protein expression (relative) | Not specified | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
| Hippocampal PGC-1α protein expression (relative) | Not specified | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
| Hippocampal p-Tau (Ser396) protein expression (relative) | Not specified | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased |
| In Vitro Study: Chen et al., 2021 | Control | MPP+ Model | This compound (1 µM) | This compound (10 µM) | This compound (20 µM) |
| Cell Viability (%) | 100 | ~60 | ~75 | ~85 | ~95 |
| Apoptosis Rate (%) | ~5 | ~35 | ~25 | ~15 | ~10 |
| Trx1 protein expression (relative) | Not specified | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
| p-ASK1 protein expression (relative) | Not specified | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased |
| p-p38 protein expression (relative) | Not specified | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased |
| NF-κB p65 (nuclear) protein expression (relative) | Not specified | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased |
Key Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key experiments cited in the studies on this compound's neuroprotective properties.
Western Blot Analysis of SIRT1, PGC-1α, and Phospho-Tau
This protocol is based on the methodology described by Han et al. (2019) for analyzing protein expression in mouse hippocampal tissue.[1]
-
Tissue Homogenization: Hippocampal tissues are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against SIRT1, PGC-1α, phospho-Tau (Ser396), and a loading control (e.g., β-actin or GAPDH). Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified using densitometry software.
Flow Cytometry for Apoptosis Detection in SH-SY5Y Cells
This protocol for assessing apoptosis in MPP+-treated SH-SY5Y cells is adapted from the methods described by Chen et al. (2021).
-
Cell Culture and Treatment: SH-SY5Y cells are cultured in appropriate media and treated with MPP+ and/or this compound for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FLUOS staining kit).[2] Typically, cells are incubated with the staining solution for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[2][3][4]
-
Unstained cells are used to set the baseline fluorescence.
-
Single-stained controls (Annexin V-FITC only and PI only) are used for compensation.
-
The cell population is gated to exclude debris.
-
Apoptotic cells are identified based on their fluorescence profile:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Antioxidant Enzyme Activity Assays in Brain Tissue
The following protocols for measuring Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-px) activity in brain tissue homogenates are based on established methods.[5][6][7][8][9]
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Brain tissue is homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The reaction mixture typically contains the sample, xanthine, xanthine oxidase, and NBT.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Glutathione Peroxidase (GSH-px) Activity Assay:
-
Principle: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-px, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR), which consumes NADPH.
-
Procedure:
-
Brain tissue is homogenized and the supernatant is collected.
-
The reaction mixture contains the sample, GSH, glutathione reductase, NADPH, and a substrate for GSH-px (e.g., hydrogen peroxide or cumene hydroperoxide).
-
The decrease in absorbance due to the oxidation of NADPH to NADP+ is monitored spectrophotometrically at 340 nm.
-
The enzyme activity is calculated based on the rate of NADPH consumption.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.
Caption: General experimental workflow for investigating this compound's neuroprotective properties.
Caption: SIRT1-PGC-1α-Tau signaling pathway in this compound-mediated neuroprotection.
Caption: ASK1-p38-NF-κB signaling pathway in this compound's anti-apoptotic effect.
References
- 1. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Comparative Metabolomics of Cells Treated with Schisanhenol and Other Lignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Schisanhenol and other prominent lignans on various cell types. The information is supported by experimental data to aid in understanding their distinct and overlapping mechanisms of action.
This comparative analysis delves into the cellular metabolomic shifts induced by this compound and contrasts them with the effects of other well-researched lignans, including Schisandrin B, Secoisolariciresinol diglucoside (SDG), and Gomisin A. While direct comparative metabolomics studies are limited, this guide synthesizes data from various independent investigations to offer a comprehensive overview of their impact on key metabolic pathways.
Quantitative Data Summary
The following tables summarize the key metabolic and signaling pathway effects observed in cells treated with this compound and other lignans, based on published experimental data.
Table 1: Comparative Effects of Lignans on Cellular Metabolism
| Lignan | Key Affected Metabolic Pathways | Primary Cellular Target/Context | Notable Metabolic Changes |
| This compound | Lipid Metabolism, Energy Metabolism | HepG2 cells (NAFLD model)[1][2], Mouse Hippocampus[3] | - Decreased lipid accumulation- Activation of AMPK signaling[1][2]- Activation of SIRT1/PGC-1α signaling[3] |
| Schisandrin B | Lipid Metabolism, Mitochondrial Energy Metabolism, Glycerophospholipid Metabolism, Sphingolipid Metabolism, Purine Metabolism | AML-12 liver cells (MAFLD model)[4][5], HT22 nerve cells[6], Myocardial injury models[7] | - Regulation of fatty acid synthesis and oxidation- Improved mitochondrial function and ATP production[6][8]- Modulation of glycerophospholipid and sphingolipid profiles[7] |
| Secoisolariciresinol diglucoside (SDG) | Lipid Metabolism, Glucose Metabolism, Thermogenesis | Adipose tissue (in vivo)[9][10], Various (review)[11][12] | - Induction of white adipose tissue browning- Suppression of lipogenic genes, upregulation of lipolytic genes[10]- Reduction in serum cholesterol and glucose[12] |
| Gomisin A | Mitochondrial Biogenesis, Autophagy | Human diploid fibroblasts[13] | - Enhanced mitochondrial biogenesis- Promotion of autophagy[13] |
| Schisandra Lignans (Mixed) | Phospholipid Metabolism, Fatty Acid Metabolism, TCA Cycle, Amino Acid Metabolism | Mouse models of NASH and aging[14][15][16] | - Regulation of phosphatidylethanolamine levels[14]- Modulation of TCA cycle intermediates[16]- Alterations in amino acid and fatty acid profiles[16] |
Table 2: Effects of Lignans on Key Signaling Proteins
| Lignan | Signaling Pathway | Effect on Key Proteins | Cell Type/Model |
| This compound | AMPK Signaling | ↑ p-AMPK | HepG2 cells, NAFLD mice[1][2] |
| SIRT1/PGC-1α Signaling | ↑ SIRT1, ↑ PGC-1α | Scopolamine-treated mice[3] | |
| Schisandrin B | PPARγ Signaling | ↑ PPARγ | AML-12 cells[4][5], MAFLD mice[17] |
| Sirt3 Signaling | ↑ Sirt3 | HT22 cells[6] | |
| AMPK Signaling | ↑ p-AMPK | HK2 cells (diabetic kidney disease model)[8] | |
| Secoisolariciresinol diglucoside (SDG) | AMPK Signaling | ↑ p-AMPKα | Adipocytes, obese mice[9] |
| Gomisin A | MAPK Signaling | ↓ p-p38, ↓ p-ERK, ↓ p-JNK | Human diploid fibroblasts[13] |
| eNOS Signaling | ↑ p-eNOS | Rat thoracic aorta, human coronary artery endothelial cells[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Metabolomic Analysis of Schisandra chinensis Lignans (SCL) in Hyperlipidemia Mice
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce hyperlipidemia.
-
Treatment: Hyperlipidemic mice were orally administered with SCL (100 mg/kg) daily for 4 weeks.
-
Sample Collection and Preparation: After the treatment period, blood was collected, and serum was separated by centrifugation. For metabolomic analysis, serum samples were deproteinized by adding methanol, vortexed, and centrifuged. The supernatant was then collected for analysis.
-
Instrumentation and Analysis: A rapid resolution liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (RRLC-Q-TOF-MS) system was used for metabolomic profiling. Chromatographic separation was performed on an Agilent Zorbax SB-C18 column. The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Mass spectrometry was performed in both positive and negative ion modes.
-
Data Processing: The raw data were processed using MassHunter Workstation software for peak detection, alignment, and normalization. Principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) were used to identify differential metabolites between the control, HFD, and SCL-treated groups.[19]
Cell Culture and Treatment for In Vitro Lignan Studies
-
Cell Lines: HepG2 (human liver cancer cell line) and AML-12 (mouse hepatocyte cell line) were used to model liver cells. HT22 (mouse hippocampal neuronal cell line) was used for neuroprotection studies.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM for HepG2 and HT22, DMEM/F12 for AML-12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Pathological Conditions: For NAFLD/MAFLD models, cells were treated with a mixture of oleic acid and palmitic acid to induce lipid accumulation. For oxidative stress models, cells were exposed to hydrogen peroxide (H2O2).
-
Lignan Treatment: Cells were treated with various concentrations of this compound or Schisandrin B for a specified period (e.g., 24 hours).
-
Metabolite Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline, and metabolites were extracted using a cold methanol/water solvent system. The cell lysates were then centrifuged, and the supernatant was collected for analysis.[2][4][6]
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SIRT1, PGC-1α, PPARγ) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software.[1][3]
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and other lignans.
Caption: this compound activates AMPK by inhibiting miR-802, regulating lipid metabolism.
Caption: Schisandrin B modulates lipid metabolism via the PPARγ-PCK1 signaling pathway.
Caption: SDG induces white adipose tissue (WAT) browning and thermogenesis through AMPK activation.
References
- 1. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Schisandrin B Alleviates Lipid Metabolism Disorders and Apoptosis of MAFLD via Modulation of PPARγ-PCK1 and Caspase-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of schizandrin B and this compound on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A phytoestrogen secoisolariciresinol diglucoside induces browning of white adipose tissue and activates non-shivering thermogenesis through AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secoisolariciresinol Diglucoside Regulates Adipose Tissue Metabolic Disorder in Obese Mice Induced by a Western Diet - ProQuest [proquest.com]
- 11. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schisandra lignans ameliorate nonalcoholic steatohepatitis by regulating aberrant metabolism of phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomics study of the therapeutic mechanism of Schisandra chinensis lignans on aging rats induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomics study of the therapeutic mechanism of Schisandra chinensis lignans on aging rats induced by d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolomics study of the therapeutic mechanism of Schisandra Chinensis lignans in diet-induced hyperlipidemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Schisanhenol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Schisanhenol, a dibenzocyclooctadiene lignan utilized in various research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Do not discharge this compound or its solutions into the sanitary sewer system.
Hazard and Safety Summary
A clear understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A fully buttoned laboratory coat
-
Use of a fume hood when handling the powder or preparing solutions.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service. The following steps provide guidance on how to safely collect and prepare this compound waste for pickup.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound.
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with this compound.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental residues and rinsing solutions from contaminated labware.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for liquid waste. Do not overfill containers; leave adequate headspace for expansion.
-
-
"Sharps" Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Decontamination of Labware:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can be performed after the initial solvent rinse.
3. Waste Container Labeling and Storage:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup.
-
Provide them with all necessary information about the waste stream as required.
Chemical Degradation and Neutralization
Currently, there are no established and validated experimental protocols for the chemical degradation or neutralization of this compound in a standard laboratory setting that guarantee the formation of non-hazardous byproducts. While this compound is a phenolic compound, and general oxidation methods for phenols exist (e.g., Fenton's reagent, ozonolysis), the specific reaction conditions, byproducts, and their toxicities for this compound are unknown.
Attempting unvalidated chemical degradation procedures is strongly discouraged due to the potential for creating unknown, and possibly more hazardous, compounds, and the risk of uncontrolled reactions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
Personal protective equipment for handling Schisanhenol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Schisanhenol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and proper chemical management.
Key Safety and Hazard Information
A summary of the primary hazards associated with this compound is provided in the table below. This information is critical for a quick assessment of the risks involved.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |||
| P330: Rinse mouth.[1] | |||
| Acute Aquatic Toxicity (Category 1) |
| H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation.[1]
Standard Operating Procedure for this compound
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Standard Operating Procedure for this compound Handling
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and personal exposure is critical. The following diagram details the necessary steps in an emergency situation.
Caption: Emergency Response Protocol for this compound
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] The formation of dust and aerosols should be avoided.[1] Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] For long-term stability, store the powder at -20°C and solutions in solvent at -80°C.[1]
Disposal Plan
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses.[1] Separate eyelids to ensure adequate flushing and promptly call a physician.[1]
-
Skin Contact: Thoroughly rinse the skin with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Relocate to an area with fresh air immediately.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting and call a physician for medical advice.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
